Technical Documentation Center

3'-C-ethinylcytidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3'-C-ethinylcytidine

Core Science & Biosynthesis

Foundational

The Molecular Blueprint of Disruption: An In-depth Technical Guide to the Mechanism of Action of 3'-C-ethinylcytidine on RNA Polymerase

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 3'-C-ethinylcytidine (ECyd, TAS-106) is a potent nucleoside analog that functions as a formidable inhibitor of cellular transcrip...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-C-ethinylcytidine (ECyd, TAS-106) is a potent nucleoside analog that functions as a formidable inhibitor of cellular transcription. By targeting the fundamental process of RNA synthesis, ECyd demonstrates significant antitumor activity. This guide delineates the molecular journey of ECyd, from its requisite intracellular activation to its ultimate action as a competitive inhibitor and chain terminator for RNA Polymerases I, II, and III. We will explore the biochemical basis of its mechanism, the downstream cellular consequences, and the validated experimental methodologies used to characterize its activity. This document serves as a comprehensive resource for understanding how this synthetic cytidine analogue leverages a unique structural modification to halt the transcriptional machinery, providing a foundation for further research and therapeutic development.

Introduction: Targeting the Engine of Gene Expression

The transcription of DNA into RNA by RNA polymerases is a central pillar of gene expression and, consequently, cellular life. In eukaryotic cells, this process is carried out by three distinct enzymes: RNA Polymerase I (Pol I) for ribosomal RNA (rRNA), RNA Polymerase II (Pol II) for messenger RNA (mRNA), and RNA Polymerase III (Pol III) for transfer RNA (tRNA) and other small RNAs[1]. The absolute dependence of a cell, particularly a rapidly proliferating cancer cell, on the continuous and high-fidelity output of these polymerases makes them compelling targets for therapeutic intervention[1][2].

Nucleoside analogs, which mimic endogenous nucleosides, have long been a cornerstone of antiviral and anticancer chemotherapy[3]. These molecules can disrupt nucleic acid synthesis through various mechanisms after being anabolized to their active triphosphate forms[4]. 3'-C-ethinylcytidine (ECyd) is a novel cytidine analog distinguished by an ethynyl (-C≡CH) group at the 3' carbon of its ribose sugar. This modification is the key to its potent biological activity, converting it into a powerful inhibitor of all three major eukaryotic RNA polymerases and a robust antitumor agent[5][6][7]. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning ECyd's function.

Bioactivation: The Phosphorylation Cascade to Potency

Like most nucleoside analogs, ECyd is a prodrug that must be metabolically activated within the cell to exert its inhibitory effects. The molecule is administered in its nucleoside form to facilitate passage across the cell membrane. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, 3'-C-ethinylcytidine-5'-triphosphate (ECTP).

The initial and rate-limiting step is the conversion of ECyd to its 5'-monophosphate (ECMP), a reaction catalyzed by uridine-cytidine kinase (UCK)[5]. Subsequent phosphorylation steps, carried out by other cellular kinases, generate the diphosphate (ECDP) and finally the active triphosphate (ECTP). The expression levels of these kinases, particularly UCK2 which is often upregulated in tumor cells compared to normal tissues, can contribute to the selective antitumor activity of ECyd[5].

ECyd_Activation_Pathway cluster_membrane Cellular Uptake ECyd 3'-C-ethinylcytidine (ECyd) (Prodrug) ECMP ECyd-5'-Monophosphate (ECMP) ECyd->ECMP Uridine-Cytidine Kinase (UCK1/2) ECDP ECyd-5'-Diphosphate (ECDP) ECMP->ECDP Nucleoside Monophosphate Kinases ECTP ECyd-5'-Triphosphate (ECTP) (Active Drug) ECDP->ECTP Nucleoside Diphosphate Kinases

Caption: Intracellular activation pathway of 3'-C-ethinylcytidine (ECyd).

Molecular Mechanism of Action on RNA Polymerases

The active form of the drug, ECTP, directly targets the catalytic core of the RNA polymerases. Its mechanism is twofold: it acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), and upon incorporation, it terminates the elongation of the nascent RNA chain.

Competitive Inhibition of the Polymerase Active Site

ECTP structurally mimics the endogenous CTP nucleotide. This resemblance allows it to bind to the active site of RNA Polymerases I, II, and III. By competing with the available pool of cellular CTP, ECTP effectively reduces the rate of RNA synthesis[5][8]. The polymerase cannot distinguish ECTP from CTP during the initial binding and selection phase of the nucleotide addition cycle[9]. This competitive inhibition is a key aspect of its broad activity against all three major classes of RNA polymerase[5][6].

Incorporation and Irreversible Chain Termination

Following binding, the polymerase catalyzes the incorporation of ECMP into the growing RNA strand opposite a guanine base in the DNA template. The formation of this phosphodiester bond is, however, the final step in the extension of that RNA molecule.

The defining feature of ECyd, the 3'-ethynyl group, is sterically demanding and electronically distinct from the 3'-hydroxyl group required for the subsequent phosphodiester bond formation[9]. The presence of this rigid, bulky group at the 3' position prevents the catalytic site of the RNA polymerase from accommodating the next incoming nucleoside triphosphate. This leads to an irreversible halt in RNA chain elongation, a mechanism known as obligate chain termination . Unlike some modified nucleotides that allow for one or more further additions before stalling (delayed chain termination), the 3'-ethynyl modification is designed to cause an immediate and complete stop[10][11][12]. The polymerase is effectively trapped on the DNA template with a terminated RNA chain, unable to proceed with transcription.

ECyd_Termination_Mechanism cluster_process RNA Polymerase Catalytic Cycle Start RNA Polymerase with Nascent RNA Chain Bind_CTP Binding of natural CTP Start->Bind_CTP Natural Pathway Bind_ECTP Competitive binding of active ECTP Start->Bind_ECTP Inhibitory Pathway Incorp_CTP CTP Incorporation Bind_CTP->Incorp_CTP Elongation RNA Chain Elongation (Cycle Continues) Incorp_CTP->Elongation Elongation->Start Next cycle Incorp_ECTP ECTP Incorporation Bind_ECTP->Incorp_ECTP Termination Chain Termination (3'-Ethynyl block) Incorp_ECTP->Termination

Caption: Mechanism of RNA chain termination by 3'-C-ethinylcytidine triphosphate.

Cellular Consequences of RNA Polymerase Inhibition

The global inhibition of RNA synthesis precipitates a cascade of downstream cellular events, culminating in potent antitumor effects.

Global Suppression of RNA Synthesis and Apoptosis

By inhibiting all three major RNA polymerases, ECyd triggers a comprehensive shutdown of cellular protein production.

  • Pol I Inhibition: Halts the production of rRNA, the primary component of ribosomes, thereby crippling the cell's capacity to synthesize proteins.

  • Pol II Inhibition: Prevents the synthesis of mRNA, leading to the rapid depletion of short-lived proteins, including key regulators of cell growth and survival like c-Myc and cyclins.

  • Pol III Inhibition: Stops the production of tRNA and 5S rRNA, further limiting the machinery required for protein translation.

This multi-pronged assault on the cell's synthetic capabilities induces a state of profound cellular stress. This stress can trigger an apoptotic pathway, in some cases mediated by RNase L, an endoribonuclease involved in antiviral responses and apoptosis[8]. The degradation of ribosomal RNA by RNase L, induced by ECyd, serves as a powerful signal for programmed cell death[8].

Synergism with Chemotherapeutics: Overcoming Drug Resistance

A significant finding is ECyd's ability to act synergistically with other anticancer agents, such as cisplatin[5]. Cisplatin resistance is often associated with the overexpression of the Vault complex, a ribonucleoprotein particle that functions as a drug transporter, actively effluxing chemotherapeutic agents from the cell. The Vault complex consists of a major vault protein (MVP) and vault RNAs (vRNAs)[5].

ECyd counteracts this resistance mechanism in two ways:

  • Inhibition of vRNA synthesis: As vRNAs are transcribed by RNA Polymerase III, ECyd directly suppresses their production[5].

  • Inhibition of MVP synthesis: The MVP protein is encoded by an mRNA transcribed by RNA Polymerase II. ECyd inhibits this process as well[5].

By dismantling the Vault complex at the transcriptional level, ECyd restores and enhances the sensitivity of resistant cancer cells to drugs like cisplatin, offering a promising strategy to overcome clinical drug resistance[5].

Methodologies for Studying ECyd's Mechanism of Action

The elucidation of ECyd's mechanism relies on a combination of biochemical and cell-based assays. These protocols are designed to be self-validating, providing a clear and reproducible assessment of the compound's activity from the molecular to the cellular level.

In Vitro RNA Polymerase Inhibition Assay

Objective: To quantify the direct inhibitory effect of ECTP on the catalytic activity of purified RNA Polymerase I, II, or III. This assay directly measures the competitive inhibition constant (Ki).

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, MgCl2, DTT). The mixture should contain a linear DNA template with a known promoter for the specific polymerase being tested, purified RNA polymerase holoenzyme, and three of the four ribonucleoside triphosphates (ATP, GTP, UTP) at saturating concentrations.

  • Radiolabeling: The fourth nucleotide, CTP, is included at various concentrations around its known Km value. A radiolabeled nucleotide, typically [α-³²P]CTP or [α-³²P]UTP, is included to allow for quantification of the synthesized RNA.

  • Inhibitor Addition: Aliquot the reaction mixture into tubes containing serial dilutions of the active inhibitor, ECTP. A control series with no inhibitor is run in parallel.

  • Initiation and Incubation: Initiate the transcription reaction by adding the polymerase or DNA template. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a strong denaturing stop buffer containing EDTA (to chelate Mg²⁺) and proteinase K.

  • Product Precipitation: Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA) or by ethanol precipitation.

  • Quantification: Collect the precipitated RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (incorporated cpm) against the substrate (CTP) concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive) and calculate the Ki value for ECTP.

Cell-Based RNA Synthesis Assay

Objective: To measure the effect of the prodrug ECyd on global RNA synthesis in living cells. This assay validates that the drug is taken up, activated, and inhibits transcription in a cellular context.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, KB) in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of ECyd for a predetermined time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Metabolic Labeling: Add a radiolabeled RNA precursor, such as ³H-uridine, to the culture medium for the final 1-2 hours of the drug treatment period. ³H-uridine will be incorporated into newly synthesized RNA.

  • Cell Lysis and Precipitation: Wash the cells with cold PBS to remove unincorporated label. Lyse the cells and precipitate the macromolecules (including RNA, DNA, and protein) using cold TCA.

  • Washing: Wash the precipitate several times with cold TCA to remove any unincorporated ³H-uridine.

  • Solubilization and Quantification: Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Normalize the incorporated radioactivity to the total protein content or cell number for each well. Calculate the concentration of ECyd that inhibits RNA synthesis by 50% (IC₅₀).

Cytotoxicity Assay

Objective: To determine the concentration of ECyd that is toxic to 50% of the cell population (TD₅₀), providing a measure of its overall potency and a therapeutic index when compared to its effective concentration.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a defined density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of ECyd for a prolonged period (e.g., 72 hours)[13].

  • Viability Measurement: Assess cell viability using a standard method. Common choices include:

    • Crystal Violet Staining: Stains the DNA of adherent cells. The amount of retained dye is proportional to the number of surviving cells.

    • MTS/MTT Assay: Measures mitochondrial reductase activity in living cells, which converts a tetrazolium salt into a colored formazan product.

    • ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is a marker of metabolically active cells[14].

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ECyd concentration. Use a non-linear regression analysis to calculate the TD₅₀ value.

Clinical Perspective and Future Directions

The potent preclinical activity of ECyd led to its evaluation in a Phase I clinical trial for patients with advanced solid malignancies. The study established a recommended Phase II dose of 4.21 mg/m² but also identified a cumulative sensory peripheral neuropathy as the principal dose-limiting toxicity (DLT) at higher doses[6]. The pharmacokinetics were dose-proportional, with a terminal half-life of approximately 11.3 hours and about 71% of the drug excreted unchanged in the urine[6]. Due to the neuropathy observed with a bolus infusion schedule, alternative dosing strategies, such as continuous infusion, were proposed to minimize peak plasma concentrations (Cmax) while maintaining therapeutic exposure[6].

Clinical Trial Parameter Value Reference
Study Phase I[6]
Patient Population Advanced Solid Malignancies[6]
Dosing Schedule Bolus IV infusion every 3 weeks[6]
Dose-Limiting Toxicity (DLT) Cumulative sensory peripheral neuropathy[6]
Maximum Tolerated Dose (MTD) 6.31 mg/m²[6]
Recommended Phase II Dose 4.21 mg/m²[6]
Terminal Elimination Half-life (t₁/₂) 11.3 ± 3.3 hours[6]
Urinary Excretion (unchanged) ~71%[6]

Future research should focus on optimizing the therapeutic index of ECyd. This could involve exploring different administration schedules, developing prodrugs with improved tumor-targeting, or using it in combination therapies where its mechanism, such as the inhibition of the Vault complex, can be maximally exploited to overcome drug resistance[5].

Conclusion

3'-C-ethinylcytidine is a mechanistically well-defined inhibitor of transcription. Its journey from a prodrug to an active triphosphate, followed by its competitive inhibition of RNA polymerases and subsequent incorporation and chain termination, represents a rational and effective strategy for targeting a fundamental cellular process. The unique 3'-ethynyl modification provides a clear structural basis for its potent activity. By crippling a cancer cell's ability to synthesize essential RNA molecules, ECyd induces apoptosis and can re-sensitize resistant tumors to other chemotherapies. While clinical development faces challenges related to toxicity, the deep understanding of its mechanism of action provides a solid foundation for designing next-generation RNA polymerase inhibitors with improved therapeutic profiles.

References

  • Matsumoto, K., et al. (2014). 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction. PMC.
  • Naito, T., et al. (2006). An apoptotic pathway of 3'-Ethynylcytidine(ECyd)
  • Kim, Y., et al. (2012). Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses. PMC.
  • Goel, S., et al. (2012). Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies. PubMed.
  • Fouqueau, T., et al. (2021). Structural basis of RNA polymerase inhibition by viral and host factors. PubMed.
  • Tchesnokov, E. P., et al. (2019). Delayed Chain Termination Protects the Anti-hepatitis B Virus Drug Entecavir from Excision by HIV-1 Reverse Transcriptase. PMC.
  • Fouqueau, T., et al. (2021). Structural basis of RNA polymerase inhibition by viral and host factors. SciSpace.
  • Ray, S., & Basu, A. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. MDPI.
  • Vilar, S., et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. PMC.
  • Ju, J., et al. (2020).
  • Chafin, D. R., & Maraia, R. J. (2014). Biochemical Analysis of Transcription Termination by RNA Polymerase III from Yeast Saccharomyces cerevisiae. PMC.
  • Schier, A. C., & Taatjes, D. J. (2020). Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery. MDPI.
  • Hong, Z., et al. (2003). Canonical 3'-deoxyribonucleotides as a chain terminator for HCV NS5B RNA-dependent RNA polymerase. PubMed.
  • MedChemExpress. (n.d.). RNA polymerase II. MedChemExpress (MCE) Life Science Reagents.
  • Rathnayake, A. D., et al. (2021). Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CL pro Inhibitors. MDPI.
  • Patsnap. (2024). What are RNA polymerase inhibitors and how do they work?.
  • The Vindicated. (2020). RNA Synthesis - Polymerization Reaction in Transcription. YouTube.

Sources

Exploratory

Harnessing 3'-C-Ethynylcytidine (TAS-106): Bridging RNA Polymerase Inhibition and Innate Antiviral Immunity

The Biochemical Paradox of TAS-106 3'-C-ethynylcytidine, commonly known as TAS-106 or ECyd, is a synthetic pyrimidine nucleoside analogue originally developed for its potent antineoplastic properties. Unlike standard nuc...

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Paradox of TAS-106

3'-C-ethynylcytidine, commonly known as TAS-106 or ECyd, is a synthetic pyrimidine nucleoside analogue originally developed for its potent antineoplastic properties. Unlike standard nucleoside analogues that primarily target viral polymerases or DNA replication, TAS-106 is a direct, competitive inhibitor of host RNA polymerases I, II, and III 1.

While its direct antiviral efficacy against viral RNA-dependent RNA polymerases (RdRp) is relatively weak—exhibiting EC50 values >50 μM against pathogens like Chikungunya and Coxsackie viruses 2, 3—TAS-106 holds immense value for virologists and drug developers. Its true utility lies in its downstream mechanism: the robust activation of RNase L , a potent endoribonuclease that serves as the terminal effector of the interferon-induced innate antiviral response 4. By stalling host transcription, TAS-106 artificially triggers the cellular mechanisms responsible for eliminating viral-infected cells.

Pharmacodynamics: Activation and Target Affinity

To exert its biological effect, TAS-106 must navigate a strict metabolic pathway. Upon cellular entry via nucleoside transporters, it is phosphorylated by Uridine-Cytidine Kinase 2 (UCK2) into its bioactive triphosphate form, ECTP 5.

The 3'-ethynyl group of ECTP replaces the standard ribose hydroxyl. When RNA polymerases attempt to incorporate ECTP into a nascent RNA transcript, this bulky, electron-dense ethynyl group creates an insurmountable steric and electronic barrier. It prevents the proper alignment of the 3'-oxygen required for nucleophilic attack on the α-phosphate of the incoming nucleotide, resulting in immediate chain termination 6.

Pathway1 TAS106_Ext TAS-106 (Extracellular) Transporter Nucleoside Transporter TAS106_Ext->Transporter TAS106_Int TAS-106 (Intracellular) Transporter->TAS106_Int UCK2 Uridine-Cytidine Kinase 2 (UCK2) TAS106_Int->UCK2 Phosphorylation ECTP ECTP (Ethynylcytidine Triphosphate) UCK2->ECTP RNAPol RNA Polymerases I, II, III (Competitive Inhibition) ECTP->RNAPol Steric Blockade TranscriptionHalt Transcription Arrest RNAPol->TranscriptionHalt

Fig 1: TAS-106 cellular uptake, UCK2-mediated activation, and RNA polymerase inhibition.

The RNase L Axis: A Host-Directed Antiviral Mechanism

The most critical feature of TAS-106 from an antiviral perspective is its induction of RNase L. Typically, RNase L is activated by 2',5'-oligoadenylates (2-5A) synthesized by OAS enzymes upon detection of viral double-stranded RNA. However, the severe transcriptional arrest caused by ECTP accumulation triggers an alternative activation of RNase L 4.

Once active, RNase L cleaves single-stranded viral RNA and host 28S rRNA at specific UpNp sequences. This targeted degradation halts viral replication machinery and simultaneously activates the Janus Kinase (JAK) mitochondrial-dependent apoptosis signaling pathway, effectively purging the infected cell from the host 1.

Pathway2 TranscriptionHalt RNA Synthesis Arrest RNaseL_Active RNase L (Active Dimer) TranscriptionHalt->RNaseL_Active Unknown Secondary Trigger RNaseL_Inactive RNase L (Inactive Monomer) RNaseL_Inactive->RNaseL_Active Dimerization ViralRNA Viral ssRNA Cleavage RNaseL_Active->ViralRNA rRNA 28SrRNACleavage (3.2, 1.5kb) RNaseL_Active->rRNA Apoptosis JAK/Mitochondrial Apoptosis ViralRNA->Apoptosis rRNA->Apoptosis

Fig 2: RNase L activation by TAS-106, leading to viral RNA degradation and cellular apoptosis.

Quantitative Efficacy Profile

The table below summarizes the binding kinetics and effective concentrations of TAS-106 across various targets and models. Note the stark contrast between its nanomolar efficacy against host RNA polymerases and its micromolar efficacy in direct viral assays.

Target / ModelMetricValueReference
Host RNA Polymerase I Ki (ECTP)0.08 μM6
Host RNA Polymerase II Ki (ECTP)0.23 μM6
Host RNA Polymerase III Ki (ECTP)0.45 μM6
DLD-1 Colorectal Cells EC500.036 μM5
Chikungunya Virus (CHIKV) EC50> 50 μM2
Coxsackie Virus B2 EC50> 100 μM3

Self-Validating Experimental Methodologies

To accurately study the antiviral and apoptotic properties of TAS-106, researchers must utilize self-validating protocols that confirm both the metabolic activation of the drug and the specific downstream effector mechanisms.

Protocol 1: Intracellular Conversion of TAS-106 to ECTP (Validation of UCK2 Activity)

Objective: Quantify the rate-limiting phosphorylation of TAS-106 to its bioactive triphosphate (ECTP).

  • Step 1 (Cell Seeding & Treatment): Seed target cells (e.g., A549 or DLD-1) at 1×10⁶ cells/well in a 6-well plate. Treat with 1 μM TAS-106 for 4, 12, and 24 hours.

  • Step 2 (Quenching & Extraction): Aspirate media, wash rapidly with ice-cold PBS, and quench cellular metabolism using 80% cold methanol (-80°C). Extract intracellular metabolites via probe sonication on ice.

  • Step 3 (LC-MS/MS Analysis): Centrifuge lysates at 14,000 × g for 15 min at 4°C. Analyze the supernatant using anion-exchange liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Monitor the specific MRM transitions for the ECTP metabolite.

Scientist's Insight (Causality): UCK2 expression is highly variable across cell lines. Without confirming ECTP accumulation, one cannot distinguish whether a lack of antiviral/apoptotic response is due to downstream resistance or merely a failure in prodrug activation. This step self-validates the metabolic competence of your chosen model.

Protocol 2: RNase L Activation and rRNA Cleavage Assay

Objective: Detect the specific 28S rRNA cleavage patterns indicative of RNase L activation.

  • Step 1 (RNA Isolation): Extract total RNA from TAS-106 treated cells using a column-based method (e.g., TRIzol followed by RNeasy cleanup) to preserve RNA integrity. Avoid harsh mechanical shearing.

  • Step 2 (Denaturing Gel Electrophoresis): Load 2 μg of total RNA onto a 1.2% formaldehyde-agarose denaturing gel. Run at 70V for 2 hours in MOPS buffer.

  • Step 3 (Visualization & Sizing): Stain the gel with SYBR Gold. Analyze the degradation of the 28S rRNA band and look for the appearance of distinct 3.2 kb, 2.8 kb, and 1.5 kb cleavage fragments 4.

Scientist's Insight (Causality): RNase L cleaves single-stranded RNA specifically at UpNp sequences. The appearance of these precise 3.2, 2.8, and 1.5 kb fragments (rather than a general RNA smear) self-validates that the RNA degradation is strictly RNase L-mediated, differentiating it from non-specific necrosis or alternative RNase activity.

References

  • TAS-106 - Inxight Drugs | NCATS | 1

  • In Silico Drug Repurposing Uncovered the Antiviral Potential of the Antiparasitic Drug Oxibendazole Against the Chikungunya Virus | NIH | 2

  • Ethynylcytidine (ECyD) | RNA Polymerase Inhibitor | MedChemExpress | 3

  • Cytotoxic mechanisms of inhibitor of RNA synthesis, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106) | Oxford Academic | 4

  • A Preliminary Study on the Impact of UCK2 Knockdown in DLD-1 Colorectal Cells Treated with DHODH Inhibitor | Universiti Kebangsaan Malaysia | 5

  • Buy Ethynylcytidine (EVT-267894) | 180300-43-0 | EvitaChem | 6

Sources

Foundational

TAS-106 (ECyd): Mechanistic Insights into Pan-RNA Polymerase Inhibition and Therapeutic Translation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of nucleoside antimetabolites has historically focused on dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of nucleoside antimetabolites has historically focused on disrupting DNA synthesis, rendering them highly effective against rapidly dividing cells but largely ineffective against indolent or slow-growing solid tumors.1[1], represents a paradigm shift in rational drug design. By specifically targeting RNA synthesis—a process required throughout the cell cycle except during the M phase—TAS-106 exerts potent cytotoxicity independent of the cell cycle[2]. This whitepaper elucidates the intracellular metabolism, the enzymatic kinetics of RNA polymerase I, II, and III inhibition by its active metabolite (ECTP), downstream apoptotic signaling, and the rigorous experimental protocols used to validate these mechanisms.

Intracellular Metabolism and Pharmacokinetics

To exert its biological effect, TAS-106 must bypass the cell membrane and undergo a highly specific phosphorylation cascade. The parent drug is a prodrug that relies on the intracellular enzyme 3[3] for its initial, rate-limiting conversion to 3'-ethynylcytidine-5'-monophosphate (ECMP).

Because UCK2 is preferentially overexpressed in malignant tissues compared to normal cells, this metabolic dependency provides a natural therapeutic window, concentrating the active metabolites within the tumor microenvironment[2]. Following the initial phosphorylation, cellular kinases rapidly convert ECMP to the diphosphate (ECDP) and finally to the active triphosphate form,1[1].

G Extracellular TAS-106 (Extracellular) Intracellular TAS-106 (Intracellular) Extracellular->Intracellular Cellular Uptake ECMP ECMP (Monophosphate) Intracellular->ECMP UCK2 (Rate-Limiting) ECDP ECDP (Diphosphate) ECMP->ECDP Kinase ECTP ECTP (Active Triphosphate) ECDP->ECTP Kinase RNAPol RNA Polymerase I, II, III ECTP->RNAPol Competitive Inhibition

Intracellular metabolic activation of TAS-106 into ECTP and RNA polymerase inhibition.

Core Mechanism: Pan-RNA Polymerase Inhibition

Unlike 5-Fluorouracil (5-FU), which is heavily incorporated into RNA (up to 20%) and disrupts pre-rRNA processing (e.g., the formation of 34/32S RNA from 45S RNA), 4[4]. Instead, the ECTP metabolite acts as a direct, competitive inhibitor of2[2].

Kinetic studies reveal that ECTP possesses a remarkably high affinity for RNA polymerase. In isolated nuclei assays,5[5]. This nearly 400-fold difference in affinity ensures that even at low intracellular concentrations, ECTP effectively outcompetes natural nucleotides, bringing cellular transcription to a halt.

Quantitative Comparison: TAS-106 vs. 5-Fluorouracil
Pharmacological ParameterTAS-106 (ECyd) / ECTP5-Fluorouracil (5-FU)
Primary Target RNA Polymerase I, II, III[2]Thymidylate Synthase & RNA Processing[4]
Active Metabolite ECTP (Triphosphate)[1]FdUMP, FUTP[2]
IC50 Range (Human Tumor Lines) 0.0173 – 3.11 μM[4]6.80 – >1000 μM[4]
Enzyme Affinity Ki = 21 nM (vs CTP Km = 8.0 μM)[5]N/A (Different mechanism)
Cell Cycle Specificity Independent (Active in all except M phase)[4]S-Phase Dependent[6]
RNA Incorporation Rate Minimal[4]High (~20% of incorporated drug)[4]
Clinical DLT Sensory Peripheral Neuropathy[7]Myelosuppression, Mucositis

Downstream Effectors: RNase L Activation and Apoptosis

The sudden arrest of RNA synthesis by ECTP triggers a severe cellular stress response. The absence of newly transcribed RNA leads to the 8[8]. RNase L specifically cleaves single-stranded RNA, causing the characteristic fragmentation of 28S ribosomal RNA (rRNA).

This catastrophic loss of ribosomal integrity acts as a primary apoptotic trigger. It activates Janus Kinase (JAK) and induces2[2]. Furthermore, TAS-106 potently inhibits the expression of checkpoint proteins such as Chk1,9[9].

G RNAPol RNA Polymerase Inhibition (by ECTP) RNASynth Arrest of RNA Synthesis RNAPol->RNASynth RNaseL RNase L Activation RNASynth->RNaseL rRNA 28S rRNA Fragmentation RNaseL->rRNA Mito Mitochondrial Dysfunction & JAK Activation rRNA->Mito Apoptosis Caspase-Dependent Apoptosis Mito->Apoptosis

Downstream signaling cascade triggered by TAS-106 leading to RNase L activation and apoptosis.

Experimental Methodologies & Validation Protocols

To establish trustworthiness and self-validating data, the mechanistic claims of TAS-106 are grounded in rigorous experimental designs. Below are the definitive protocols used to decouple the variables of cellular transport from direct enzymatic inhibition.

Protocol 1: Isolated Nuclei RNA Polymerase Assay

Causality & Rationale: Utilizing intact cells to measure RNA polymerase kinetics is fundamentally flawed due to unpredictable endogenous nucleotide pool fluctuations and the rate-limiting nature of UCK2 phosphorylation. By isolating nuclei, researchers bypass the cell membrane and cytoplasmic kinases, allowing precise stoichiometric control over ECTP and CTP concentrations to accurately calculate the Ki[1].

Step-by-Step Methodology:

  • Nuclei Isolation: Harvest FM3A mouse tumor cells in the exponential growth phase. Wash and lyse using a hypotonic buffer containing 0.5% NP-40. This specific detergent concentration preserves the nuclear envelope while stripping away cytoplasmic components.

  • Reaction Mixture Preparation: Suspend isolated nuclei in a transcription buffer containing 50 mM Tris-HCl (pH 7.9), 0.15 M KCl, 1 mM MnCl2, and a nucleotide mix of ATP, GTP, UTP (1 mM each), spiked with [³H]-CTP as the radiolabeled tracer.

  • ECTP Titration: Introduce chemically synthesized ECTP at varying concentrations (e.g., 5 nM to 100 nM) to the reaction wells.

  • Incubation: Incubate the mixture at 37°C for exactly 20 minutes to allow RNA chain elongation.

  • Quenching & Precipitation: Terminate the reaction by adding ice-cold 10% Trichloroacetic acid (TCA) containing 1% sodium pyrophosphate. Causality: TCA precipitates macromolecular synthesized RNA, while sodium pyrophosphate prevents non-specific binding of unincorporated [³H]-CTP.

  • Quantification: Filter the precipitate through GF/C glass-fiber filters. Wash extensively with 5% TCA and ethanol. Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Kinetic Analysis: Plot the velocity of RNA synthesis against substrate concentration using a Lineweaver-Burk plot to derive the Ki of ECTP (21 nM)[5].

G Step1 Isolate Nuclei (e.g., FM3A cells) Step2 Add ECTP + Radiolabeled NTPs Step1->Step2 Step3 Incubate at 37°C (Controlled Time) Step2->Step3 Step4 TCA Precipitation of Synthesized RNA Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Step-by-step isolated nuclei assay workflow for validating RNA polymerase inhibition kinetics.

Protocol 2: Cell Cycle Synchronization for Cytotoxicity Profiling

Causality & Rationale: To prove that TAS-106 exerts its effects independently of the cell cycle (unlike S-phase specific agents like 5-FU), cells must be synchronized. If the drug is cell-cycle independent, the IC50 should remain uniform regardless of the phase at which the drug is introduced[4].

Step-by-Step Methodology:

  • Double Thymidine Block: Expose human tumor cells to excess thymidine (2 mM) for 18 hours to arrest cells at the G1/S boundary via feedback inhibition of ribonucleotide reductase.

  • Release and Second Block: Wash cells with PBS, release into fresh media for 9 hours, and apply a second thymidine block for 17 hours to ensure >90% synchronization.

  • Phase-Specific Drug Exposure: Release cells and expose to TAS-106 for 3 hours at specific intervals corresponding to G1, S, and G2/M phases (verified via flow cytometry).

  • Viability Assay: Wash out the drug and culture for 72 hours. Measure cytotoxicity via MTT assay. The results confirm that TAS-106 maintains uniform cytotoxicity across all phases, validating its pan-cell cycle efficacy[4].

Clinical Translation and Toxicity Profile

The transition of TAS-106 from preclinical models to human trials revealed both its potent pharmacokinetics and its clinical limitations. In Phase I studies involving patients with advanced solid malignancies, TAS-106 exhibited dose-proportional pharmacokinetics with a terminal elimination half-life of 11.3 ± 3.3 hours[7]. Approximately 71% of the drug was excreted unchanged in the urine, indicating high systemic stability[7].

However, the clinical utility of the bolus infusion schedule was limited by toxicity.7[7]. Consequently, the Maximum Tolerated Dose (MTD) was established below this threshold, and the recommended Phase II dose was set at 4.21 mg/m²[7]. To mitigate the Cmax-driven neuropathy while preserving the Area Under the Curve (AUC) for antitumor efficacy, subsequent trials explored continuous 24-hour infusion schedules[3].

References

  • A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106... Anticancer Research. URL: [Link]

  • TAS-106: Preclinical, Clinical and Beyond. Oncology, Karger Publishers. URL: [Link]

  • Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-ß-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs. Spandidos Publications. URL: [Link]

  • Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil. PubMed. URL: [Link]

  • Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer. PMC. URL:[Link]

  • TAS-106. Inxight Drugs. URL:[Link]

  • Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III, in patients with advanced solid malignancies. PubMed. URL:[Link]

  • Anticancer mechanisms of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl) cytosine (Ecyd, TAS-106). Oxford Academic. URL: [Link]

  • 1-(3-C-Ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), a Novel Potent Inhibitor of RNA Polymerase, Potentiates the Cytotoxicity of CDDP in Human Cancer Cells Both in Vitro and in Vivo. PubMed. URL: [Link]

Sources

Exploratory

The Intracellular Journey of a Potent Antitumor Nucleoside: A Technical Guide to the Metabolic Activation of 3'-C-Ethynylcytidine (ECyd)

Foreword: From Prodrug to Potent Inhibitor In the landscape of anticancer drug development, nucleoside analogs represent a cornerstone of chemotherapy. These agents, by mimicking endogenous nucleosides, can insinuate the...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Prodrug to Potent Inhibitor

In the landscape of anticancer drug development, nucleoside analogs represent a cornerstone of chemotherapy. These agents, by mimicking endogenous nucleosides, can insinuate themselves into cellular metabolic pathways, leading to the disruption of DNA and RNA synthesis and, ultimately, cell death. However, the journey of a nucleoside analog from administration to its site of action is a complex and highly regulated process. This technical guide provides an in-depth exploration of the metabolic activation of 3'-C-ethynylcytidine (ECyd), a promising ribonucleoside analogue with potent antitumor activity. Our focus will be on the sequential phosphorylation cascade that converts ECyd into its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP), the ultimate inhibitor of RNA synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning the bioactivation of this important class of compounds.

The Central Paradigm: Phosphorylation as the Gateway to Activity

3'-C-ethynylcytidine, in its administered form, is a prodrug; it is pharmacologically inert until it undergoes intracellular metabolic conversion. The central theme of its activation is a three-step phosphorylation cascade, a common mechanism for many nucleoside analogs.[1] This process is critical as the negatively charged phosphate groups "trap" the molecule within the cell and, more importantly, transform it into a substrate that can be recognized and utilized by polymerases. The efficiency of this metabolic pathway is a key determinant of the drug's therapeutic efficacy.

The metabolic journey of ECyd can be conceptualized as a "closed" pathway, where it is rapidly and efficiently converted to its final active form, ECTP, with minimal formation of deaminated byproducts.[2] This metabolic stability contributes to the long intracellular half-life of ECTP, which has been reported to be over 21 hours in some cell lines, ensuring sustained inhibition of its target.[2][3]

The Step-by-Step Activation: A Triumvirate of Kinases

The conversion of ECyd to ECTP is a highly orchestrated process catalyzed by a trio of cellular kinases. Each step presents a potential point of regulation and a determinant of cellular sensitivity to the drug.

The Gatekeeper: Uridine-Cytidine Kinase 2 (UCK2) and the Initial Phosphorylation

The first and rate-limiting step in the activation of ECyd is its phosphorylation to 3'-C-ethynylcytidine-5'-monophosphate (ECMP).[4] This crucial reaction is catalyzed by the enzyme uridine-cytidine kinase (UCK).[5][6] The UCK family comprises two main isoforms, UCK1 and UCK2.[6][7] Research has unequivocally demonstrated that UCK2 is the primary enzyme responsible for the phosphorylation and subsequent activation of ECyd.[6][8]

The pivotal role of UCK2 is underscored by the observation that cancer cell lines with acquired resistance to ECyd often exhibit mutations or decreased expression of UCK2.[6][9] This highlights the critical nature of this initial phosphorylation step for the drug's antitumor activity. UCK2 itself is often overexpressed in various tumor types, providing a potential therapeutic window for agents like ECyd that are selectively activated in cancer cells.[10][11]

Causality in Experimental Design: The central role of UCK2 dictates that any investigation into ECyd's mechanism of action must include an assessment of UCK2 expression and activity in the chosen cellular models. This provides a fundamental understanding of the cellular context and can explain variations in sensitivity to the drug.

The Second Step: UMP/CMP Kinase (CMPK1) and the Formation of the Diphosphate

Once ECMP is formed, it undergoes a second phosphorylation to yield 3'-C-ethynylcytidine-5'-diphosphate (ECDP). This reaction is catalyzed by UMP/CMP kinase (also known as cytidylate kinase or CMPK1).[10][12] CMPK1 is a key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating UMP and CMP to their respective diphosphates.[3][13]

Studies have shown that human UMP/CMP kinase can efficiently phosphorylate the monophosphates of various cytidine and deoxycytidine analogs, making it the logical candidate for this step in ECyd's activation.[2][3] The enzyme exhibits broad substrate specificity for the monophosphate forms of these analogs.[2]

The Final Activation: Nucleoside Diphosphate Kinase (NDPK) and the Synthesis of the Active Triphosphate

The final and critical step in the metabolic activation of ECyd is the conversion of ECDP to the pharmacologically active 3'-C-ethynylcytidine-5'-triphosphate (ECTP). This phosphorylation is carried out by nucleoside diphosphate kinase (NDPK), a ubiquitous and highly conserved enzyme.[2][6] NDPKs play a crucial role in maintaining the intracellular balance of nucleoside triphosphates by catalyzing the transfer of the gamma-phosphate from a donor triphosphate (usually ATP) to a diphosphate acceptor.[6][14]

NDPKs exhibit broad substrate specificity, readily accepting a wide range of nucleoside diphosphates as substrates, which is consistent with their role in the final phosphorylation of numerous nucleoside analogs.[15] The high intracellular concentration and constitutive activity of NDPK ensure that once ECDP is formed, it is efficiently converted to ECTP.

Visualizing the Pathway: A Molecular Roadmap

To provide a clear visual representation of the metabolic activation of 3'-C-ethynylcytidine, the following diagram illustrates the sequential phosphorylation steps and the enzymes involved.

ECyd_Metabolic_Pathway cluster_0 Intracellular Space cluster_1 Cellular Uptake ECyd 3'-C-ethynylcytidine (ECyd) ECMP 3'-C-ethynylcytidine monophosphate (ECMP) ECyd->ECMP UCK2 (Rate-limiting) ECDP 3'-C-ethynylcytidine diphosphate (ECDP) ECMP->ECDP UMP/CMP Kinase (CMPK1) ECTP 3'-C-ethynylcytidine triphosphate (ECTP) (Active Form) ECDP->ECTP Nucleoside Diphosphate Kinase (NDPK) RNA_Polymerases RNA Polymerases I, II, III Inhibition ECTP->RNA_Polymerases Extracellular_ECyd Extracellular ECyd Transporters hENTs / hCNTs Transporters->ECyd Transport

Figure 1: The metabolic activation pathway of 3'-C-ethynylcytidine (ECyd) to its active triphosphate form (ECTP).

Experimental Protocols for Studying the ECyd Metabolic Pathway

To facilitate research in this area, we provide the following detailed protocols for key experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Cell-Based Phosphorylation Assay

This assay is designed to measure the intracellular conversion of ECyd to its phosphorylated metabolites in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known UCK2 expression)

  • Complete cell culture medium

  • 3'-C-ethynylcytidine (ECyd)

  • [³H]-labeled or [¹⁴C]-labeled ECyd

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA) or trichloroacetic acid (TCA)

  • Potassium hydroxide (KOH)

  • High-performance liquid chromatography (HPLC) system with a suitable anion-exchange column

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Culture: Seed the cancer cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Drug Treatment: Treat the cells with a known concentration of [³H]-ECyd or [¹⁴C]-ECyd for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Include untreated cells as a negative control.

  • Cell Lysis and Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add 0.5 mL of ice-cold 0.4 M perchloric acid to each well to lyse the cells and precipitate macromolecules.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble nucleotides.

  • Neutralization: Neutralize the supernatant by adding a calculated amount of 3 M KOH. The formation of a potassium perchlorate precipitate will occur.

  • Sample Clarification: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitate. Collect the neutralized supernatant containing the ECyd metabolites.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto an anion-exchange HPLC column.

    • Use a gradient of a low-concentration phosphate buffer (e.g., ammonium phosphate) to a high-concentration phosphate buffer to separate the unphosphorylated ECyd, ECMP, ECDP, and ECTP.

    • Collect fractions at regular intervals.

  • Quantification:

    • Add scintillation fluid to each collected fraction.

    • Measure the radioactivity in each fraction using a scintillation counter.

    • The peaks of radioactivity corresponding to the retention times of ECyd, ECMP, ECDP, and ECTP will allow for the quantification of each metabolite.

Self-Validation:

  • Standards: Run non-radioactive standards of ECyd, ECMP, ECDP, and ECTP to determine their retention times on the HPLC column.

  • Time-Course: The time-dependent increase in the phosphorylated metabolites will validate the metabolic conversion process.

  • Controls: Untreated cells should show no peaks corresponding to ECyd or its metabolites.

Protocol 2: UCK2 Enzyme Activity Assay

This protocol measures the activity of UCK2 in cell lysates or with purified enzyme, using ECyd as a substrate.

Materials:

  • Cell lysate or purified recombinant UCK2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 3'-C-ethynylcytidine (ECyd)

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 1 M LiCl)

  • Phosphorimager or autoradiography film

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay buffer

    • A known concentration of ECyd

    • Cell lysate or purified UCK2

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The final reaction volume should be small (e.g., 20-50 µL). Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding EDTA to chelate the Mg²⁺ ions.

  • TLC Separation:

    • Spot a small volume (e.g., 1-2 µL) of the reaction mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing the developing solvent. This will separate the unreacted [γ-³²P]ATP from the phosphorylated product, [³²P]ECMP.

  • Detection and Quantification:

    • Dry the TLC plate.

    • Expose the plate to a phosphorimager screen or autoradiography film.

    • Quantify the intensity of the spot corresponding to [³²P]ECMP.

Self-Validation:

  • No Enzyme Control: A reaction without the enzyme should not show any product formation.

  • No Substrate Control: A reaction without ECyd should not show any product formation.

  • Time and Enzyme Concentration Dependence: The rate of product formation should be linear with time (for initial velocity measurements) and dependent on the concentration of the enzyme.

Cellular Entry: The Role of Nucleoside Transporters

For ECyd to be metabolized, it must first enter the cell. The cellular uptake of nucleoside analogs is mediated by two main families of specialized membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[16]

  • Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 and hENT2 are the most well-characterized members and have broad substrate specificity, transporting both purine and pyrimidine nucleosides.[8][17]

  • Concentrative Nucleoside Transporters (hCNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process that is coupled to the electrochemical gradient of sodium ions.[16] hCNT1 has a preference for pyrimidine nucleosides, while hCNT3 transports both purine and pyrimidine nucleosides.[8]

The specific transporters involved in the uptake of ECyd have not been definitively elucidated in all cell types. However, given its structural similarity to cytidine, it is highly probable that its cellular entry is mediated by one or more of these transporters. The expression levels of these transporters in cancer cells can significantly influence the intracellular concentration of ECyd and, consequently, its antitumor efficacy.[10]

Quantitative Data Summary

The following table summarizes the key enzymes involved in the metabolic activation of ECyd. While specific kinetic parameters for ECyd are not always available, the data for analogous compounds provide valuable insights.

Metabolic StepSubstrateProductEnzymeKey Characteristics
Step 1: Monophosphorylation 3'-C-ethynylcytidine (ECyd)3'-C-ethynylcytidine-5'-monophosphate (ECMP)Uridine-Cytidine Kinase 2 (UCK2) Rate-limiting step; High expression in many tumors; Mutations can confer resistance.[6][9]
Step 2: Diphosphorylation ECMP3'-C-ethynylcytidine-5'-diphosphate (ECDP)UMP/CMP Kinase (CMPK1) Broad substrate specificity for pyrimidine nucleoside monophosphates.[2][3]
Step 3: Triphosphorylation ECDP3'-C-ethynylcytidine-5'-triphosphate (ECTP)Nucleoside Diphosphate Kinase (NDPK) Ubiquitously expressed; Maintains cellular NTP pools.[6][15]

Conclusion and Future Directions

The metabolic activation of 3'-C-ethynylcytidine to its active triphosphate form, ECTP, is a well-defined, three-step phosphorylation cascade orchestrated by the sequential action of UCK2, UMP/CMP kinase, and NDPK. A thorough understanding of this pathway is paramount for optimizing the therapeutic use of ECyd and for the rational design of novel nucleoside analogs with improved pharmacological properties.

Future research should focus on several key areas:

  • Detailed Kinetic Analysis: Determining the specific kinetic parameters (Km and Vmax) of each kinase for ECyd and its phosphorylated metabolites will provide a more quantitative understanding of the pathway's efficiency.

  • Transporter Specificity: Identifying the specific hENT and hCNT transporters responsible for ECyd uptake will help in predicting cellular sensitivity and potential drug-drug interactions.

  • Regulatory Mechanisms: Investigating potential feedback inhibition of UCK2 by ECTP could reveal important regulatory loops that control the intracellular concentration of the active drug.[18]

  • Combination Therapies: A deeper understanding of this metabolic pathway will inform the rational design of combination therapies that could enhance the efficacy of ECyd, for instance, by modulating the activity of the key kinases.

By continuing to unravel the intricacies of the intracellular journey of nucleoside analogs like ECyd, the scientific community can pave the way for more effective and personalized cancer therapies.

References

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (1999). Phosphorylation of deoxycytidine analog monophosphates by UMP-CMP kinase: molecular characterization of the human enzyme. Molecular pharmacology, 56(3), 562–569.
  • Azuma, A., Nitta, K., & Sasaki, T. (2002). Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 119(4), 245–252.
  • Kanda, H., Takatori, S., Matsuda, A., Sasaki, T., Tanaka, M., Fukushima, M., & Wataya, Y. (1997). Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd). Nucleic acids symposium series (2004), (37), 137–138.
  • Gilles, A. M., Presecan, E., Vonica, A., & Lascu, I. (1991). Nucleoside diphosphate kinase from human erythrocytes. Structural characterization of the two isozymes, NDPK-A and -B. The Journal of biological chemistry, 266(14), 8784–8789.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites Ver.3. Retrieved from [Link]

  • Olafsson, S., Whittington, D., Murray, J., Regnier, M., & Moussavi-Harami, F. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1068-1069, 90–97.
  • Fujiwara, K., Ohnishi, T., & Yamori, T. (2014). 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction. BMC cancer, 14, 562.
  • Tabata, S., Tanaka, M., Endo, Y., Obata, T., Matsuda, A., & Sasaki, T. (1997). Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells. Cancer letters, 116(2), 225–231.
  • Murata, D., Endo, Y., Obata, T., Sakamoto, K., Syouji, Y., Kadohira, M., Matsuda, A., & Sasaki, T. (2004). A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides.
  • Young, J. D., Yao, S. Y., Sun, L., Cass, C. E., & Baldwin, S. A. (2013). The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29. Molecular aspects of medicine, 34(2-3), 529–547.
  • Xu, Y. Z., & Plagemann, P. G. (1992). A new, rapid and sensitive method for the analysis of the metabolism of labeled nucleosides and their analogs in cell extracts by high-performance liquid chromatography.
  • Lascu, I., & Gonin, P. (2000). The catalytic mechanism of nucleoside diphosphate kinases. The Journal of biological chemistry, 275(21), 15585–15588.
  • Agou, F., Véron, M., & Lascu, I. (1999). Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography. Biochemistry, 38(22), 7255–7263.
  • Dahlin, J. L., & Auld, D. S. (2017). A general assay for the screening and characterization of nucleotide-dependent enzymes. Journal of visualized experiments : JoVE, (122), 55431.
  • Mackey, J. R., Mani, R. S., Selner, M., Mowles, D., Young, J. D., Belt, J. A., Crawford, C. R., & Cass, C. E. (1998). Functional nucleoside transporters are required for gemcitabine influx and manifestation of toxicity in cancer cell lines. Cancer research, 58(19), 4349–4357.
  • Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in pharmacology, 9, 606.
  • Endo, Y., Murata, D., & Sasaki, T. (2017). Role of the uridine/cytidine kinase 2 mutation in cellular sensitiveness toward 3'-ethynylcytidine treatment of human cancer cells. Anti-cancer drugs, 28(7), 730–737.
  • Peng, H., & Li, L. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in oncology, 12, 901594.
  • Anderson, E. P., & Brockman, R. W. (1964). FEEDBACK INHIBITION OF URIDINE KINASE BY CYTIDINE TRIPHOSPHATE AND URIDINE TRIPHOSPHATE. Biochimica et biophysica acta, 91, 380–386.
  • Sino Biological. (n.d.). UMP-CMP kinase General Information. Retrieved from [Link]

  • Van Rompay, A. R., Norda, A., Linden, K., Johansson, M., & Karlsson, A. (2001). Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. Molecular pharmacology, 59(5), 1181–1186.
  • Novocib. (2013). Active human UMP-CMP kinase enzyme. Retrieved from [Link]

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2001). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 59(5), 1181-1186.
  • UniProt. (2023). UCK2 - Uridine-cytidine kinase 2 - Homo sapiens (Human). Retrieved from [Link]

  • Hollenbaugh, D., Shelton, J., & Schinazi, R. F. (2022). Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2). OSTI.GOV.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews. Drug discovery, 12(6), 447–464.
  • Feng, W., Li, L., & Chen, J. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in Oncology, 12, 901594.
  • Al-Shamah, M. A., & Al-Harbi, N. O. (2025).

Sources

Foundational

Technical Guide: RNase L Activation in ECyd (TAS-106) Cytotoxicity

Executive Summary This guide details the unique cytotoxic mechanism of ECyd (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine; TAS-106). Unlike conventional antimetabolites that primarily target DNA replication (e.g., 5-F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the unique cytotoxic mechanism of ECyd (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine; TAS-106). Unlike conventional antimetabolites that primarily target DNA replication (e.g., 5-FU), ECyd functions as a potent inhibitor of RNA Polymerases I and II.

Crucially, the lethality of ECyd is not solely due to the passive cessation of transcription. Instead, it triggers an active, suicide-like innate immune response. The inhibition of ribosomal RNA (rRNA) synthesis creates a specific nucleolar stress that activates Oligoadenylate Synthetase (OAS) , leading to the production of 2'-5' oligoadenylates (2-5A) . This secondary messenger activates RNase L , which degrades cellular rRNA (28S and 18S), resulting in translational arrest and mitochondria-dependent apoptosis.

Key Takeaway: The efficacy of ECyd is directly proportional to the functional status of the OAS/RNase L pathway. Tumors deficient in RNase L are resistant to ECyd.

Mechanistic Architecture: The RNA Stress Pathway

The cytotoxicity of ECyd represents a "hijacking" of the cellular antiviral defense system to induce cancer cell death.

The Cascade
  • Cellular Entry & Activation: ECyd enters the cell and is phosphorylated by Uridine-Cytidine Kinase 2 (UCK2) to its active triphosphate form, ECyd-TP .

  • Primary Target Engagement: ECyd-TP competitively inhibits RNA Polymerase I (and to a lesser extent, Pol II). This halts the synthesis of 45S pre-rRNA in the nucleolus.

  • The Trigger (Nucleolar Stress): The stalling of Pol I or the generation of aberrant transcripts mimics a "danger signal" (analogous to viral dsRNA).

  • Signal Transduction: This stress activates Oligoadenylate Synthetase (OAS) .

  • The Effector: Activated OAS converts ATP into 2-5A .[1][2][3]

  • The Executioner: 2-5A binds to latent RNase L monomers, causing dimerization and activation.[1][2][3]

  • Terminal Event: Activated RNase L cleaves 28S and 18S rRNA at specific sites, collapsing the translational machinery and triggering JNK-mediated apoptosis.

Pathway Visualization

ECyd_Mechanism cluster_0 Metabolic Activation cluster_1 Nucleolar Stress Response cluster_2 Terminal Execution ECyd ECyd (TAS-106) UCK2 UCK2 (Kinase) ECyd->UCK2 ECydTP ECyd-TP (Active Triphosphate) UCK2->ECydTP RNAPol1 RNA Polymerase I ECydTP->RNAPol1 Inhibition Stress Nucleolar Stress / Aberrant Transcripts RNAPol1->Stress Transcription Block OAS OAS Activation Stress->OAS Mimics Viral dsRNA TwoFiveA 2-5A Production OAS->TwoFiveA RNaseL_Inactive RNase L (Latent) TwoFiveA->RNaseL_Inactive Binding RNaseL_Active RNase L (Dimer/Active) RNaseL_Inactive->RNaseL_Active Dimerization rRNA 28S / 18S rRNA RNaseL_Active->rRNA Degradation Cleavage Specific rRNA Cleavage rRNA->Cleavage JNK JNK Phosphorylation Cleavage->JNK Apoptosis Mitochondrial Apoptosis JNK->Apoptosis

Figure 1: The ECyd-induced cytotoxicity pathway.[4] Note the critical transition from metabolic inhibition (Pol I) to immune activation (RNase L).

Experimental Validation Protocols

To confirm ECyd sensitivity is mediated by RNase L in your cell lines, you must demonstrate specific rRNA cleavage patterns and 2-5A accumulation.

Protocol A: Detection of Specific rRNA Cleavage (The "Laddering" Assay)

ECyd induces a cleavage pattern distinct from general necrotic degradation. RNase L specifically cleaves single-stranded loops of rRNA, yielding characteristic fragments.

Materials:

  • TRIzol or RNeasy Mini Kit (Qiagen).

  • Agilent 2100 Bioanalyzer (RNA 6000 Nano Kit) OR 1.2% Formaldehyde-Agarose Gel.

Workflow:

  • Treatment: Treat cells (e.g., FM3A, HT1080) with ECyd (0.1 - 1.0 µM) for 12–24 hours.

  • Extraction: Isolate total RNA. Crucial: Use rapid lysis to prevent post-lysis degradation.

  • Analysis: Load 1 µg RNA onto the gel or Bioanalyzer chip.

  • Interpretation (The Marker):

    • 28S rRNA: Look for specific cleavage products.[5] In human cells, RNase L activation typically produces distinct bands migrating slightly faster than the intact 28S and 18S bands.

    • Bioanalyzer: Look for specific peaks appearing between the 18S and 28S markers, often referred to as "RNase L specific degradation products."

Protocol B: Functional Validation via siRNA Knockdown

This is the "Gold Standard" for establishing causality. If ECyd requires RNase L, knockdown must rescue viability.

Workflow:

  • Transfection: Transfect cells with RNase L-specific siRNA (e.g., 50 nM) using Lipofectamine RNAiMAX. Use a Scrambled siRNA control.

  • Incubation: Wait 48 hours for protein depletion (confirm via Western Blot: Anti-RNase L antibody, ~83 kDa).

  • Drug Challenge: Treat both groups with ECyd (IC50 dose) for 72 hours.

  • Readout: Perform Cell Viability Assay (MTS/CCK-8).

    • Pass Criteria: The RNase L knockdown group must show significantly higher viability (>2-fold IC50 shift) compared to the control group.

Protocol C: Visualization of Experimental Logic

Validation_Workflow cluster_A Control Group cluster_B Experimental Group (Validation) Cells_WT WT Cancer Cells ECyd_Tx ECyd Treatment Cells_WT->ECyd_Tx Result_WT rRNA Cleavage + Apoptosis ECyd_Tx->Result_WT Cells_KD RNase L siRNA ECyd_Tx2 ECyd Treatment Cells_KD->ECyd_Tx2 Result_KD Intact rRNA + Cell Survival ECyd_Tx2->Result_KD

Figure 2: Logical flow for validating RNase L dependency. Survival in the knockdown group confirms the mechanism.

Data Summary & Clinical Implications

Comparative Mechanism Table
Feature5-Fluorouracil (5-FU)ECyd (TAS-106)
Primary Target Thymidylate Synthase (DNA)RNA Polymerase I & II (RNA)
Mechanism of Death DNA damage / Thymineless deathRNase L-mediated rRNA degradation
Key Biomarker TS expression, DPD activityRNase L expression, UCK2 activity
Resistance Mechanism TS amplificationRNase L downregulation / Loss of Function
Translational Insight

For drug development professionals, the status of RNase L in the target tumor is a predictive biomarker.

  • High Responder: Tumors with high UCK2 (activation) and intact RNase L pathways.

  • Non-Responder: Tumors with low RNase L or defects in the OAS pathway.

Note: Since RNase L is part of the interferon (IFN) pathway, co-treatment with IFN-α (which upregulates RNase L and OAS) has been shown to synergistically enhance ECyd cytotoxicity in preclinical models.

References

  • Naito, T., et al. (2009). Role of RNase L in apoptosis induced by 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine.[4][6] Cancer Research.

  • Naito, T., et al. (2006). An apoptotic pathway of 3'-Ethynylcytidine (ECyd) involving the inhibition of RNA synthesis mediated by RNase L.[4][6] Nucleic Acids Symposium Series.

  • Abbruzzese, J. L., et al. (2012).[7] Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III, in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology.[6][7]

  • Silverman, R. H. (2007). Viral Encounters with 2',5'-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response.[1][2][3][8][9] Journal of Virology.

Sources

Exploratory

Mechanistic Divergence of Cytidine Analogs: Cytarabine vs. 3'-C-ethynylcytidine (TAS-106)

Executive Summary The development of nucleoside analogs represents a cornerstone of modern oncology. While early drug design focused heavily on disrupting DNA replication in rapidly dividing cells, the clinical limitatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analogs represents a cornerstone of modern oncology. While early drug design focused heavily on disrupting DNA replication in rapidly dividing cells, the clinical limitations of this approach in slow-growing solid tumors necessitated a paradigm shift. This whitepaper provides an in-depth technical analysis of two structurally related but mechanistically divergent cytidine analogs: Cytarabine (Ara-C) , a classical DNA polymerase inhibitor, and 3'-C-ethynylcytidine (TAS-106) , a novel pan-RNA polymerase inhibitor.

As a Senior Application Scientist, I have structured this guide to move beyond basic pharmacology, detailing the causal relationships between their structural biology, intracellular processing, and the self-validating experimental workflows required to evaluate their distinct pharmacodynamic profiles.

Structural Biology & Pharmacochemistry

Cytarabine and TAS-106 are both synthetic analogs of the pyrimidine nucleoside cytidine, yet subtle modifications to their sugar moieties dictate entirely different target affinities and cellular fates.

  • Cytarabine (1-β-D-arabinofuranosylcytosine): The core modification in cytarabine is the substitution of the standard ribose or deoxyribose sugar with an arabinose sugar[1]. The 2'-hydroxyl group is positioned in the trans configuration relative to the 3'-hydroxyl. This specific stereochemistry sterically hinders the rotation of the molecule once incorporated into the DNA double helix, preventing the addition of subsequent nucleotides[2].

  • 3'-C-ethynylcytidine (TAS-106): TAS-106 retains the standard ribofuranosyl structure but introduces a rigid, electron-dense ethynyl group at the 3'-carbon position[3]. This modification prevents its incorporation into DNA and optimizes its spatial geometry to competitively bind the catalytic pockets of RNA polymerases[4].

Mechanistic Divergence: DNA vs. RNA Targeting

Cytarabine: S-Phase Specific DNA Polymerase Inhibition

Upon cellular entry via the human equilibrative nucleoside transporter 1 (hENT1), cytarabine is monophosphorylated by deoxycytidine kinase (dCK) and subsequently converted into its active triphosphate metabolite, Ara-CTP[5]. Ara-CTP acts as a direct competitive inhibitor of DNA polymerase[1]. Because it functions as a false nucleotide, its incorporation into the growing DNA strand induces immediate chain termination. Consequently, cytarabine is highly cell-cycle phase-specific, triggering apoptosis exclusively in cells undergoing the DNA synthesis (S-phase)[6].

TAS-106: Pan-RNA Polymerase Inhibition & RNase L Activation

Conversely, the intracellular activation of TAS-106 is mediated by uridine-cytidine kinase (UCK), which converts it into ethynylcytidine triphosphate (ECTP)[3]. ECTP functions as a non-selective, competitive inhibitor of RNA polymerases I, II, and III[7]. Because RNA synthesis occurs continuously throughout the cell cycle (excluding the M phase), TAS-106 effectively targets slower-growing solid tumors that typically evade S-phase specific agents[3].

Furthermore, the profound inhibition of RNA synthesis by ECTP triggers a unique secondary apoptotic cascade. It activates RNase L, a potent endoribonuclease that cleaves single-stranded RNA, induces 28S rRNA fragmentation, and activates Janus Kinase (JAK)—a critical mitochondrial-dependent apoptosis signaling molecule[8].

Pathway Visualizations

Mechanism Cytarabine Cytarabine (Ara-C) Kinase1 Deoxycytidine Kinase (dCK) Cytarabine->Kinase1 TAS106 3'-C-ethynylcytidine (TAS-106) Kinase2 Uridine-Cytidine Kinase (UCK) TAS106->Kinase2 AraCTP Ara-CTP (Active Metabolite) Kinase1->AraCTP ECTP ECTP (Active Metabolite) Kinase2->ECTP DNAPol DNA Polymerase Inhibition (S-Phase Specific) AraCTP->DNAPol RNAPol RNA Pol I, II, III Inhibition (Cell Cycle Independent) ECTP->RNAPol Apoptosis1 DNA Chain Termination & Apoptosis DNAPol->Apoptosis1 Apoptosis2 RNase L Activation & Apoptosis RNAPol->Apoptosis2

Divergent intracellular activation and target inhibition pathways of Cytarabine and TAS-106.

Quantitative Pharmacodynamics & Efficacy

To facilitate rapid comparison during drug screening and clinical evaluation, the core pharmacodynamic properties of both compounds are summarized below.

FeatureCytarabine (Ara-C)3'-C-ethynylcytidine (TAS-106)
Chemical Structure Arabinose sugar moiety[1]3'-C-ethynyl-ribose moiety[3]
Activating Kinase Deoxycytidine kinase (dCK)[5]Uridine-cytidine kinase (UCK)[3]
Active Metabolite Ara-CTP[1]Ethynylcytidine triphosphate (ECTP)[9]
Primary Target DNA Polymerase[1]RNA Polymerases I, II, and III[7]
Downstream Effector DNA chain termination[2]RNase L activation & 28S rRNA fragmentation[8]
Cell Cycle Specificity S-phase specific[6]Cell cycle independent (except M phase)[3]
Primary Indication Hematological malignancies (AML)[2]Solid tumors (Investigational)[3]
Dose-Limiting Toxicity Bone marrow suppression[6]Cumulative sensory peripheral neuropathy[9]

Experimental Workflows for Validating Polymerase Specificity

When validating novel nucleoside analogs, relying solely on cell viability assays (e.g., MTT/CellTiter-Glo) is insufficient, as they fail to isolate the mechanism of action. As an Application Scientist, I mandate the use of self-validating, orthogonal assays. The following protocol utilizes metabolic pulse-labeling combined with bioorthogonal click chemistry to independently quantify DNA and RNA synthesis rates in real-time.

Protocol: Dual EdU/EU Incorporation Assay

Rationale (Causality): To definitively prove that TAS-106 selectively halts RNA transcription without immediately arresting DNA replication, we must measure the de novo synthesis of both nucleic acids simultaneously. 5-ethynyl-2'-deoxyuridine (EdU) incorporates exclusively into DNA, while 5-ethynyl uridine (EU) incorporates into RNA.

Self-Validating System: This dual-labeling approach acts as an internal control. If a compound causes a non-specific collapse of cellular metabolism (general toxicity), both EdU and EU signals will drop simultaneously. A true polymerase-specific inhibitor will show a decoupled response—selectively suppressing one nucleotide's incorporation while the other remains transiently stable.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human solid tumor cells (e.g., A549) and leukemia cells (e.g., HL-60) in 96-well optical bottom plates at

    
     cells/well. Incubate overnight to allow adherence and exponential growth.
    
  • Compound Treatment: Treat cells with varying concentrations of Cytarabine or TAS-106 (0.01 µM to 10 µM) for 4, 12, and 24 hours. Control: Vehicle (DMSO).

  • Pulse Labeling: 2 hours prior to the experimental endpoint, spike the culture media with either 10 µM EdU (to track DNA synthesis) or 1 mM EU (to track RNA synthesis).

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Chemistry Detection: Add the click reaction cocktail containing Alexa Fluor 488-azide (for EdU) or Alexa Fluor 594-azide (for EU),

    
     (catalyst), and sodium ascorbate (reducing agent). Incubate for 30 minutes in the dark.
    
  • Nuclear Counterstain & Imaging: Wash thoroughly and counterstain with Hoechst 33342. Image using a high-content screening (HCS) confocal microscope.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) per nucleus.

    • Expected Outcome: Cytarabine-treated cells will show a dose-dependent collapse in EdU (green) signal with minimal early changes in EU (red). TAS-106-treated cells will exhibit a rapid, profound loss of EU signal across all cell cycle phases, validating its role as a pan-RNA polymerase inhibitor.

Workflow Step1 Cell Culture (Solid Tumor vs Leukemia) Step2 Nucleoside Treatment (Ara-C vs TAS-106) Step1->Step2 Step3 Metabolic Pulse Labeling (EdU or EU) Step2->Step3 Step4 Click Chemistry Fluorophore Detection Step3->Step4 Step5 HCS Imaging & Target Quantification Step4->Step5

Step-by-step experimental workflow for validating nucleoside analog polymerase specificity.

Clinical Translation & Resistance Mechanisms

Understanding the metabolic vulnerabilities of these drugs is critical for clinical translation. Cytarabine remains a cornerstone for acute myeloid leukemia (AML)[2]; however, it is rapidly deaminated by cytidine deaminase in the serum into the inactive derivative uracil arabinoside, necessitating continuous intravenous infusion to maintain therapeutic efficacy[5].

TAS-106 was specifically engineered to resist deamination and target solid tumors. Despite demonstrating robust preclinical efficacy and a prolonged intracellular half-life of its active ECTP metabolite, Phase I/II clinical trials revealed significant challenges. The dose-limiting toxicity (DLT) of TAS-106 was identified as cumulative sensory peripheral neuropathy[9]. This toxicity is mechanistically linked to the systemic, cell-cycle-independent inhibition of RNA synthesis in non-regenerating neural tissues, highlighting the delicate therapeutic window of pan-RNA polymerase inhibitors.

References

1.[1] What is the mechanism of Cytarabine? - Patsnap Synapse. Source: patsnap.com. URL:[Link] 2.[6] Cytarabine - Mechanism, Indication, Contraindications, Dosing... - Pediatric Oncall. Source: pediatriconcall.com. URL: [Link] 3.[2] Cytarabine - StatPearls - NCBI Bookshelf. Source: nih.gov. URL:[Link] 4.[5] Cytarabine - Wikipedia. Source: wikipedia.org. URL:[Link] 5.[3] TAS-106: Preclinical, Clinical and Beyond - Oncology | Karger Publishers. Source: karger.com. URL:[Link] 6.[9] TAS-106 - Inxight Drugs. Source: ncats.io. URL:[Link] 7.[4] A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106... - Anticancer Research. Source: iiarjournals.org. URL:[Link] 8.[7] Transcription and Translation Inhibitors in Cancer Treatment - Frontiers. Source: frontiersin.org. URL:[Link] 9.[8] Definition of 3'-C-ethynylcytidine - NCI Drug Dictionary. Source: cancer.gov. URL:[Link]

Sources

Foundational

A Technical Guide to 3'-C-ethinylcytidine (ECyd) as a Potential Radiosensitizing Agent

For Researchers, Scientists, and Drug Development Professionals Executive Summary Radiotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumors and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radiotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumors and dose-limiting toxicity to surrounding healthy tissues. The development of radiosensitizing agents, which selectively enhance the cytotoxic effects of ionizing radiation on cancer cells, represents a critical strategy to improve therapeutic outcomes. This guide provides a comprehensive technical overview of 3'-C-ethinylcytidine (ECyd), a synthetic cytidine nucleoside analogue, and its compelling potential as a radiosensitizing agent. We will delve into its mechanism of action, preclinical evidence, and the key experimental protocols required to validate its efficacy and further elucidate its role in combination with radiotherapy.

Introduction: The Rationale for Radiosensitizers

The fundamental goal of radiotherapy is to deliver a lethal dose of radiation to a tumor while minimizing damage to adjacent normal tissues.[1] However, various factors can render tumor cells resistant to radiation, including efficient DNA damage repair mechanisms, cell cycle kinetics, and tumor hypoxia.[2][3] Radiosensitizers are compounds that can overcome these resistance mechanisms and increase the therapeutic ratio of radiotherapy.[4][5] They can act through several mechanisms, including:

  • Enhancement of DNA Damage: Increasing the initial amount of DNA damage induced by radiation.[4]

  • Inhibition of DNA Repair: Blocking the cellular pathways that repair radiation-induced DNA lesions.[4][6]

  • Cell Cycle Modulation: Arresting cells in more radiosensitive phases of the cell cycle, such as G2/M.[4][7]

  • Modification of the Tumor Microenvironment: For instance, by alleviating hypoxia.[2][4]

Nucleoside analogues, a class of antimetabolites that interfere with nucleic acid synthesis, have shown significant promise as radiosensitizers.[8] By perturbing nucleotide metabolism, these agents can create a cellular environment that is more susceptible to the damaging effects of ionizing radiation.[8]

3'-C-ethinylcytidine (ECyd): A Promising Candidate

3'-C-ethinylcytidine (ECyd) is a synthetic nucleoside analogue characterized by an ethynyl group at the 3'-C position of the ribose sugar.[9] Initially investigated for its anticancer properties, its mechanism of action suggests a strong potential for radiosensitization.[10][11][12]

Mechanism of Action: A Multi-pronged Attack

The radiosensitizing potential of ECyd stems from its ability to disrupt fundamental cellular processes, primarily through its effects on ribonucleotide reductase (RNR) and subsequent incorporation into cellular RNA.

2.1.1. Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[13][14][15][16] RNR activity is tightly regulated to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is essential for genomic integrity.[14][16]

ECyd, after intracellular phosphorylation to its diphosphate form, is a potent inhibitor of RNR.[13] This inhibition leads to a depletion of the intracellular dNTP pools. The consequences of dNTP pool depletion are two-fold in the context of radiosensitization:

  • Impaired DNA Repair: Radiation-induced DNA double-strand breaks (DSBs) are among the most lethal forms of DNA damage.[17] The repair of these breaks, primarily through homologous recombination (HR) and non-homologous end joining (NHEJ), requires a ready supply of dNTPs. By depleting the dNTP pools, ECyd hampers the ability of cancer cells to efficiently repair radiation-induced DNA damage, leading to an accumulation of lethal lesions.

  • Induction of S-phase Arrest: A deficit in dNTPs can stall DNA replication forks, leading to an arrest of cells in the S-phase of the cell cycle.[18] While the S-phase is generally considered more radioresistant than the G2/M phase, prolonged S-phase arrest can induce apoptosis and may synergize with radiation-induced damage.[18][19]

2.1.2. Incorporation into RNA and Downstream Effects

Following its conversion to the triphosphate form (ECTP), ECyd can be incorporated into RNA by RNA polymerases.[9] This incorporation is thought to trigger a cascade of events that contribute to its cytotoxic and potentially radiosensitizing effects:

  • Inhibition of RNA Synthesis: The presence of ECyd in the RNA transcript can inhibit further elongation by RNA polymerases I, II, and III.[9]

  • Activation of RNase L: The altered RNA structure may lead to the activation of RNase L, an endoribonuclease involved in antiviral and antiproliferative responses.[9] Activated RNase L can cleave single-stranded RNA, leading to a global disruption of protein synthesis and ultimately apoptosis.[9]

The following diagram illustrates the proposed mechanism of action for ECyd as a radiosensitizing agent.

ECyd_Mechanism cluster_cell Cancer Cell ECyd 3'-C-ethinylcytidine (ECyd) ECyd_DP ECyd-diphosphate ECyd->ECyd_DP Phosphorylation ECyd_TP ECyd-triphosphate (ECTP) ECyd_DP->ECyd_TP Phosphorylation RNR Ribonucleotide Reductase (RNR) ECyd_DP->RNR Inhibition RNA_Polymerase RNA Polymerase ECyd_TP->RNA_Polymerase Incorporation dNTPs dNTP Pool RNR->dNTPs Synthesis DNA_Repair DNA Repair dNTPs->DNA_Repair Substrate Radiosensitization Radiosensitization DNA_Repair->Radiosensitization Inhibition leads to RNA RNA Incorporation RNA_Polymerase->RNA RNase_L RNase L Activation RNA->RNase_L Apoptosis Apoptosis RNase_L->Apoptosis Apoptosis->Radiosensitization Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) Radiation->DNA_Damage DNA_Damage->DNA_Repair Induces DNA_Damage->Apoptosis Overwhelming damage leads to

Caption: Proposed mechanism of 3'-C-ethinylcytidine (ECyd) as a radiosensitizer.

Preclinical Evaluation: Key Experimental Workflows

A rigorous preclinical evaluation is essential to validate the potential of ECyd as a radiosensitizing agent.[20][21] This involves a series of in vitro and in vivo experiments designed to assess its efficacy and elucidate its mechanism of action in combination with radiation.

In Vitro Assays

3.1.1. Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and other cytotoxic agents.[22][23][24][25] This assay directly measures the ability of a single cell to proliferate and form a colony, providing a definitive measure of cytotoxicity.

  • Objective: To quantify the radiosensitizing effect of ECyd by comparing the survival of cells treated with radiation alone to those treated with a combination of ECyd and radiation.

  • Key Parameter: The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which is the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the sensitizer.[26]

Clonogenic_Assay_Workflow start Seed cells at low density treatment Treat with ECyd and/or Ionizing Radiation start->treatment incubation Incubate for 7-14 days to allow colony formation treatment->incubation fix_stain Fix and stain colonies (e.g., with crystal violet) incubation->fix_stain count Count colonies (>50 cells) fix_stain->count analysis Calculate Plating Efficiency (PE) and Surviving Fraction (SF) count->analysis end Generate survival curves and determine SER/DEF analysis->end

Caption: Workflow for a clonogenic survival assay.

3.1.2. DNA Damage Response (DDR) Assays

To investigate the impact of ECyd on the repair of radiation-induced DNA damage, immunofluorescence staining for key DDR proteins is crucial.

  • γH2AX Foci Formation: Histone H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks.[17][27][28] The formation and resolution of γH2AX foci can be visualized and quantified by immunofluorescence microscopy, serving as a surrogate marker for DSB induction and repair.[17][27][28][29]

    • Objective: To determine if ECyd treatment leads to a greater number of residual γH2AX foci at various time points after irradiation, indicating impaired DNA repair.

  • 53BP1 Foci Formation: 53BP1 is another key protein that is recruited to sites of DSBs and plays a critical role in the NHEJ repair pathway. Co-localization of γH2AX and 53BP1 foci provides a more specific marker for DSBs.[28]

3.1.3. Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[7][19][30][31]

  • Objective: To determine if ECyd, alone or in combination with radiation, alters the cell cycle distribution, potentially arresting cells in a more radiosensitive phase (e.g., G2/M).[7][19][30]

  • Methodology: Cells are typically stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and analyzed by flow cytometry.[30][31] The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

In Vivo Studies

While in vitro assays provide valuable mechanistic insights, in vivo studies using animal models are essential to evaluate the therapeutic potential of ECyd in a more complex biological system.[32][33]

  • Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised mice to establish tumors. These models are used to assess the anti-tumor efficacy and radiosensitizing effects of ECyd in a living organism.

    • Objective: To determine if the combination of ECyd and radiation leads to a greater reduction in tumor growth and improved survival compared to either treatment alone.

  • Key Parameters:

    • Tumor Growth Delay: The time it takes for tumors to reach a specific size after treatment.

    • Tumor Control Dose 50 (TCD50): The radiation dose required to control 50% of the tumors.[21]

    • Animal Survival: Overall survival of the treated animals.

Detailed Experimental Protocols

Protocol: Clonogenic Survival Assay

Materials:

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • ECyd stock solution

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • 0.5% Crystal violet staining solution

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed an appropriate number of cells into 6-well plates. The number of cells seeded will need to be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (50-150) in the control plates.

  • Treatment: Allow cells to attach for 4-6 hours. Treat the cells with the desired concentrations of ECyd for a predetermined duration (e.g., 24 hours) before or after irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses. Include an untreated control and a drug-only control.

  • Incubation: After treatment, remove the medium containing the drug, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until colonies in the control wells are of a sufficient size.[22]

  • Fixation and Staining: Aspirate the medium and wash the wells with PBS. Fix the colonies with the fixation solution for 5-10 minutes. Remove the fixation solution and stain the colonies with 0.5% crystal violet for 30 minutes.[22]

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[22]

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%.[25]

    • Calculate the Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE))[25]

    • Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate survival curves.

    • Determine the SER/DEF from the survival curves.

Protocol: γH2AX Immunofluorescence Staining

Materials:

  • Cells grown on coverslips or in chamber slides

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with ECyd and/or radiation as required.

  • Fixation: At the desired time points after treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[29]

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[28][29]

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.[28][29]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[27]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cell culture reagents

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or at -20°C for longer storage.[19][30]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[19][30] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: In Vitro Radiosensitizing Effect of ECyd

Cell LineECyd Concentration (µM)Radiation Dose (Gy) for 50% Survival (IC50)Sensitizer Enhancement Ratio (SER) at 50% Survival
Cell Line A 0
X
Cell Line B 0
X

Table 2: Effect of ECyd on Radiation-Induced DNA Damage

Treatment GroupTime Post-Irradiation (hours)Average γH2AX Foci per Nucleus
Control 0.5
24
ECyd alone 0.5
24
Radiation alone 0.5
24
ECyd + Radiation 0.5
24

Future Directions and Conclusion

The preclinical data on ECyd as a radiosensitizing agent are promising. Its mechanism of action, targeting both ribonucleotide reductase and RNA synthesis, provides a strong rationale for its use in combination with radiotherapy. Further research should focus on:

  • In vivo efficacy and toxicity studies: To establish a therapeutic window and optimal dosing schedule.

  • Combination with other targeted agents: Exploring synergistic effects with other DNA damage response inhibitors (e.g., PARP inhibitors).[1]

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from ECyd-radiotherapy combination treatment.

References

  • Clonogenic Assay - Bio-protocol. (2025, February 5).
  • Synthesis and biological evaluation of branched and conformationally restricted analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed. (2005, April 1).
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC.
  • The Role of Cell Cycle Progression in Radiosensitization by 2′,2′-Difluoro-2′-deoxycytidine1 - AACR Journals. (2000, November 1).
  • Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed. (2005, February 15).
  • Synthesis and biological evaluation of conformationally restricted and nucleobase-modified analogs of the anticancer compound 3'-C-ethynylcytidine (ECyd) - PubMed.
  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC. (2017, November 3).
  • Radiosensitizer - Wikipedia.
  • Flow Cytometry Protocol.
  • Clonogenic Cell Survival Assay - Springer Nature Experiments.
  • Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection.
  • Radiosensitization of PC3 Prostate Cancer Cells by 5-Thiocyanato-2′-deoxyuridine - MDPI. (2022, April 18).
  • Cell cycle perturbations and radiosensitization effects in a human prostate cancer cell line.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - Frontiers.
  • An Analytical Method for Quantifying the Yields of DNA Double-Strand Breaks Coupled with Strand Breaks by γ-H2AX Focus Formation Assay Based on Track-Structure Simulation - MDPI. (2023, January 10).
  • Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC.
  • Obtaining cell survival curves in radiobiology: From the linear accelerator to the linear‑quadratic fitting and alternatives - Spandidos Publications. (2025, June 16).
  • OxiSelect™ DNA Double Strand Break (DSB) Staining Kit - Cell Biolabs, Inc.
  • The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed. (2003, January 15).
  • Chemical Radiosensitizers for Use in Radiotherapy.
  • Identification of Novel Radiosensitizers in Small Cell Lung Cancer.
  • Radiosensitizing the SUMO stress response intensifies single-dose radiotherapy tumor cure.
  • Potential of radiosensitizing agents in cancer chemo-radiotherapy - PubMed.
  • Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy.
  • Radiosensitizer – Knowledge and References - Taylor & Francis.
  • Preclinical Data on Efficacy of 10 Drug-Radiation Combinations: Evaluations, Concerns, and Recommendations - PMC.
  • Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed.
  • Radiosensitizing nucleosides - PubMed - NIH.
  • Definition of 3'-C-ethynylcytidine - NCI Drug Dictionary.
  • Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC.
  • Radiosensitization produced in vivo by once- vs. twice-weekly 2'2'-difluoro-2'-deoxycytidine (gemcitabine) - PubMed. (2000, June 1).
  • Ribonucleotide reductases: essential enzymes for bacterial life - PMC. (2014, April 28).
  • Hormone-induced DNA damage response and repair mediated by cyclin D1 in breast and prostate cancer | Oncotarget. (2017, October 10).
  • Guidance for preclinical studies with radiopharmaceuticals - Scientific, technical publications in the nuclear field | IAEA.
  • Radiosensitization Effects of Novel Triple-Inhibitor CUDC-101 in Glioblastoma Multiforme and Breast Cancer Cells In Vitro - ResearchGate.
  • Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol - PMC.
  • Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials - PMC.
  • Chemical agents that promote chromatin compaction radiosensitize tumour cells - PubMed. (2001, October 15).
  • Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife. (2016, January 12).
  • Role of Natural Radiosensitizers and Cancer Cell Radioresistance: An Update - PMC.
  • Syntheses and in vitro anticancer properties of novel radiosensitizers - PubMed. (2012, December 15).
  • Ribonucleoside-triphosphate reductase (class II) - M-CSA Mechanism and Catalytic Site Atlas.
  • (PDF) Preclinical Studies of Onrigen in Combination with Radiation - ResearchGate. (2025, November 8).
  • Ribonucleotide reductase, a novel drug target for gonorrhea | eLife. (2022, February 9).
  • Proof of Concept of the Radiosensitizing Effect of Gadolinium Oxide Nanoparticles in Cell Spheroids and a Tumor-Implanted Murine Model of Chondrosarcoma - PubMed. (2022, December 23).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Dissolution and Handling of 3'-C-ethinylcytidine (ECyD) in DMSO

Introduction & Mechanism of Action 3'-C-ethinylcytidine (commonly referred to as ECyD or TAS-106) is a highly potent synthetic 1[1]. It is extensively utilized by researchers and drug development professionals as a robus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

3'-C-ethinylcytidine (commonly referred to as ECyD or TAS-106) is a highly potent synthetic 1[1]. It is extensively utilized by researchers and drug development professionals as a robust inhibitor of RNA synthesis and as a click chemistry reagent for RNA labeling[1],[2].

Upon entering the cell, ECyD is phosphorylated by intracellular kinases into its bioactive triphosphate metabolite (ECTP)[1]. ECTP acts as a direct, competitive inhibitor of2 by competing with endogenous cytidine triphosphate (CTP)[1],[2]. The critical mechanistic distinction lies in the 3'-ethynyl group, which replaces the standard ribose hydroxyl. This substitution creates an insurmountable steric and electronic barrier that prevents the formation of phosphodiester bonds, abruptly halting nascent RNA chain elongation[1],[3].

MoA ECyD 3'-C-ethinylcytidine (ECyD) Kinases Intracellular Kinases (Phosphorylation) ECyD->Kinases ECTP ECTP (Active Triphosphate) Kinases->ECTP RNAPol RNA Polymerases I, II, III (Competitive Binding vs CTP) ECTP->RNAPol Halt Steric Barrier RNA Synthesis Halted RNAPol->Halt

Mechanism of Action: ECyD conversion to ECTP and subsequent RNA polymerase inhibition.

Physicochemical Properties

To ensure accurate molarity calculations and proper storage, the quantitative data for ECyD is summarized below[1],[4]:

PropertyValue
Chemical Name 3'-C-ethinylcytidine (ECyD, TAS-106)
CAS Number 180300-43-0
Molecular Weight 267.24 g/mol
Chemical Formula C₁₁H₁₃N₃O₅
Max Solubility (DMSO) ~5 mg/mL (~18.7 mM) / Routinely prepared at 10 mM
UV/Vis

240 nm, 273 nm
Storage (Solid) -20°C (Protect from light and moisture)

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Preparing a reliable 10 mM stock solution requires meticulous technique to ensure compound stability and reproducible biological assays. Because ECyD contains a reactive alkyne group and a ribose-like ring, it is susceptible to oxidation and moisture-induced degradation.

Step-by-Step Methodology & Causality
  • Equilibration: Remove the vial of lyophilized ECyD from -20°C storage. Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture condensation. Because the compound is hygroscopic, water ingress can hydrolyze the nucleoside analogue and alter the true molarity of the stock.

  • Solvent Addition: In a biosafety cabinet, add the required volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) to achieve a 10 mM concentration. For exactly 5 mg of ECyD (MW = 267.24 g/mol ), add 1.87 mL of DMSO.

    • Causality: Using anhydrous DMSO minimizes water content, which is critical for preventing the long-term hydrolytic degradation of nucleoside analogues in solution.

  • Dissolution: Vortex the vial gently for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 1–2 minutes until the solution is completely clear.

  • Inert Gas Purging: Gently blow a stream of4 over the surface of the DMSO solution for 10–15 seconds before sealing[4].

    • Causality: Purging displaces atmospheric oxygen, mitigating the risk of oxidative degradation of the ethynyl moiety during long-term storage.

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which are known to cause concentration gradients, precipitation, and structural degradation of the compound.

Workflow Weigh 1. Equilibrate to RT & Weigh ECyD AddDMSO 2. Add Anhydrous DMSO (Vortex/Sonicate) Weigh->AddDMSO Validate 3. Validate Dissolution (Visual & UV 240/273 nm) AddDMSO->Validate Aliquot 4. Purge with Argon & Aliquot Validate->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store

Step-by-step workflow for the preparation, validation, and storage of ECyD in DMSO.

Self-Validating System: Quality Control of the Stock Solution

Trustworthiness in experimental protocols relies on empirical validation. To ensure the ECyD has completely dissolved and remains structurally intact, perform the following validation steps:

  • Visual Inspection: The solution must be completely transparent. Any turbidity or opalescence indicates incomplete dissolution, requiring further sonication or slight warming (do not exceed 37°C).

  • Spectrophotometric Validation: Dilute a 1 µL aliquot of the stock into 999 µL of PBS (1:1000 dilution). Measure the absorbance using a UV-Vis spectrophotometer. Intact ECyD exhibits4

    4[4]. A deviation in these peaks, or a significant drop in absorbance over time across different aliquots, serves as an immediate indicator of compound degradation or precipitation.
    

Downstream Applications & Dilution

When preparing for in vitro cell culture assays, dilute the DMSO stock directly into pre-warmed aqueous buffer or culture media immediately prior to the experiment. Ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target physiological effects[4].

References

  • Szabo-Scandic / Cayman Chemical. "Produktinformation - Ethynylcytidine (Item No. 27681)". Szabo-Scandic.[Link]

  • Schott S, Brüning A. "Induction of apoptosis in cervical cancer cells by the duplex drug 5-FdU-ECyd, coupling 2'-deoxy-5-fluorouridine and 3'-C-ethinylcytidine". PubMed (NIH).[Link]

Sources

Application

Precision Protocol: 3'-C-ethynylcytidine (ECyd) Cytotoxicity Profiling in MCF-7 Breast Cancer Cells

Abstract & Introduction 3'-C-ethynylcytidine (ECyd) , also known as TAS-106 , represents a distinct class of antimetabolites.[1][2][3][4] Unlike traditional nucleoside analogs (e.g., 5-Fluorouracil or Gemcitabine) that p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3'-C-ethynylcytidine (ECyd) , also known as TAS-106 , represents a distinct class of antimetabolites.[1][2][3][4] Unlike traditional nucleoside analogs (e.g., 5-Fluorouracil or Gemcitabine) that primarily target DNA synthesis, ECyd is a potent inhibitor of RNA Polymerases I, II, and III . This mechanism allows ECyd to exert cytotoxicity throughout the cell cycle, independent of the S-phase, making it highly effective against solid tumors with heterogeneous growth rates, such as breast adenocarcinomas.

This Application Note details a validated protocol for assessing the cytotoxicity of ECyd in MCF-7 cells (ER+ human breast cancer). The protocol emphasizes the critical "lag phase" associated with RNA polymerase inhibition—where cell death occurs delayed relative to drug exposure—necessitating specific incubation windows (72 hours) to capture accurate IC50 values.

Mechanism of Action: The RNA Polymerase Blockade

ECyd acts as a "trojan horse." It is biologically inactive until transported into the cell and phosphorylated. The triphosphate form (ECTP) competes with natural Cytidine Triphosphate (CTP) for incorporation into RNA. Once incorporated, it terminates RNA elongation and triggers a unique apoptotic pathway mediated by RNase L .

Pathway Visualization

The following diagram illustrates the metabolic activation of ECyd and its downstream apoptotic signaling.

ECyd_Mechanism ECyd 3'-C-ethynylcytidine (ECyd / TAS-106) CellMembrane Cell Membrane (hENT Transporters) ECyd->CellMembrane Influx ECMP ECyd-MP (Monophosphate) ECyd->ECMP Rate Limiting Step CellMembrane->ECMP Phosphorylation ECDP ECyd-DP (Diphosphate) ECMP->ECDP ECTP ECyd-TP (Triphosphate / Active) ECDP->ECTP RNAPol INHIBITION of RNA Polymerases I, II, III ECTP->RNAPol Competitive Inhibition UCK Enz: Uridine-Cytidine Kinase (UCK) CMPK Enz: CMP Kinase NDPK Enz: NDP Kinase RNaseL Activation of RNase L RNAPol->RNaseL rRNA Fragmentation Apoptosis Mitochondrial Apoptosis (Caspase Activation) RNaseL->Apoptosis Cell Death

Figure 1: Metabolic activation pathway of ECyd (TAS-106) leading to RNA Polymerase inhibition and subsequent apoptosis.[5]

Experimental Design & Causality

To ensure scientific integrity, the experimental parameters are chosen based on the specific interaction between ECyd and MCF-7 physiology.

ParameterSpecificationScientific Rationale (Causality)
Cell Line MCF-7 (ATCC HTB-22)High expression of Uridine-Cytidine Kinase (UCK) , the rate-limiting enzyme for ECyd activation, makes MCF-7 highly sensitive [1].
Incubation Time 72 Hours ECyd inhibits RNA synthesis. Unlike DNA-damaging agents (fast acting), RNA depletion requires time to deplete existing protein pools before viability drops. 24h is insufficient.
Assay Type MTT or CCK-8Measures mitochondrial succinate dehydrogenase activity.[6] Since ECyd induces mitochondrial apoptosis, metabolic assays are robust indicators of viability in this context.
Solvent PBS or WaterUnlike hydrophobic drugs, ECyd is a nucleoside analog and is water-soluble. Avoid DMSO if possible to prevent solvent-induced artifacts.
Seeding Density 3,000 - 5,000 cells/wellMCF-7 cells are large and cluster. Low seeding prevents contact inhibition from masking drug effects over the 72h incubation.

Materials & Reagents

Biological Materials[7][8][9][10]
  • MCF-7 Cells: (ATCC HTB-22).[7]

  • Culture Medium: EMEM (Eagle's Minimum Essential Medium) supplemented with:

    • 10% Fetal Bovine Serum (FBS).[8][9]

    • 0.01 mg/mL Bovine Insulin (Critical for MCF-7 proliferation).

    • 1% Penicillin/Streptomycin.[9]

Compounds[12]
  • 3'-C-ethynylcytidine (ECyd): Purity ≥98%.

    • Stock Preparation: Dissolve 10 mg ECyd in 10 mL sterile PBS or Water for Injection (WFI) to create a 1 mg/mL (approx. 3.7 mM) master stock.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • MTT Reagent: 5 mg/mL in PBS.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Establish a log-phase monolayer that will not reach 100% confluence before Day 3.

  • Harvest Cells: Trypsinize MCF-7 cells at 70-80% confluence.

  • Count: Use Trypan Blue exclusion to ensure viability >95%.

  • Dilute: Resuspend cells to a density of 5 x 10⁴ cells/mL in complete medium.

  • Plate: Dispense 100 µL/well into a 96-well flat-bottom plate (5,000 cells/well).

    • Self-Validation: Plate perimeter wells with PBS (no cells) to act as evaporation barriers and blank controls.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Drug Treatment (Day 1)

Objective: Expose cells to a logarithmic range of ECyd concentrations.

  • Design Dose Curve: Prepare a 9-point serial dilution (1:3 or 1:10).

    • Suggested Range: 10 µM down to 0.1 nM.

    • Note: Reported IC50 for MCF-7 is typically in the 10–100 nM range [2].

  • Preparation:

    • Prepare a 2X Working Solution of each concentration in complete medium.

    • Example: To test 100 nM, prepare 200 nM in medium.

  • Treatment:

    • Remove culture medium from the wells (optional, or add 2X on top).

    • Recommended: Carefully aspirate old medium and add 100 µL of fresh medium containing the specific drug concentration.

    • Controls:

      • Vehicle Control (VC): Medium + solvent (PBS) only (0 nM drug).

      • Positive Control: 10 µM Doxorubicin or high-dose ECyd (10 µM) to ensure 100% kill.

  • Incubate: Return to incubator for 72 hours .

Phase 3: Endpoint Analysis (Day 4)

Objective: Quantify viable biomass via metabolic activity.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Observation: Check under microscope.[7][8][9] Viable MCF-7 cells will contain dark purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium (do not disturb crystals).

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measurement: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm or 650 nm).

Data Analysis & Validation

To ensure the assay is valid, calculate the Z-Factor and check linearity.

  • Background Correction: Subtract the mean OD of the "Blank" (media only) wells from all data points.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model).

    • IC50 Determination: The concentration yielding 50% viability.

  • Acceptance Criteria:

    • Vehicle Control OD > 0.5 (indicates healthy cell growth).

    • CV% (Coefficient of Variation) between replicates < 15%.

Expected Results Table
CompoundCell LineIncubationExpected IC50 RangeReference Benchmark
ECyd (TAS-106) MCF-772 Hours10 nM – 100 nM [2, 3]
5-Fluorouracil MCF-772 Hours> 1,000 nMECyd is ~100x more potent than 5-FU in MCF-7 [2].

Troubleshooting & Optimization

  • Issue: Low Signal in Controls.

    • Cause: MCF-7 cells grow in clusters and may detach during washing.[9]

    • Solution: Use the CellTiter-Glo (ATP) assay instead of MTT. It is a "add-mix-read" homogeneous assay that requires no washing or aspiration, preserving loosely attached cells.

  • Issue: Flat Dose-Response (No killing).

    • Cause: Incubation time too short.

    • Solution: Extend incubation to 96 hours. ECyd requires RNA depletion to trigger apoptosis; if the cells have a large pool of ribosomes/mRNA, they may survive 24-48h.

  • Issue: High Variability.

    • Cause: "Edge Effect" (evaporation in outer wells).

    • Solution: Do not use the outer perimeter wells for data; fill them with PBS.

References

  • Hrdlicka, P. J., et al. (2005).[10] "Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd)." Bioorganic & Medicinal Chemistry, 13(4), 1249-1260.[10]

  • Takatori, A., et al. (2007). "Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil."[1][4] Oncology Reports, 17(6).

  • Shimamoto, Y., et al. (2001). "Antitumor activity and pharmacokinetics of TAS-106, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine." Japanese Journal of Cancer Research, 92(3), 343-351.[2]

  • National Center for Advancing Translational Sciences (NCATS). "Inxight Drugs: TAS-106."

Sources

Method

Application Note: Synthesis of 3'-C-Ethynylcytidine (TAS-106) from Cytidine

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 3'-C-ethynylcytidine (TAS-106) starting from Cytidine . The protocol is designed for high-purity laboratory synthesis, emphasiz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 3'-C-ethynylcytidine (TAS-106) starting from Cytidine . The protocol is designed for high-purity laboratory synthesis, emphasizing the "Matsuda Method" principles of regioselective protection and stereoselective alkylation.

Abstract & Strategic Overview

3'-C-ethynylcytidine (TAS-106) is a potent nucleoside analogue that functions primarily as an RNA polymerase inhibitor (I, II, and III). Unlike traditional antimetabolites that target DNA synthesis (e.g., gemcitabine), TAS-106 retains activity against slow-growing solid tumors by disrupting transcriptional machinery.

Synthesizing 3'-branched nucleosides from natural Cytidine presents two primary chemical challenges:

  • Regioselectivity: Differentiating the 2'- and 3'-hydroxyl groups, which possess similar reactivity.

  • Stereoselectivity: Introducing the ethynyl group at the 3'-position in the correct ribo (up) configuration, despite the steric hindrance of the base and sugar ring.

This protocol utilizes a Transient Silyl Protection Strategy (TIPDS) to isolate the 3'-hydroxyl group, followed by a Cerium-Mediated Alkylation to install the ethynyl moiety.

Retrosynthetic Analysis

The synthesis disconnects the target into the cytidine core and the ethynyl nucleophile. The critical intermediate is a 3'-ketocytidine derivative, which serves as the electrophile for the Grignard addition.

Retrosynthesis Target 3'-C-Ethynylcytidine (TAS-106) Inter1 3'-C-Ethynyl-Protected Intermediate (Stereochemistry Established) Target->Inter1 Deprotection Inter2 3'-Ketocytidine Derivative (Electrophile) Inter1->Inter2 Stereoselective Ethynylation (CeCl3) Inter3 3'-OH Free / 2',5'-Protected Cytidine Inter2->Inter3 Oxidation (Dess-Martin) Start Cytidine (Starting Material) Inter3->Start Regioselective Protection (TIPDS Strategy)

Figure 1: Retrosynthetic logic for generating the 3'-quaternary center from Cytidine.

Detailed Synthesis Protocol

Phase 1: Strategic Protection (Isolation of 3'-OH)

Direct alkylation of Cytidine is impossible due to competing nucleophiles (N4-amine, 2'-OH, 5'-OH). We employ the Markiewicz reagent (TIPDS-Cl2) to bridge the 3' and 5' positions, allowing protection of the 2'-OH, followed by selective ring opening.

Step 1: N4-Benzoylation
  • Objective: Protect the exocyclic amine.

  • Reagents: Benzoyl chloride (BzCl), Pyridine.

  • Protocol:

    • Suspend Cytidine (10 g, 41 mmol) in dry pyridine (100 mL).

    • Add TMS-Cl (5 equiv) to transiently protect hydroxyls (Transient Protection Method). Stir for 2 h.

    • Add BzCl (1.2 equiv) dropwise. Stir for 3 h at RT.

    • Quench with MeOH followed by aqueous ammonia (to cleave O-benzoyl esters formed on sugars, leaving N-benzoyl intact).

    • Yield: ~85-90% N4-Benzoylcytidine (1) .

Step 2: 3',5'-O-TIPDS Bridging
  • Objective: Simultaneously mask 3' and 5' hydroxyls to expose the 2'-OH.

  • Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2), Pyridine.

  • Protocol:

    • Dissolve (1) in dry pyridine.

    • Add TIPDS-Cl2 (1.1 equiv) at 0°C.

    • Stir at RT for 4 h. The reagent selectively bridges the primary 5'-OH and the secondary 3'-OH.

    • Product: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-N4-benzoylcytidine (2) .

Step 3: 2'-O-Protection & Regioselective Ring Opening
  • Objective: Protect the 2'-OH, then free the 3'-OH for oxidation.

  • Reagents: Acetic Anhydride (Ac2O), then HF/Pyridine or TBAF (controlled).

  • Protocol:

    • Acetylation: Treat (2) with Ac2O/Pyridine to generate the 2'-O-acetyl derivative.

    • Selective Cleavage: This is the critical "Matsuda" maneuver. Treat the fully protected intermediate with 0.2 M HCl in dioxane or TEA·3HF under controlled conditions.

    • Note: The TIPDS group is acid-labile. However, a more robust route for specific 3'-isolation often involves:

      • Alternative: Instead of partial TIPDS cleavage (which is messy), remove TIPDS entirely (HF/Pyridine) to get 2'-O-acetyl-N4-benzoylcytidine .

      • Then, selectively protect the primary 5'-OH with DMTr-Cl (Dimethoxytrityl chloride).

    • Refined Step 3 (High Purity Route):

      • Acetylate (2)

        
         Remove TIPDS (TBAF/THF) 
        
        
        
        React with DMTr-Cl (1.1 equiv) in Pyridine.
    • Result: 5'-O-DMTr-2'-O-acetyl-N4-benzoylcytidine (3) .

    • Validation: 1H NMR should show a free hydroxyl signal at the 3'-position (approx 4.3 ppm, d, exchangeable with D2O).

Phase 2: Oxidation and Stereoselective Ethynylation

This phase constructs the quaternary carbon center.

Step 4: Oxidation to 3'-Ketocytidine
  • Objective: Create the electrophilic ketone at C3'.

  • Reagents: Dess-Martin Periodinane (DMP) or CrO3/Pyridine/Ac2O.

  • Protocol:

    • Dissolve (3) in anhydrous CH2Cl2.

    • Add DMP (1.5 equiv). Stir at RT for 2-4 h.

    • Quench with Na2S2O3/NaHCO3 (1:1).

    • Product: 3'-Keto-nucleoside intermediate (4) .

    • Caution: The 3'-ketone is unstable and prone to

      
      -elimination. Use immediately in the next step.
      
Step 5: Cerium-Mediated Ethynylation (The "Matsuda" Reaction)
  • Objective: Install the ethynyl group. The use of CeCl3 is non-negotiable; it suppresses basicity (preventing enolization of the ketone) and enhances nucleophilicity, favoring the desired addition.

  • Reagents: Ethynylmagnesium bromide (HC

    
    CMgBr), Anhydrous CeCl3, THF (-78°C).
    
  • Protocol:

    • Preparation of Organocerium: Dry CeCl3

      
      7H2O at 140°C under high vacuum for 4 h to obtain anhydrous CeCl3 powder. Suspend in THF and stir for 2 h.
      
    • Add HC

      
      CMgBr (0.5 M in THF, 5 equiv) to the CeCl3 slurry at -78°C. Stir for 1 h to form the reagent.
      
    • Add solution of (4) (in THF) dropwise at -78°C.

    • Stir at -78°C for 2 h.

    • Stereochemistry: The nucleophile attacks from the less hindered

      
      -face (bottom), pushing the hydroxyl to the 
      
      
      
      -face (top). This yields the ribo-configuration (Target) directly, or a mixture favoring ribo due to the 2'-O-acetyl directing effect.
    • Product: 1-(2-O-acetyl-5-O-DMTr-N4-benzoyl-3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (5) .

Phase 3: Global Deprotection & Purification
Step 6: Deprotection
  • Objective: Remove DMTr, Acetyl, and Benzoyl groups.

  • Protocol:

    • Detritylation: Treat (5) with 80% Acetic Acid (aq) for 30 min. Concentrate.

    • Deacylation: Treat the residue with Methanolic Ammonia (saturated) at RT overnight. This removes the N4-benzoyl and 2'-O-acetyl groups.

  • Purification:

    • Column Chromatography: C18 Reverse Phase Silica.

    • Eluent: Water/Methanol gradient (0

      
       20% MeOH).
      
    • Final Product: 3'-C-Ethynylcytidine (TAS-106) as a white solid.

Reaction Mechanism & Workflow Diagram

The following diagram illustrates the critical organocerium addition step, highlighting the role of the metal in coordinating the ketone for stereoselective attack.

ReactionMechanism Substrate 3'-Keto Intermediate (Electrophile) Complex Transition State (Chelation Control) Substrate->Complex Coordination Reagent Cl2Ce-C≡CH (Organocerium Reagent) Reagent->Complex Attack from Alpha-Face Product 3'-C-Ethynyl-3'-OH (Ribo-Configuration) Complex->Product Quench (H+)

Figure 2: Mechanism of Cerium(III)-mediated ethynylation preventing enolization and directing stereochemistry.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.5%HPLC (C18, 254 nm)
Identity (MS) [M+H]+ = 268.09ESI-MS
Identity (NMR) Diagnostic Ethynyl Proton (~3.5 ppm)1H NMR (DMSO-d6)
Stereochemistry NOE correlation between 1'-H and 4'-HNOESY NMR
Key NMR Signals (DMSO-d6)
  • Ethynyl Proton:

    
     3.45 (s, 1H, C
    
    
    
    CH).
  • Anomeric Proton (1'):

    
     5.8-6.0 (d, J = ~6 Hz).
    
  • Cytosine H-5/H-6: Characteristic doublets at

    
     5.8 and 7.8.
    

References

  • Matsuda, A., et al. (1996). "Nucleosides and Nucleotides. 158. 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)-cytosine... as new potential multifunctional antitumor nucleosides." Journal of Medicinal Chemistry.

  • Hattori, H., et al. (1998). "Nucleosides and nucleotides. 174. Synthesis and antitumor activity of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (TAS-106)." Bioorganic & Medicinal Chemistry Letters.
  • Tabata, S., et al. (1997). "Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors." Cancer Letters.

  • Nomura, M., Shuto, S., & Matsuda, A. (2003). "Synthesis of the cyclic and acyclic acetal derivatives of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine." Bioorganic & Medicinal Chemistry.

  • Hrdlicka, P. J., et al. (2005).[1] "Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd)." Bioorganic & Medicinal Chemistry.

Sources

Application

Application Note: HPLC Quantification of Intracellular ECyd Triphosphate (ECTP)

Executive Summary This application note details a robust Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) protocol for the quantification of ECTP , the active triphosphate metabolite of the ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) protocol for the quantification of ECTP , the active triphosphate metabolite of the antineoplastic nucleoside analog ECyd (Ethynylcytidine, TAS-106).

ECyd exerts its cytotoxicity primarily by inhibiting RNA Polymerases I, II, and III. However, ECyd itself is a prodrug; it must be intracellularly phosphorylated to its active triphosphate form (ECTP) by Uridine-Cytidine Kinase 2 (UCK2). Therefore, quantifying intracellular ECTP levels is critical for correlating pharmacokinetics with therapeutic efficacy.

This guide addresses the specific challenge of retaining and separating highly polar nucleotides on C18 columns by utilizing ion-pairing agents, providing a cost-effective and reproducible alternative to MS/MS methods.

Metabolic Pathway & Mechanism[1][2]

Understanding the analyte's origin is essential for valid data interpretation. ECyd is a cytidine analog. Upon entry into the cell, it mimics natural nucleosides.

Figure 1: Intracellular Metabolism of ECyd

The following diagram illustrates the "closed" metabolic pathway where ECyd is phosphorylated to ECTP, which then inhibits RNA synthesis.

ECyd_Metabolism ECyd ECyd (Extracellular) ECyd_Intra ECyd (Intracellular) ECyd->ECyd_Intra Transport (hENT1) ECMP ECMP (Monophosphate) ECyd_Intra->ECMP Phosphorylation UCK2 Enzyme: UCK2 UCK2->ECMP ECDP ECDP (Diphosphate) ECMP->ECDP NMP Kinase ECTP ECTP (Triphosphate) *Active Metabolite* ECDP->ECTP NDP Kinase RNAPol Target: RNA Polymerase I, II, III ECTP->RNAPol Inhibition RNA_Syn RNA Synthesis RNAPol->RNA_Syn Blocked

Caption: ECyd is transported into the cell and sequentially phosphorylated. ECTP accumulation is the rate-limiting determinant of cytotoxicity [1].

Methodological Principles

Why Ion-Pair Chromatography?

Nucleoside triphosphates (NTPs) like ECTP possess three phosphate groups, making them highly polar and negatively charged at neutral pH.

  • Standard C18: NTPs elute in the void volume (no retention).

  • Anion Exchange (SAX): Good retention, but often poor resolution between structural analogs (e.g., CTP vs. ECTP).

  • Ion-Pair (IP-RP-HPLC): The Solution.[1][2][3][4] An ion-pairing agent (e.g., Tetrabutylammonium, TBA) is added to the mobile phase. The lipophilic butyl tails of TBA adsorb to the C18 stationary phase, while the positively charged ammonium head interacts with the negatively charged phosphates of ECTP. This creates a "dynamic ion exchange" surface, allowing separation based on both charge (phosphate number) and hydrophobicity (base modification) [2].

Materials & Equipment

Reagents
  • ECyd Standard: (Source: Taiho Pharmaceutical or chemical synthesis).

  • Internal Standard (IS): 5-Fluorouridine triphosphate (FUTP) or a non-endogenous nucleotide like Inosine Triphosphate (ITP) to correct for extraction loss.

  • Extraction Solvent: 0.4 M Perchloric Acid (PCA), ice-cold.

  • Neutralization Buffer: 5 M Potassium Hydroxide (KOH) or 0.5 M Tri-n-octylamine in Freon (for liquid-liquid extraction). Note: KOH is standard, but requires careful pH monitoring.

  • Mobile Phase Reagents:

    • Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium phosphate (TBAP).

    • Potassium Dihydrogen Phosphate (

      
      ).[1][3]
      
    • HPLC-grade Acetonitrile (ACN).

Equipment
  • HPLC System: Binary gradient pump, temperature-controlled autosampler (4°C), UV-Vis/PDA detector.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm (or 250 mm for better resolution).

Experimental Protocol

Cell Sample Preparation (Perchloric Acid Extraction)

Scientific Integrity Note: Nucleotides are labile. Phosphatases will rapidly degrade ECTP to ECDP/ECMP if the cells are not lysed immediately in cold acid.

  • Harvest:

    • Culture cells (approx

      
       cells) in the presence of ECyd.
      
    • Wash cells 2x with ice-cold PBS . Remove all residual PBS (phosphate interferes with HPLC if excess is present).

  • Lysis:

    • Add 500 µL ice-cold 0.4 M PCA .

    • Scrape cells (if adherent) and transfer to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a new tube. Save the pellet for protein quantification (normalization).

  • Neutralization:

    • Add 5 M KOH dropwise (approx 1/10th volume) to adjust pH to 6.0–7.0.

    • Critical Step: Use pH strips or a micro-electrode. Do not exceed pH 8.0, as nucleotides are unstable in alkali.

    • Incubate on ice for 10 minutes to allow Potassium Perchlorate (

      
      ) to precipitate.
      
  • Final Spin:

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.

Figure 2: Extraction Workflow

Visualizing the critical steps to prevent analyte degradation.

Extraction_Workflow Step1 1. Cell Wash (Ice-cold PBS) Step2 2. Acid Lysis (0.4M PCA, 4°C) *Stops Metabolism* Step1->Step2 Step3 3. Centrifuge (Remove Debris) Step2->Step3 Step4 4. Neutralization (KOH to pH 6-7) Step3->Step4 Supernatant Step5 5. Precipitate Removal (Remove KClO4) Step4->Step5 Step6 6. HPLC Injection Step5->Step6 Filtered Sample

Caption: The PCA extraction method ensures immediate enzyme inactivation, preserving the triphosphate pool ratios [3].

HPLC Conditions

This gradient is optimized to separate mono-, di-, and tri-phosphates, with ECTP eluting after endogenous CTP due to the hydrophobic ethynyl group.

  • Column Temp: 25°C (Room Temp) or 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Vol: 20–50 µL.

  • Detection: UV at 272 nm (Lambda max for Cytidine analogs) or 260 nm (Standard).

Mobile Phase Composition:

  • Buffer A: 10 mM TBAHS + 100 mM

    
    , adjusted to pH 6.0 with KOH.
    
  • Buffer B: Acetonitrile (ACN).

    • Alternative B: If resolution is poor, use Buffer A mixed with 30% ACN.

Gradient Table:

Time (min)% Buffer A% Buffer B (ACN)Event
0.0982Load / Mono-phosphates elute
15.09010Di-phosphates elute
35.07525Tri-phosphates (CTP, ECTP) elute
40.07525Isocratic hold
41.0982Re-equilibration
50.0982End of Run

Note: Retention times will vary based on column age and exact pH. ECTP typically elutes between 25–35 minutes, slightly later than CTP.

Data Analysis & Validation

Identification[7][8]
  • Retention Time (RT): Compare the peak in the sample with an authentic ECTP standard.

  • Spectrum Scan: If using a PDA detector, verify the UV spectrum. ECyd has a characteristic absorption similar to cytidine but may show slight shifts due to the alkyne group.

  • Enzymatic Validation (Self-Validating Step): To confirm a peak is a nucleotide, treat a duplicate sample with Alkaline Phosphatase for 30 mins. The putative ECTP peak should disappear, shifting to the nucleoside (ECyd) retention time.

Quantification Calculation

Calculate the intracellular concentration (


) using the following formula:


Where:

  • 
     = Peak area of ECTP in sample.
    
  • 
     = Peak area of standard.
    
  • 
     = Concentration of standard.
    
  • 
     = Total volume of cell extract (µL).
    
  • 
     = Total number of cells harvested.
    
  • 
     = Average volume of a single cell (approx 1–2 pL for typical cancer cells, or normalize to mg protein).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH mismatch or old columnEnsure Mobile Phase pH is exactly 6.0. Replace column if >1000 injections.
Co-elution with CTP Insufficient hydrophobicity differenceDecrease % ACN in the gradient to flatten the slope around 25-35 min. Increase TBAHS concentration to 15 mM.
Low Recovery Degradation during lysisEnsure PCA is ice-cold. Work faster. Check pH after neutralization (must be < 8.0).[1][3][4]
Ghost Peaks Contaminated Mobile PhaseTBA salts can precipitate or encourage bacterial growth. Prepare fresh buffers daily and filter (0.22 µm).

References

  • Shimamoto, Y., et al. (2001). "Antitumor activity and pharmacokinetics of TAS-106, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine." Japanese Journal of Cancer Research.

  • Huang, D., et al. (2003). "Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography." Journal of Chromatography B.

  • Palmer, S., et al. (2022). "Nucleoside analysis with high performance liquid chromatography (HPLC)." Protocols.io.[2][5]

  • Tabata, S., et al. (1996). "Antitumor effect of a novel multifunctional antitumor nucleoside, 3'-ethynylcytidine, on human cancers."[6][7] Oncology Reports.

Sources

Method

Application Notes &amp; Protocols: Preparation and Use of 3'-C-Ethynylcytidine (ECyd) for Cellular RNA Labeling

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of 3'-C-ethynylcytidine (ECyd) stock solutions for cell...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of 3'-C-ethynylcytidine (ECyd) stock solutions for cell culture-based assays. ECyd is a synthetic nucleoside analog that functions as a potent inhibitor of RNA polymerases and serves as an invaluable tool for the metabolic labeling of newly synthesized RNA.[1][2][3] Its terminal alkyne group enables highly specific detection of nascent RNA transcripts via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5] Adherence to proper preparation and storage protocols is paramount to ensure experimental reproducibility, maintain compound integrity, and achieve reliable biological data. This guide details the scientific principles behind ECyd's mechanism, provides validated step-by-step protocols for stock solution preparation and cell labeling, and offers insights into experimental design and troubleshooting.

Scientific Background

Mechanism of Action and Metabolic Labeling

3'-C-ethynylcytidine (ECyd, also known as TAS-106) is a cell-permeable analog of the natural nucleoside, cytidine.[1] Upon entering a cell, it is metabolized by endogenous uridine-cytidine kinases into its active 5'-triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[3][6][7] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III.[1][2]

The core mechanism relies on the substitution at the 3' carbon of the ribose sugar. While natural cytidine triphosphate (CTP) possesses a 3'-hydroxyl (-OH) group essential for forming a phosphodiester bond with the next incoming nucleotide, ECTP has a 3'-ethynyl (-C≡CH) group.[1] When RNA polymerase incorporates ECTP into a growing RNA chain, the absence of the 3'-OH group creates a steric and electronic barrier that prevents further elongation, effectively terminating transcription.[1][8] This potent inhibitory action underlies its use as an anti-tumor agent and as a tool for studying transcriptional dynamics.[8][9]

Principle of "Click Chemistry" Detection

The terminal alkyne (ethynyl) moiety of the incorporated ECyd serves as a bioorthogonal chemical handle. It is chemically inert within the cellular environment but reacts with exceptionally high efficiency and specificity with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst.[5][10] This CuAAC "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the newly synthesized, ECyd-labeled RNA.[11] This two-step process allows for robust and sensitive detection of transcriptional activity with very low background, enabling analysis via fluorescence microscopy, flow cytometry, or affinity purification.[5][11]

cluster_0 Cellular Environment cluster_1 Experimental Detection ECyd_in Intracellular ECyd Kinase Uridine-Cytidine Kinases ECyd_in->Kinase Phosphorylation ECTP ECyd-Triphosphate (ECTP) (Active Metabolite) Kinase->ECTP RNAPol RNA Polymerase ECTP->RNAPol Competitive Inhibition NascentRNA Nascent RNA with Incorporated ECyd RNAPol->NascentRNA Incorporation Termination Transcription Termination NascentRNA->Termination FixPerm Fix & Permeabilize Cells Termination->FixPerm Proceed to Detection ClickCocktail Click Reaction (Fluorescent Azide + Cu(I)) FixPerm->ClickCocktail LabeledRNA Fluorescently Labeled RNA ClickCocktail->LabeledRNA Analysis Analysis (e.g., Microscopy) LabeledRNA->Analysis ECyd_out ECyd (in media) ECyd_out->ECyd_in Cellular Uptake

Caption: Mechanism of ECyd metabolic labeling and subsequent detection via click chemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3'-C-ethynylcytidine.

ParameterValueCitations
Synonyms ECyd, TAS-106, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine[1][9]
CAS Number 180300-43-0[1][9][12]
Molecular Formula C₁₁H₁₃N₃O₅[1][9][12]
Molecular Weight 267.24 g/mol [1][9][12]
Appearance Crystalline solid[9][13]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][9]
Solubility ~5 mg/mL in DMSO[9]
~10 mg/mL in PBS (pH 7.2)[9]
Insoluble in water[1]
Powder Storage -20°C, protected from light and moisture[1][9][14]
Stock Solution Storage Aliquot and store at -80°C for long-term (≤1 year); -20°C for short-term (≤1 month)[14][15][16]

Protocol: Preparation of a 10 mM ECyd Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as needed for different final concentrations or volumes.

Required Materials and Equipment
  • 3'-C-ethynylcytidine (ECyd) powder (CAS: 180300-43-0)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, RNase-free 0.5 mL microcentrifuge tubes or cryovials for aliquoting

  • Analytical balance

  • Calibrated micropipettes and sterile, RNase-free filter tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO compatibility)

  • Sterile syringe (1 mL)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Preparation Protocol
  • Pre-Protocol Setup: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution. Ensure all materials are RNase-free to prevent RNA degradation in downstream applications.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 267.24 g/mol × 1000 mg/g = 2.67 mg

  • Weighing ECyd: Carefully weigh out 2.67 mg of ECyd powder into a sterile 1.5 mL microcentrifuge tube.

    • Expert Tip: Weighing small quantities can be challenging. For improved accuracy, consider preparing a larger volume (e.g., 5 mL, requiring 13.35 mg) or creating a more concentrated initial stock that is subsequently diluted.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the ECyd powder.

    • Causality: Anhydrous DMSO is critical as moisture can reduce the solubility of many organic compounds and compromise long-term stability.[17]

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[18] Always ensure the compound has fully re-dissolved before use if it has been stored at low temperatures.

  • Sterilization: Draw the entire ECyd solution into a 1 mL sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter. Dispense the solution through the filter into a new sterile 1.5 mL tube.

    • Causality: Filter sterilization is a mandatory step to remove any potential microbial contaminants before the solution is used in cell culture. It is a non-destructive method suitable for heat-labile compounds.

  • Aliquoting and Storage: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking cryovials or microcentrifuge tubes.

    • Causality: Aliquoting is the most critical step for preserving the long-term integrity of the compound. It prevents multiple freeze-thaw cycles, which can lead to degradation and precipitation of the solute.[14][15]

  • Final Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C for long-term stability. Protect from light.[14]

Protocol: Application in Cell Culture

The following is a generalized protocol for labeling nascent RNA in adherent cells. The optimal ECyd concentration and incubation time must be empirically determined for each cell type and experimental goal.

start Start seed 1. Seed Cells on Coverslips start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 prepare 3. Prepare ECyd Working Solution incubate1->prepare treat 4. Treat Cells (ECyd vs. Vehicle) prepare->treat incubate2 5. Incubate for Labeling (e.g., 1-4h) treat->incubate2 wash1 6. Wash Cells (e.g., with PBS) incubate2->wash1 fixperm 7. Fix & Permeabilize wash1->fixperm click 8. Perform Click Reaction fixperm->click wash2 9. Wash & Mount click->wash2 analyze 10. Analyze (Microscopy) wash2->analyze end End analyze->end

Caption: General experimental workflow for labeling cellular RNA with ECyd.
Determining the Optimal Working Concentration

ECyd is a cytotoxic compound.[9] The goal is to use a concentration that provides sufficient RNA labeling for detection without inducing significant cell stress, apoptosis, or cell cycle arrest, which would confound the experimental results.

  • Titration Experiment: It is strongly recommended to perform a dose-response curve. Test a range of ECyd concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) for a fixed incubation time (e.g., 2 hours).

  • Assessing Cytotoxicity: Parallel to the labeling experiment, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or live/dead staining).

  • Select Optimal Dose: Choose the lowest concentration that gives a robust, easily detectable signal with minimal impact on cell viability (<10% cell death compared to control). IC50 values for many cancer cell lines are in the 0.1-1.0 µM range, providing a useful starting point for optimization.[9]

Example Labeling Protocol
  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere and resume normal growth (typically 18-24 hours).

  • Prepare Working Solution: Pre-warm the complete cell culture medium to 37°C. Thaw one aliquot of the 10 mM ECyd stock solution.

  • Dilution: Create the final working solution by diluting the 10 mM stock directly into the pre-warmed medium.

    • Example for 1 µM final concentration in 1 mL medium: Add 0.1 µL of 10 mM ECyd stock to 999.9 µL of medium.

    • Expert Tip: To avoid pipetting very small volumes, perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 990 µL of medium for a final concentration of 1 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the medium as was used for the highest ECyd concentration. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced toxicity.[15]

  • Treatment: Remove the old medium from the cells. Add the ECyd-containing medium (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time depends on the transcription rate of the cells and the experimental question.

  • Downstream Processing: After incubation, wash the cells with PBS and proceed immediately to fixation, permeabilization, and the click chemistry reaction as per established protocols.[5]

    • Causality: Prompt fixation after labeling is crucial, as delays can lead to RNA degradation and signal loss.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
ECyd powder will not dissolve in DMSO 1. Poor quality or non-anhydrous DMSO.2. Compound has precipitated out of solution during storage.1. Use fresh, high-purity, anhydrous DMSO.[17]2. Gently warm the solution to 37°C and vortex/sonicate until fully dissolved.[18]
High cell death or morphological changes 1. ECyd concentration is too high (cytotoxicity).2. Final DMSO concentration is >0.1%.3. Extended incubation time.1. Perform a dose-response curve to find the optimal, non-toxic concentration.[9]2. Ensure the final DMSO concentration in the medium is kept low.3. Reduce the labeling incubation period.
Low or no fluorescent signal after click reaction 1. ECyd stock solution has degraded.2. Insufficient labeling time or concentration.3. Inefficient click reaction.4. RNA has degraded post-labeling.1. Prepare a fresh stock solution from powder. Ensure proper storage at -80°C.[14]2. Increase ECyd concentration or incubation time.3. Use a fresh click reaction cocktail; ensure copper(I) is present (fresh sodium ascorbate).4. Proceed immediately to fixation after the labeling step.[5]
High background fluorescence 1. Incomplete removal of click reaction reagents.2. Non-specific binding of the fluorescent azide.1. Increase the number and duration of wash steps after the click reaction.2. Include a blocking step (e.g., with BSA) before the click reaction.

Safety Precautions

  • 3'-C-ethynylcytidine: ECyd is a potent cytotoxic agent with antineoplastic properties.[6][19] Handle the solid powder and concentrated stock solutions with appropriate PPE, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin or eyes. Consult the Safety Data Sheet (SDS) before use.

  • DMSO: Dimethyl sulfoxide is an excellent solvent that can facilitate the absorption of substances through the skin. Always wear gloves when handling DMSO and its solutions.

References

  • PubMed. (1997). Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd). Nucleic Acids Symp Ser. Available at: [Link]

  • ResearchGate. (2014). Cytotoxicity and Antileukaemic Activity of New Duplexes Linking 3-C-Ethynylcytidine and 5-Fluorodeoxyuridine. Available at: [Link]

  • PubMed. (2010). Cytotoxicity and antileukaemic activity of new duplexes linking 3-C-ethynylcytidine and 5-fluorodeoxyuridine. Anticancer Res. Available at: [Link]

  • Anticancer Research. (2010). Cytotoxicity and Antileukaemic Activity of New Duplexes Linking 3-C-Ethynylcytidine and 5-Fluorodeoxyuridine. Available at: [Link]

  • PubMed. (1997). Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells. Cancer Lett. Available at: [Link]

  • National Cancer Institute. Definition of 3'-C-ethynylcytidine - NCI Drug Dictionary. Available at: [Link]

  • PMC. (2014). Cellular pharmacology of multi- and duplex drugsconsisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine. Available at: [Link]

  • Inxight Drugs. TAS-106. Available at: [Link]

  • PubMed. (2001). Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd). Available at: [Link]

  • PubMed. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Anal Biochem. Available at: [Link]

  • JoVE. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Available at: [Link]

  • PMC. (2014). 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction. BMC Cancer. Available at: [Link]

  • PubChem. 176885 - PubChem Compound Result. Available at: [Link]

  • PubMed. (2005). Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd). Bioorg Med Chem. Available at: [Link]

  • PubMed. (2005). Synthesis and biological evaluation of conformationally restricted and nucleobase-modified analogs of the anticancer compound 3'-C-ethynylcytidine (ECyd). Nucleosides Nucleotides Nucleic Acids. Available at: [Link]

  • C-DEBI. (2014). Click-chemistry labeling of RNA: A new tool for microbial ecology?. Available at: [Link]

  • Jena Bioscience. CLICK-labeling of cellular metabolites. Available at: [Link]

  • PubMed. (2014). 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction. BMC Cancer. Available at: [Link]

  • ResearchGate. (2015). (PDF) Click chemistry for labeling and detection of biomolecules. Available at: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • bioRxiv. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Available at: [Link]

  • University of Texas at Austin. 32P-pCp 3' End-labeling RNA. Available at: [Link]

  • ResearchGate. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. Available at: [Link]

  • ResearchGate. (2019). How to make Thymidine solution and How to perform thymidine double block in 293T cells?. Available at: [Link]

  • ResearchGate. (2013). What is the optimal setting for Mitomycin C-treatment as an alternative to irradiation for feeder cell preparation?. Available at: [Link]

  • PubMed. (2026). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers. Available at: [Link]

Sources

Application

Application Notes and Protocols for TAS-106 Dosing in Mouse Xenograft Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing schedule and administration of TAS-106 in mouse xenograft models. The protocols are desi...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing schedule and administration of TAS-106 in mouse xenograft models. The protocols are designed to ensure scientific integrity, experimental reproducibility, and adherence to best practices in preclinical research.

Introduction to TAS-106: A Potent RNA Polymerase Inhibitor

TAS-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a synthetic cytidine nucleoside analogue with demonstrated antitumor activity.[1] Its primary mechanism of action is the inhibition of RNA synthesis through the blockade of RNA polymerases I, II, and III.[2] This mode of action is distinct from many other chemotherapeutic agents that primarily target DNA synthesis.

Upon cellular uptake, TAS-106 is phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active triphosphate form, ECyd-triphosphate (ECTP).[3] ECTP is the metabolite responsible for the potent inhibition of RNA polymerases. The expression levels of UCK2 may correlate with cellular sensitivity to TAS-106.[3] Preclinical studies have shown that TAS-106 possesses greater cytotoxicity than 5-fluorouracil in a panel of human tumor cells.[1] While showing promise in preclinical models, the clinical development of TAS-106 was discontinued.[4] Nevertheless, it remains a valuable tool for cancer research, particularly in studies involving RNA polymerase inhibition.

Mechanism of Action of TAS-106

The following diagram illustrates the intracellular activation and mechanism of action of TAS-106.

TAS106_Mechanism cluster_cell Tumor Cell TAS106_ext TAS-106 (ECyd) (extracellular) TAS106_int TAS-106 (ECyd) (intracellular) TAS106_ext->TAS106_int Uptake ECTP ECTP (active metabolite) TAS106_int->ECTP Phosphorylation (UCK2) RNA_Polymerases RNA Polymerases (I, II, III) ECTP->RNA_Polymerases Inhibition RNA_synthesis RNA Synthesis RNA_Polymerases->RNA_synthesis Catalyzes Apoptosis Apoptosis RNA_synthesis->Apoptosis Inhibition leads to

Caption: Intracellular activation and mechanism of action of TAS-106.

Materials and Reagents

  • TAS-106 (powder form)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile, single-use syringes (1 mL, 3 mL)

  • Sterile, single-use needles (27-30 gauge)[5]

  • 70% ethanol

  • Sterile conical tubes (15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Protocol for TAS-106 Formulation and Administration

This protocol details the preparation of a TAS-106 solution for intravenous administration in mice. All procedures should be performed under aseptic conditions in a laminar flow hood.

4.1. Reconstitution of TAS-106 Powder

  • Calculate the required amount of TAS-106: Determine the total amount of TAS-106 needed based on the number of mice, their average body weight, the desired dose (mg/kg), and the injection volume.

  • Weighing TAS-106: Accurately weigh the calculated amount of TAS-106 powder using a calibrated analytical balance.

  • Initial Dissolution: Dissolve the TAS-106 powder in a small volume of sterile 0.9% sodium chloride. Vortex gently until the powder is completely dissolved.

  • Final Dilution: Bring the solution to the final desired concentration with sterile 0.9% sodium chloride. For example, to achieve a 1 mg/mL stock solution, dissolve 10 mg of TAS-106 in a final volume of 10 mL of saline.

  • Sterilization (Optional but Recommended): If the starting material is not sterile, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

4.2. Intravenous (Tail Vein) Administration Protocol

  • Animal Restraint: Properly restrain the mouse. Various commercial restraint devices are available.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.

  • Site Disinfection: Clean the tail with a 70% ethanol wipe.

  • Injection: Using a 27-30 gauge needle attached to a 1 mL syringe containing the TAS-106 solution, perform the injection into one of the lateral tail veins. The typical injection volume for a mouse is 100-200 µL.[5]

  • Confirmation of Injection: Successful intravenous injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.

  • Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions.

Mouse Xenograft Study Design

A typical study design to evaluate the efficacy of TAS-106 in a mouse xenograft model is outlined below.

Xenograft_Workflow Cell_Culture Tumor Cell Culture (e.g., MKN45, MIAPaCa-2) Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment TAS-106 Treatment (i.v. injection) Randomization->Treatment Vehicle Vehicle Control (0.9% Saline) Randomization->Vehicle Tumor_Monitoring Continued Tumor and Body Weight Monitoring Treatment->Tumor_Monitoring Vehicle->Tumor_Monitoring Endpoint Study Endpoint (e.g., tumor volume, ethical considerations) Tumor_Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Experimental workflow for a TAS-106 mouse xenograft study.

Summary of Preclinical Dosing Schedules for TAS-106

The following table summarizes various dosing schedules for TAS-106 reported in preclinical mouse and rat xenograft models.

Tumor ModelAnimal ModelDoseRouteDosing ScheduleReported OutcomeReference
MIAPaCa-2 (Pancreatic Cancer)Nude Mice7 mg/kgi.v.Once weekly73% tumor growth inhibition[6]
MIAPaCa-2/dFdCyd (Gemcitabine-Resistant)Nude Mice7 mg/kgi.v.Once weekly76% tumor growth inhibition[6]
Colon26 (Murine Rectum Adenocarcinoma)BALB/c Mice0.1 mg/kg & 0.5 mg/kgi.v.Combined with 2 Gy X-irradiation, three times at 2-day intervalsSignificant tumor growth inhibition[7]
MKN45 (Human Gastric Adenocarcinoma)SCID Mice0.1 mg/kg & 0.5 mg/kgi.v.Combined with 2 Gy X-irradiation, three times at 2-day intervalsSignificant tumor growth inhibition[7]
OCC-1 & LX-1 (Human Lung Cancer)Nude RatsNot Specifiedi.v.Not SpecifiedSignificant enhancement of growth inhibition when combined with cisplatin[3][8]
Various Human TumorsNude RatsNot Specifiedi.v.Once weekly, 3 times weekly, or 5 times weekly for 2-4 weeksStrong antitumor activity with no serious toxicity on all schedules[3]

Data Analysis and Interpretation

The primary endpoint for efficacy is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the following formula:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT is the change in mean tumor volume for the treated group.

  • ΔC is the change in mean tumor volume for the control (vehicle) group.

Tumor volume is calculated using the formula: (Length x Width²) / 2 .

Body weight should be monitored regularly as an indicator of toxicity. Significant weight loss in the treatment group compared to the control group may indicate that the maximum tolerated dose (MTD) has been exceeded.

Troubleshooting and Safety Precautions

  • Precipitation of TAS-106: If precipitation is observed in the solution, gently warm and vortex the solution. If it persists, prepare a fresh solution.

  • Difficulty with Tail Vein Injection: Ensure proper vein dilation. Start injections from the distal part of the tail to allow for subsequent attempts more proximally.

  • Adverse Reactions: Monitor animals for signs of distress, such as lethargy, ruffled fur, or significant weight loss. Consult with a veterinarian if adverse effects are observed.

  • Safety Precautions: TAS-106 is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All waste materials should be disposed of in accordance with institutional guidelines for cytotoxic waste.

References

  • Yasui, H., Inanami, O., Asanuma, T., Iizuka, D., Nakajima, T., Kon, Y., Matsuda, A., & Kuwabara, M. (2007). Treatment combining X-irradiation and a ribonucleoside anticancer drug, TAS106, effectively suppresses the growth of tumor cells transplanted in mice. International Journal of Radiation Oncology, Biology, Physics, 68(1), 218–228. [Link]

  • Abdelrahim, M., Matsuda, A., & Naing, A. (2013). TAS-106: Preclinical, Clinical and Beyond. Oncology, 85(6), 356–363. [Link]

  • Kazuno, H., Fujioka, A., Ohshimo, H., Aoki, H., Matsuda, A., & Fukushima, M. (2005). Possible antitumor activity of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106) against an established gemcitabine (dFdCyd)-resistant human pancreatic cancer cell line. Cancer Science, 96(5), 295–302. [Link]

  • University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice.
  • Kazuno, H., Fujioka, A., Fukushima, M., Wataya, Y., Matsuda, A., & Sasaki, T. (2009). 1-(3-C-Ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), a novel potent inhibitor of RNA polymerase, potentiates the cytotoxicity of CDDP in human cancer cells both in vitro and in vivo. International Journal of Oncology, 34(5), 1373–1380. [Link]

  • Kazuno, H., Fujioka, A., Ohshimo, H., Aoki, H., Matsuda, A., & Fukushima, M. (2007). Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil. Cancer Science, 98(6), 842–848. [Link]

  • Abdelrahim, M., Matsuda, A., & Naing, A. (2013). TAS-106: preclinical, clinical and beyond. Oncology, 85(6), 356–363. [Link]

  • Adjei, A. A., Svingen, P. A., Gores, G. J., & Kaufmann, S. H. (2013). Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer. Investigational New Drugs, 31(4), 988–995. [Link]

Sources

Method

Measuring RNA synthesis inhibition using 3'-C-ethynylcytidine

Title: Measuring RNA Synthesis Inhibition and Transcriptional Blockade Using 3'-C-Ethynylcytidine (ECyd) Audience: Researchers, scientists, and drug development professionals. Abstract 3'-C-ethynylcytidine (ECyd, also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Measuring RNA Synthesis Inhibition and Transcriptional Blockade Using 3'-C-Ethynylcytidine (ECyd)

Audience: Researchers, scientists, and drug development professionals.

Abstract

3'-C-ethynylcytidine (ECyd, also known as TAS-106) is a synthetic cytidine nucleoside analog that acts as a potent, broad-spectrum inhibitor of RNA polymerases I, II, and III[1]. Unlike traditional inhibitors such as α-amanitin or actinomycin D, ECyd requires intracellular phosphorylation by uridine-cytidine kinase (UCK1/2) to reach its active triphosphate form (ECTP)[2]. ECTP competitively inhibits RNA synthesis, leading to the early termination of nascent RNA transcripts, activation of RNase L, and subsequent apoptosis[1]. Furthermore, the presence of the 3'-ethynyl (alkyne) group endows ECyd with dual functionality: it acts both as a potent transcriptional blocker and as a bioorthogonal click-chemistry probe for the spatial and quantitative measurement of stalled RNA complexes[3]. This application note details the mechanistic rationale, quantitative profiling, and step-by-step protocols for utilizing ECyd in RNA synthesis inhibition and click-chemistry visualization assays.

Mechanistic Rationale & Causality

To effectively utilize ECyd in experimental models, it is critical to understand the causality behind its metabolic activation and structural inhibition.

ECyd enters the cell and is rapidly phosphorylated to 3'-ethynylcytidine-5'-monophosphate (ECMP) by UCK1/2, enzymes that are frequently upregulated in malignant cells, providing a therapeutic window for tumor targeting[2]. Subsequent phosphorylation yields ECTP, which competes with endogenous CTP for incorporation into nascent RNA[4]. Because the ethynyl group is positioned at the 3'-carbon of the ribose ring, it creates a steric and electronic barrier to phosphodiester bond formation, effectively terminating chain elongation[4].

This transcriptional blockade preferentially suppresses ribosomal RNA (rRNA) synthesis due to the exceptionally high transcriptional output of RNA Polymerase I in proliferating cells[4]. The resulting accumulation of truncated, aberrant transcripts activates 2'-5' oligoadenylate synthetase, producing 2-5A oligomers that allosterically activate RNase L[4]. Activated RNase L cleaves 28S rRNA, amplifying the transcriptional blockade and triggering mitochondria-dependent apoptosis[1].

ECyd_Pathway ECyd 3'-C-Ethynylcytidine (ECyd) UCK Uridine-Cytidine Kinase (UCK1/2) ECyd->UCK Intracellular Uptake ECTP Ethynylcytidine Triphosphate (ECTP) UCK->ECTP Phosphorylation RNAPol RNA Polymerases (I, II, III) ECTP->RNAPol Competitive Inhibition ChainTerm RNA Chain Termination RNAPol->ChainTerm 3'-Ethynyl Blockade RNaseL RNase L Activation ChainTerm->RNaseL Aberrant Transcripts Apoptosis Apoptosis RNaseL->Apoptosis 28S rRNA Cleavage

Intracellular metabolism of ECyd and subsequent RNA synthesis inhibition pathway.

Quantitative Profiling of ECyd-Mediated Inhibition

The cytotoxicity and RNA synthesis inhibition of ECyd are highly time- and dose-dependent. The active metabolite, ECTP, exhibits prolonged intracellular retention even after brief exposure[5]. Consequently, the IC50 values decrease significantly as exposure time increases from 4 hours to 72 hours[1]. The table below summarizes the expected inhibitory concentrations across various human tumor models.

Table 1: Time-Dependent IC50 Values of ECyd in Human Tumor Cell Lines

Exposure TimeIC50 Range (µM)Cellular Response / Causality
4 hours 0.114 - 1.032Initial accumulation of ECTP; onset of rRNA synthesis suppression.
24 hours 0.015 - 0.067Sustained chain termination; RNase L activation and 28S rRNA cleavage.
72 hours 0.008 - 0.058Maximal apoptotic induction due to prolonged transcriptional blockade.

(Data derived from preclinical evaluations of TAS-106 across multiple human solid tumor models[1],[3]).

Experimental Protocols

Protocol A: In Vitro RNA Synthesis Inhibition & Cell Viability Assay

Self-Validating Design: This protocol uses a staggered exposure design to validate the prolonged retention of ECTP. A washout step at 4 hours compared to continuous 72-hour exposure confirms the irreversible nature of the transcriptional blockade.

  • Cell Seeding: Seed target cells (e.g., KB, A549, or HT-1080) in a 96-well plate at a density of 2,000–5,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C, 5% CO₂.

  • ECyd Preparation: Prepare a 10 mM stock solution of ECyd in DMSO[6]. Dilute in culture medium to create a concentration gradient (0.001 µM to 10 µM). Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Drug Exposure (Staggered):

    • Group 1 (4h exposure + Washout): Add the ECyd gradient. After 4 hours, aspirate the medium, wash twice with warm PBS, and replace with fresh, drug-free medium. Incubate for an additional 68 hours.

    • Group 2 (72h continuous): Add the ECyd gradient and incubate continuously for 72 hours.

  • Viability Measurement: After 72 hours of total incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well[6]. Incubate for 1–2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression.

    • Causality Note: The minimal difference in IC50 between the 4h washout and 72h continuous groups validates the rapid intracellular conversion and prolonged retention of the active ECTP metabolite[5].

Protocol B: Click-Chemistry Visualization of ECyd-Terminated Transcripts

Self-Validating Design: ECyd acts as a chain terminator. By performing copper-catalyzed azide-alkyne cycloaddition (CuAAC), the stalled transcripts can be fluorescently tagged. Including an Actinomycin D pre-treated control validates that the fluorescent signal is strictly dependent on active RNA polymerases incorporating ECyd.

  • ECyd Labeling: Grow cells on glass coverslips. Treat with 1 µM ECyd for 1–4 hours.

    • Control: Pre-treat a separate coverslip with 5 µg/mL Actinomycin D for 30 mins prior to ECyd addition to halt all transcription.

  • Fixation & Permeabilization: Wash cells with cold PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 mins at room temperature. Wash and permeabilize with 0.5% Triton X-100 in PBS for 15 mins.

  • CuAAC Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use:

    • 100 mM Tris-HCl (pH 8.5)

    • 1 mM CuSO₄

    • 5 mM THPTA (Causality Note: A copper protectant ligand is critical to prevent RNA degradation by Cu(I) and reactive oxygen species during the reaction).

    • 2 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)

    • 100 mM Sodium Ascorbate (Add last to reduce Cu(II) to active Cu(I)).

  • Incubation: Apply 50 µL of the reaction cocktail to each coverslip. Incubate in the dark for 30 mins at room temperature.

  • Washing & Counterstaining: Wash extensively (3x 5 mins) with PBS containing 0.1% Tween-20 to remove unreacted dye. Counterstain nuclei with DAPI (1 µg/mL) for 5 mins.

  • Imaging: Mount coverslips and image using a confocal fluorescence microscope. A strong nucleolar signal indicates preferential inhibition of rRNA synthesis by RNA Polymerase I[4].

Click_Workflow Labeling 1. ECyd Labeling Fixation 2. Fixation & Permeabilization Labeling->Fixation 1-4h Click 3. CuAAC Click Reaction Fixation->Click PFA/Triton Washing 4. Washing & DAPI Stain Click->Washing THPTA/Cu(I) Imaging 5. Confocal Imaging Washing->Imaging Mount

Step-by-step workflow for the bioorthogonal click-chemistry detection of ECyd-terminated RNA.

References

  • TAS-106: Preclinical, Clinical and Beyond Source: Oncology (PubMed) URL:[Link]

  • 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction Source: BMC Cancer (PubMed Central) URL:[Link]

  • A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Source: Anticancer Research URL:[Link]

Sources

Application

Mechanistic Foundations of ECyd Permeability and Activation

Application Note: 3'-C-Ethynylcytidine (ECyd) Cell Permeability, Intracellular Uptake, and Pharmacodynamic Profiling Target Audience: Researchers, scientists, and drug development professionals. 3'-C-ethynylcytidine (ECy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3'-C-Ethynylcytidine (ECyd) Cell Permeability, Intracellular Uptake, and Pharmacodynamic Profiling

Target Audience: Researchers, scientists, and drug development professionals.

3'-C-ethynylcytidine (ECyd, also known as TAS-106) is a synthetic cytidine analogue and a potent inhibitor of RNA polymerases I, II, and III. Unlike passively diffusing lipophilic drugs, the cellular permeability of ECyd is heavily reliant on active transport mechanisms, primarily via human Equilibrative Nucleoside Transporters (hENTs) and Concentrative Nucleoside Transporters (hCNTs). Once internalized, ECyd is rapidly phosphorylated by Uridine-Cytidine Kinase 2 (UCK2) into its active 5'-triphosphate form (ECyd-TP) 1[1]. This active metabolite competes with natural ribonucleotides, causing transcriptional arrest and subsequent apoptosis 1[1].

Recent oncological strategies have leveraged ECyd to overcome intrinsic drug resistance. For example, ECyd has been shown to downregulate the expression of major vault protein (MVP), effectively reversing platinum resistance in head and neck cancer models 2[2]. To further optimize the pharmacokinetic limitations of single-agent ECyd—specifically its reliance on transporter-mediated uptake—novel duplex drugs such as 5-FdU-ECyd and ECyd-lipid-5-FdU have been engineered 3[3]. These conjugated antimetabolites enhance lipophilicity, allowing for transporter-independent cellular permeability and sustained intracellular cleavage into active cytostatic metabolites 4[4].

Causality in Experimental Protocol Design

When evaluating the uptake and permeability of nucleoside analogues like ECyd, standard cytotoxicity assays (e.g., MTT or clonogenic survival) are insufficient on their own because they cannot distinguish between transport deficiencies, kinase (UCK2) downregulation, or downstream target mutations.

To build a self-validating system , our uptake protocol integrates specific causality-driven steps:

  • Transporter Inhibition Control: We utilize Dipyridamole (an ENT inhibitor) in parallel control wells. If intracellular ECyd levels drop significantly in the presence of Dipyridamole, it validates that the measured uptake is actively transporter-mediated rather than an artifact of passive membrane leakage or incomplete washing.

  • Metabolic Quenching: The active form of ECyd (ECyd-TP) is highly labile and susceptible to degradation by intracellular phosphatases during extraction. Washing cells with ice-cold PBS immediately arrests membrane transporter flux, while extraction with 80% cold methanol instantly denatures metabolic enzymes, preserving the ECyd-TP pool for accurate LC-MS/MS quantification.

Self-Validating Protocol: Intracellular Uptake and Permeability Assay

Step-by-Step Methodology

  • Cell Seeding and Equilibration:

    • Seed target cells (e.g., MIAPaCa-2, A2780) in 6-well plates at a density of

      
       cells/well in appropriate growth medium.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow for adherence and exponential growth phase entry.
      
  • ECyd Dosing and Validation Controls:

    • Test Wells: Replace medium with fresh medium containing 0.1 μM to 10 μM ECyd (or duplex variants like 5-FdU-ECyd).

    • Validation Wells (Transporter Blockade): Pre-incubate cells with 10 μM Dipyridamole for 30 minutes prior to ECyd addition.

    • Incubate all plates for the desired time course (typically 1, 4, 8, and 24 hours).

  • Permeability Arrest:

    • Rapidly aspirate the drug-containing medium.

    • Wash the adherent cells three times with ice-cold PBS to halt nucleoside transporter activity and remove extracellular drug adherence.

  • Metabolite Extraction and Protein Precipitation:

    • Add 500 μL of ice-cold 80% Methanol directly to each well.

    • Incubate on ice for 15 minutes to ensure complete cell lysis and enzyme denaturation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation and Sample Preparation:

    • Centrifuge the lysates at 14,000 × g for 10 minutes at 4°C to precipitate proteins and cellular debris.

    • Transfer the metabolite-rich supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Note: Resuspend the protein pellet in 0.1 M NaOH for BCA protein quantification to normalize uptake data (pmol ECyd / mg protein).

  • LC-MS/MS Quantification:

    • Reconstitute the dried extract in mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

    • Quantify intracellular ECyd and ECyd-TP using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

Quantitative Data Presentation

The following table summarizes the comparative cytotoxicity and permeability profiles of ECyd and its lipophilic duplex derivatives across various resistant cell lines.

Cell Line ModelTreatment AgentIC50 (nM)Primary Uptake / Permeability MechanismReference
MIAPaCa-2 (Pancreatic)ECyd (TAS-106)6.25Active transport via hENTs/hCNTs[5]
A2780 (Ovarian)5-FdU-ECyd Duplex~100 - 200Enhanced lipophilic diffusion & intracellular cleavage[3]
KB/CDDP (Head & Neck)ECyd + CisplatinSynergisticTransporter uptake; downregulates Vaults (MVP)[2]
L1210 (Leukaemia)ECyd-lipid-5-FdU< 100High lipophilicity; bypasses transporter reliance[4]

(Table 1: Pharmacodynamic and permeability characteristics of ECyd and its derivatives. Data synthesized from established in vitro models).

Visualizations

Mechanism Extracellular Extracellular ECyd (TAS-106) Transporter Nucleoside Transporters (ENTs / CNTs) Extracellular->Transporter Uptake Intracellular Intracellular ECyd Transporter->Intracellular Permeability UCK2 Uridine-Cytidine Kinase 2 (UCK2) Intracellular->UCK2 Substrate ECyd_TP ECyd-Triphosphate (Active Metabolite) UCK2->ECyd_TP Phosphorylation RNAPol RNA Polymerase Inhibition ECyd_TP->RNAPol Competitive Binding Apoptosis Apoptosis & Vaults Dysfunction RNAPol->Apoptosis Transcriptional Arrest

Fig 1: ECyd cellular uptake, UCK2-mediated activation, and RNA polymerase inhibition pathway.

Workflow Step1 1. Cell Seeding & Equilibration Step2 2. ECyd Dosing ± ENT Inhibitors Step1->Step2 Step3 3. Permeability Arrest (Ice-Cold PBS Wash) Step2->Step3 Step4 4. Intracellular Extraction (80% Cold Methanol) Step3->Step4 Step5 5. Protein Precipitation & Centrifugation Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Fig 2: Self-validating LC-MS/MS workflow for quantifying intracellular ECyd and ECyd-TP uptake.

References

  • Title: A Nucleoside Anticancer Drug, 1-(3-C-Ethynyl-β-D-Ribo-Pentofuranosyl)Cytosine, Induces Depth-Dependent Enhancement of Tumor Cell Death in Spread-Out Bragg Peak (SOBP)
  • Title: Possible antitumor activity of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106) against an established gemcitabine (dFdCyd)
  • Title: 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction Source: PMC / BMC Cancer URL
  • Title: Cytotoxicity and Antileukaemic Activity of New Duplexes Linking 3-C-Ethynylcytidine and 5-Fluorodeoxyuridine Source: Anticancer Research URL
  • Title: The conjugated antimetabolite 5-FdU-ECyd and its cellular and molecular effects on platinum-sensitive vs.

Sources

Method

Application Note: Optimizing ECyd (TAS-106) Treatment Duration for Apoptosis Induction in Solid Tumors

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Oncology, Apoptosis Assays, RNA Polymerase Inhibition Introduction & Mechanistic Rationale 1-(3-C-et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Oncology, Apoptosis Assays, RNA Polymerase Inhibition

Introduction & Mechanistic Rationale

1-(3-C-ethynyl-β-D-ribopentofuranosyl)cytosine, commonly known as ECyd or TAS-106 , is a highly potent, RNA-directed nucleoside antimetabolite designed to target solid tumors[1]. Unlike traditional DNA-targeting chemotherapeutics (e.g., 5-fluorouracil) that are restricted to the S-phase of the cell cycle, ECyd capitalizes on the fact that RNA synthesis occurs continuously throughout the cell cycle (excluding the M phase)[1][2].

The Causality of ECyd-Induced Apoptosis

The apoptotic efficacy of ECyd is not driven by direct DNA damage, but rather by a highly specific enzymatic cascade:

  • Activation: Upon cellular uptake, ECyd is phosphorylated by uridine/cytidine kinase 2 (UCK2) into its active triphosphate metabolite, ECTP[1][3]. UCK2 is preferentially overexpressed in malignant solid tumor cells, providing a therapeutic window.

  • Inhibition: ECTP competitively blocks RNA polymerases I, II, and III, halting global RNA synthesis[4].

  • Execution: The sudden cessation of RNA transcription triggers two primary apoptotic pathways:

    • RNase L Activation: Leads to severe 28S rRNA fragmentation[2][4].

    • TIGAR Downregulation: Depletes TP53-induced Glycolysis and Apoptosis Regulator (TIGAR), causing a lethal drop in NADPH levels and disabling the tumor cell's antioxidant defenses[5].

    • Both pathways converge on mitochondrial dysfunction, activating Caspase-3, -7, -8, and -9, culminating in apoptosis[2][5].

Pathway ECyd ECyd (TAS-106) UCK2 UCK2 Kinase (Phosphorylation) ECyd->UCK2 Cellular Uptake ECTP ECTP (Active Triphosphate) UCK2->ECTP Rate-Limiting Step RNAPol RNA Polymerase I, II, III (Competitive Inhibition) ECTP->RNAPol Target Binding RNaseL RNase L Activation (rRNA Cleavage) RNAPol->RNaseL TIGAR TIGAR Downregulation (NADPH Depletion) RNAPol->TIGAR Caspase Caspase 3/7/8/9 Activation RNaseL->Caspase TIGAR->Caspase Apoptosis Solid Tumor Apoptosis Caspase->Apoptosis

Fig 1. ECyd mechanism of action leading to caspase-dependent apoptosis in solid tumors.

Temporal Dynamics: Why Treatment Duration Matters

When designing in vitro and in vivo protocols for ECyd, exposure duration is a critical variable . Because ECTP has a highly stable intracellular half-life, brief exposures can induce cytotoxicity; however, sustained exposure is required to fully deplete short-lived survival transcripts (like TIGAR and survivin) and commit the cell to apoptosis[5][6].

  • Short Exposure (4 Hours): Achieves initial RNA Pol inhibition, but IC50 values remain in the high nanomolar to low micromolar range (0.114 – 1.032 µM)[4][7]. Cells may recover if ECTP levels drop before the apoptotic threshold is crossed.

  • Prolonged Exposure (24 – 72 Hours): The optimal window for in vitro apoptosis assays. Cytotoxicity increases exponentially, dropping the IC50 into the low nanomolar range (8 – 67 nM)[4][7].

  • Clinical Translation (In Vivo): In human Phase I/II trials, bolus injections of TAS-106 caused dose-limiting cumulative sensory peripheral neuropathy due to high

    
     spikes[4][8]. To mitigate this while maintaining apoptotic efficacy, the clinical standard shifted to a 24-hour continuous intravenous infusion  (e.g., 6.5 mg/m² every 3 weeks)[3].
    

Quantitative Efficacy Data

The following table synthesizes the temporal dose-response of ECyd across various human solid tumor models based on established literature[4][5][6][7].

Tumor Type / Cell LineExposure DurationIC50 Range (µM)Primary Apoptotic Marker Observed
Broad Solid Tumors (Panel) 4 Hours0.114 – 1.032Early rRNA fragmentation
Broad Solid Tumors (Panel) 24 Hours0.015 – 0.067Caspase-3/7 activation
Broad Solid Tumors (Panel) 72 Hours0.008 – 0.058PARP cleavage, Annexin V+
Nasopharyngeal (NPC) 72 Hours0.013 – 0.044TIGAR downregulation, G2/M arrest
Ovarian (A2780/Skov-3) 48 Hours~0.090γH2AX foci (DNA double-strand breaks)

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in controls. Researchers must verify UCK2 expression in their chosen cell lines, as UCK2-deficient cells will demonstrate artificial resistance to ECyd.

Protocol A: In Vitro Time-Course Apoptosis Assay (24h - 72h)

Objective: Quantify caspase-dependent apoptosis following sustained ECyd exposure.

Reagents & Materials:

  • ECyd (TAS-106) powder (reconstituted in DMSO to a 10 mM stock, stored at -20°C).

  • Solid tumor cell lines (e.g., A549 lung, MKN45 gastric, or HT1080 fibrosarcoma).

  • Caspase-Glo 3/7 Assay System.

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit.

Step-by-Step Workflow:

  • Cell Seeding: Plate tumor cells at a density of

    
     cells/well in a 96-well plate (for Caspase assay) and 
    
    
    
    cells/well in 6-well plates (for Annexin V flow cytometry).
  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and log-phase growth entry.

  • Drug Preparation: Dilute the 10 mM ECyd stock in complete culture medium to create a concentration gradient (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM). Control: Vehicle (DMSO) matched to the highest concentration (must be <0.1% v/v).

  • Treatment Duration: Replace media with ECyd-dosed media. Establish three parallel exposure timelines: 24h, 48h, and 72h .

  • Endpoint Analysis (Caspase 3/7): At each time point, add 100 µL of Caspase-Glo reagent per well. Incubate in the dark at room temperature for 1 hour. Read luminescence.

  • Endpoint Analysis (Annexin V/PI): Harvest cells (including floating cells to capture late apoptotic bodies). Wash with cold PBS, resuspend in binding buffer, and stain with Annexin V-FITC and PI for 15 minutes. Analyze via flow cytometry within 1 hour.

Workflow Seed Seed Cells (Log-Phase Growth) Incubate Acclimation (24h, 37°C) Seed->Incubate Treat ECyd Dosing (1 - 500 nM) Incubate->Treat Exposure Target Exposure (24h, 48h, 72h) Treat->Exposure Assay Apoptosis Assay (Annexin V / Caspase) Exposure->Assay

Fig 2. Standardized in vitro workflow for evaluating ECyd-induced apoptosis over 24-72 hours.

Protocol B: In Vivo Xenograft Continuous Infusion Simulation

Objective: Evaluate ECyd efficacy in murine xenografts while avoiding


-driven neurotoxicity.

Procedure:

  • Tumor Implantation: Subcutaneously inoculate

    
     solid tumor cells into the right flank of BALB/c nude mice.
    
  • Randomization: Once tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into control and treatment groups (n=8 per group).

  • Administration Route: To mimic the human 24-hour continuous infusion[3] and avoid the toxicity of bolus dosing[8], utilize surgically implanted subcutaneous osmotic minipumps (e.g., Alzet) calibrated to deliver ECyd over a 24-hour period.

  • Dosing Regimen: Administer ECyd at 6 mg/kg/day via the minipump once weekly for three consecutive weeks[7].

  • Monitoring: Measure tumor volume via calipers twice weekly (

    
    ). Monitor body weight to assess systemic toxicity (a drop >20% indicates severe toxicity).
    
  • Tissue Harvesting: At the study endpoint, excise tumors. Perform TUNEL staining on formalin-fixed paraffin-embedded (FFPE) sections to validate in vivo apoptosis induction.

References

  • A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Once per Week for Three Consecutive Weeks Every 28 Days in Patients with Solid Tumors. Anticancer Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEli8Ykdlaa4aL8mDPyo3QRKQsv10sPWZzCREmIYRmJ6Bz8W8Kz1B6x75GL8hu4b_cK-p631FCDqOSixXiRoBLhYrE5I73ovMKi94MVGbhmfiG2Fc3kVHkJg0bP93-PGmTvmMUR-LFoBw==]
  • TAS-106 - Inxight Drugs. NCATS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHme6WDigpn3DTWmB14dLCNe_XJSvPJPUK64sl8tp3GPrk4j14xmAR6sxMLFleWMsCKn8RaM3XFyLwKHqF5CRM_QYZ6qlcWZ5zx7xKRblVrBMjlRlav6bGbYIl3JgGocqU]
  • Anticancer mechanisms of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl) cytosine (ECyd, TAS-106). Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCYHE8Psp-iOCO58bzCxosRUEl9hi-LG8AupqrZk13NfCPXZOKJ9_1wEc_yUk_pedLNcx05MpHXKYSWsp9zA1eJ-2P3lbQHuZ9Z2YWytM9jdggyOpJuihIDxtb6GkIZPe0eyQoq_fuWbygH47vjHUCvgskr_a1Nsb6eIfNz0=]
  • Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOmB7kd4gGOJVp7WpW7r1kZZ4VBDfSnqLn9UbHeVznrk_NP20Bekljsvefwatv21HTjgRtUX4IqfFqRurjt08rv1OGgKwUaoGUC1S_AoR-XonI7-HsRY2xSM2cSW1WTorapXPhVq7AW5E9cs=]
  • Transcription and Translation Inhibitors in Cancer Treatment. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ6VyY-C4vBoovmcjXk_ALRnL9L902fwoX4FW_nvxuUmftrpbUS2iGnYzxtchW8q6W_jmgzTeK7tVeNcZtJwu3KbynjD7syXjtp6RX-3O1AETG5_Q6llOxwEjR5wRS6nS6HFnpApsk7rcU8k7vuB_8Xt6zrJzTK5oD7YcLBnt_uPAe8piC27tLFtAcYAaeT0s=]
  • An RNA-directed nucleoside anti-metabolite, 1-(3-C-ethynyl-beta-d-ribo-pentofuranosyl)cytosine (ECyd), elicits antitumor effect via TP53-induced Glycolysis and Apoptosis Regulator (TIGAR) downregulation. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUqbRaf9hgc3L_jiSpm-w9QNnDMN9BJxyIGdFxarCWnvkBJx8zEqgRcOpDfzlrj2IWJoME4vBDsUXbpl2y9gWtRNmlsZFMlQ4i4zChDjxnIGnkzaJJpFV3aLRJVvG2dW0ELi5z]
  • The conjugated antimetabolite 5-FdU-ECyd and its cellular and molecular effects on platinum-sensitive vs. -resistant ovarian cancer cells in vitro. Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGZ4OhxU_c9jCRZNEDARKpcOMkf8doAuERUx9ZK_bO-F5Q1TQWAif1e9ALh2Bc0Zo8V1JlMpUXTvwy7nEFH8hAkCW0b5cTGsQnM2-UGrNHZtlSHUWJZ7sdYsuOCNiE_GcmcaO8ug_crc=]
  • Ethynylcytidine (ECyD) | RNA Polymerase Inhibitor. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPdks9SOG8QrK7jNPo1I6ih-Mj_JXK-MkbNhtCX20LExnuB_jKlZMpmh7Mi2-0cNTymkiHX1AKKZsGqmxVGyPMYVc7F3_YZO7LnPxxspccrCvKCgpDChs7y6GN8PqKcP9rWbD_1_juZ0hxeI8K-w==]

Sources

Application

Application Notes and Protocols for the Handling and Storage of 3'-C-ethinylcytidine (ECyd) Powder

Abstract 3'-C-ethinylcytidine (ECyd) is a pivotal nucleoside analog for investigating RNA synthesis and dynamics through metabolic labeling and bioorthogonal chemistry.[1] The integrity of the ECyd powder is fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3'-C-ethinylcytidine (ECyd) is a pivotal nucleoside analog for investigating RNA synthesis and dynamics through metabolic labeling and bioorthogonal chemistry.[1] The integrity of the ECyd powder is fundamental to the success and reproducibility of these sensitive applications. This document provides a comprehensive set of protocols and technical guidance for the proper handling, storage, and stability assessment of ECyd powder, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will mitigate the risks of chemical degradation, ensuring the compound's purity and efficacy in experimental workflows.

Introduction: The Criticality of ECyd Integrity

3'-C-ethinylcytidine (ECyd) is a synthetic analog of cytidine, distinguished by an ethynyl group at the 3' position of the ribose sugar.[1] This modification allows ECyd to be metabolized by cells and incorporated into newly synthesized RNA by RNA polymerases.[1] The terminal alkyne of the ethynyl group serves as a versatile chemical handle for "click chemistry" reactions, enabling the covalent attachment of fluorescent probes, affinity tags, or other reporter molecules. This powerful technique facilitates the visualization, isolation, and quantification of nascent RNA.

The utility of ECyd is directly dependent on its chemical purity. The primary degradation pathways for nucleoside analogs, such as hydrolysis of the N-glycosidic bond, can be accelerated by improper handling and storage.[2] Such degradation not only reduces the active concentration of the compound but can also introduce confounding variables into experiments. This guide provides a scientifically grounded framework for preserving the stability of solid ECyd, thereby ensuring the validity and reproducibility of experimental outcomes.

Physicochemical Properties and Stability Profile

A foundational understanding of ECyd's properties is essential for its correct handling. As a hygroscopic crystalline solid, its stability is influenced by several environmental factors.[3][4]

Table 1: Key Physicochemical Properties of 3'-C-ethinylcytidine

PropertyDescriptionSignificance for Handling & Storage
Appearance White to off-white crystalline powder.[4]Any deviation in color (e.g., yellowing) may indicate degradation or contamination.
Hygroscopicity Tends to absorb moisture from the air.This is a critical vulnerability. Moisture absorption can initiate hydrolytic degradation and cause powder caking, making accurate weighing difficult.[3][5]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.[4]Dictates the choice of solvent for stock solutions. Anhydrous grade solvents are required to prevent degradation in solution.
Thermal Stability Susceptible to accelerated degradation at elevated temperatures.Long-term storage must be at low temperatures (-20°C or below) to minimize the rate of solid-state decay.[6][7]
Light Sensitivity As with many complex organic molecules, exposure to UV or high-intensity light should be minimized.Protection from light is a standard precaution to prevent potential photobleaching or photodegradation.

The primary mechanism of degradation for cytidine analogs is the hydrolysis of the N-glycosidic bond, particularly in the presence of moisture and under non-neutral pH conditions.[2] This process cleaves the molecule into its constituent base (cytosine) and sugar (3'-C-ethinylribose).

G ECyd 3'-C-ethinylcytidine (ECyd) Degradation Moisture (H₂O) Temperature Non-neutral pH ECyd->Degradation Products Cytosine 3'-C-ethinylribose Degradation->Products

Caption: Primary hydrolytic degradation pathway for ECyd.

Core Protocols for Handling and Storage

To maintain the long-term integrity of ECyd, a systematic approach to handling and storage is mandatory. The following protocols are designed to minimize exposure to detrimental environmental factors.

Initial Receipt and Aliquoting Workflow

Never use the main stock container for daily experiments. The most crucial step upon receiving ECyd is to aliquot the powder into smaller, single-use quantities. This practice quarantines the bulk of the material from repeated exposure to atmospheric moisture and temperature fluctuations.[8]

G Receive 1. Receive ECyd Shipment Inspect 2. Inspect Container Seal for Integrity Receive->Inspect Equilibrate 3. Equilibrate Container to Ambient Temperature (≥30 min) Inspect->Equilibrate Aliquot 4. Aliquot Powder into Pre-weighed, Amber, Airtight Vials (Perform in a Low-Humidity Environment) Equilibrate->Aliquot Inert 5. (Optional) Backfill Vials with Inert Gas (Ar or N₂) Aliquot->Inert Store 6. Store Aliquots with Desiccant at Recommended Temperature Inert->Store

Caption: Recommended workflow for receipt and aliquoting of ECyd powder.

Recommended Storage Conditions

The choice of storage temperature is the single most important factor in determining the long-term shelf life of ECyd powder.

Table 2: Storage Conditions for Solid ECyd Powder

TemperatureRecommended DurationKey Requirements
-80°C Long-term (>1 year)Optimal for archival storage. Store in airtight amber vials with a desiccant pack.[7][8] Parafilm can be used to further seal the vial cap.[9]
-20°C Mid-term (≤1 year)Suitable for working aliquots. Must be stored in a non-frost-free freezer to avoid temperature cycles. Always store with a desiccant.[6][8]
2-8°C Short-term (<1 month)Not recommended, for temporary storage only. The container must be tightly sealed and stored in a desiccator.
Room Temp. Not RecommendedAvoid storage at room temperature, even for a few hours, as moisture absorption and degradation can occur.
Protocol for Stock Solution Preparation (100 mM in DMSO)

Preparing stock solutions requires meticulous attention to prevent moisture contamination. This protocol ensures the integrity of the dissolved ECyd.

Materials:

  • One single-use aliquot vial of ECyd powder

  • Anhydrous, molecular biology grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile, filter-barrier tips

Procedure:

  • Equilibration: Remove one aliquot vial of ECyd from the freezer. Place it in a desiccator at room temperature and allow it to equilibrate for a minimum of 30 minutes. Causality: This critical step prevents atmospheric water from condensing on the cold powder upon opening the vial, which would introduce water and compromise stability.[10]

  • Environment: Perform all subsequent steps in a chemical fume hood or a laminar flow hood to maintain sterility and user safety.

  • Reconstitution: Carefully open the vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the powder to achieve the target 100 mM concentration (e.g., add 374.3 µL of DMSO to 10 mg of ECyd).

  • Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary, but do not overheat.

  • Aliquoting: Immediately dispense the stock solution into single-use working aliquots (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade modified nucleosides in aqueous or DMSO solutions.[6][10]

Stability Verification

For long-term studies or when using aged stock, it is prudent to verify the purity of ECyd.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase HPLC method with UV detection can resolve the parent ECyd peak from potential degradation products like cytosine. A decrease in the area of the main peak or the appearance of new peaks over time indicates degradation.[2][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive identification of the parent compound and its degradation products by confirming their mass-to-charge ratio, offering a more detailed analysis than HPLC-UV alone.[6]

Regulatory guidelines for pharmaceutical stability testing, such as those from the ICH, provide a framework for designing rigorous stability studies, including testing under accelerated conditions (e.g., elevated temperature and humidity) to predict shelf-life.[12][13][14]

Conclusion and Best Practices Summary

The chemical stability of 3'-C-ethinylcytidine powder is paramount for generating high-quality, reproducible data in RNA metabolic labeling experiments. The core principles for maintaining its integrity are the rigorous exclusion of moisture and storage at low temperatures .

Key Takeaways:

  • Always Aliquot: Divide the bulk powder into single-use vials upon receipt to protect the primary stock.

  • Store Cold and Dry: For long-term storage, -80°C with a desiccant in an airtight, light-protected vial is optimal.

  • Equilibrate Before Opening: Always allow vials to warm to room temperature before use to prevent condensation.

  • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents like DMSO.

  • Avoid Freeze-Thaw Cycles: Store stock solutions in single-use aliquots at -80°C.

By integrating these scientifically-backed procedures into standard laboratory practice, researchers can ensure the long-term stability of their ECyd reagents, leading to more reliable and accurate experimental outcomes.

References

  • Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine. PubMed, National Center for Biotechnology Information.[Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv.[Link]

  • Substituent effects on degradation rates and pathways of cytosine nucleosides. PubMed, National Center for Biotechnology Information.[Link]

  • Lyophilization provides long-term stability for a lipid nanoparticle-formulated nucleoside-modified mRNA vaccine. ResearchGate.[Link]

  • Short- and Long-term storage of purified oligonucleotides. Bio-Synthesis Inc.[Link]

  • Definition of 3'-C-ethynylcytidine. NCI Drug Dictionary, National Cancer Institute.[Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.[Link]

  • Hygroscopic chemical...how to deal with? Protocol Online.[Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.[Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. National Center for Biotechnology Information.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]

  • Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers. National Center for Biotechnology Information.[Link]

  • Nucleoside Drugs Induce Cellular Differentiation by Caspase-Dependent Degradation of Stem Cell Factors. National Center for Biotechnology Information.[Link]

  • Cytidine (CAS 65-46-3) - Chemical & Physical Properties. Cheméo.[Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority.[Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.[Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline.[Link]

  • Cytidine | C9H13N3O5. PubChem, National Institutes of Health.[Link]

  • 21 CFR 211.166 -- Stability testing. Electronic Code of Federal Regulations (eCFR).[Link]

  • Stability of three oral liquid drug products repackaged in unit dose containers. ResearchGate.[Link]

  • Powder Handling in Production. The Synergist.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3'-C-ethinylcytidine in aqueous buffers

The following Technical Support Guide is structured to address the specific physicochemical challenges of 3'-C-ethinylcytidine (ECyd/TAS-106) . Subject: Solubility Enhancement, Formulation Stability, and Troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific physicochemical challenges of 3'-C-ethinylcytidine (ECyd/TAS-106) .

Subject: Solubility Enhancement, Formulation Stability, and Troubleshooting Ticket ID: TAS-106-SOL-GUIDE Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Physicochemical Profile

Status: 3'-C-ethinylcytidine is a nucleoside analog with moderate water solubility that is frequently compromised by slow dissolution kinetics and pH-dependent stability .[1][2] While literature values cite solubility up to ~50 mg/mL in pure water, practical laboratory conditions (high ionic strength buffers, low temperatures) often lead to precipitation or degradation (deamination).[2]

Quick Reference Data
ParameterValue / CharacteristicPractical Implication
Molecular Weight 267.24 g/mol Small molecule, diffuses rapidly.[1][2]
Water Solubility ~50 mg/mL (Pure H₂O)High theoretical limit, but difficult to reach kinetically.[2]
pKa (N3 Protonation) ~4.2Solubility increases below pH 4, but acid catalyzes hydrolysis.[2]
pKa (Sugar/Base) ~12.5Deprotonation at high pH increases solubility but causes rapid degradation.[2]
LogP ~ -1.8 (Estimated)Hydrophilic, but the 3'-ethinyl group adds steric bulk affecting crystal packing.[1][2]
Critical Risk Deamination Cytidine analogs deaminate to Uracil analogs (inactive) in basic conditions or upon heat stress.[2]

Solubilization Protocols

Choose the protocol that matches your downstream application.

Protocol A: Standard Aqueous Stock (In Vitro / Cell Culture)

Best for: Immediate use in cell assays where DMSO is toxic.[2] Mechanism: Uses dielectric constant manipulation and acoustic energy to overcome crystal lattice energy.[2]

  • Weighing: Weigh the required amount of TAS-106 powder.

  • Wetting: Add 10% of the final volume using sterile water (NOT PBS).

    • Why? Nucleosides often "salt out" in high ionic strength buffers like PBS.[2] Dissolve in water first, then dilute into buffer.[2]

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 35°C (Max 5 mins).

    • Caution: Do not exceed 40°C to prevent degradation.[2]

  • Dilution: Slowly add the remaining volume of PBS or culture media.

  • Filtration: Pass through a 0.22 µm PVDF or PES membrane.[2]

Protocol B: High-Concentration Organic Stock (HTS / Storage)

Best for: Long-term storage at -20°C; High Throughput Screening.[1][2] Solvent: Dimethyl Sulfoxide (DMSO).[2]

  • Preparation: Dissolve TAS-106 in anhydrous DMSO to a concentration of 100 mM .

  • Verification: Solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers). Store at -20°C.

    • Note: DMSO is hygroscopic.[2] Repeated freeze-thaw cycles introduce water, which may cause the compound to precipitate inside the frozen DMSO stock.[2]

Protocol C: Cyclodextrin Complexation (In Vivo / Animal Studies)

Best for: High-dose animal studies requiring neutral pH and no organic cosolvents.[1][2] Mechanism: The hydrophobic ethinyl group is encapsulated in the cyclodextrin cavity, preventing aggregation.

  • Excipient: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water.[1][2]

  • Mixing: Add TAS-106 to the CD solution (Target: 10–20 mg/mL).

  • Equilibration: Stir at room temperature for 2–4 hours. The solution should turn clear.

  • Adjustment: If needed, adjust pH to 7.0 using 0.1M NaOH (dropwise).

  • Filtration: Sterile filter (0.22 µm).

Decision Logic & Workflows

Diagram 1: Solubilization Strategy Selector

Use this logic tree to select the correct solvent system for your experiment.[2]

SolubilizationStrategy Start Start: Define Application InVivo In Vivo (Animal Models) Start->InVivo InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro CD_Complex Protocol C: HP-β-CD (Inclusion Complex) InVivo->CD_Complex Standard Route HighConc High Conc. Needed? (>10mM) InVitro->HighConc DMSO_Stock Protocol B: DMSO Stock (Dilute <1% in assay) HighConc->DMSO_Stock Yes Direct_Aq Protocol A: Water First (Then dilute in Media) HighConc->Direct_Aq No

Caption: Decision matrix for selecting the optimal TAS-106 formulation based on experimental constraints.

Troubleshooting & FAQs

Q1: My solution precipitated when I added it to the cell culture media. Why?

Diagnosis: "Salting Out" or "Temperature Shock."[2] The Science: Cell culture media (DMEM/RPMI) has high ionic strength.[2] If you dilute a high-concentration aqueous stock directly into cold media, the solubility limit drops instantly.[2] Fix:

  • Ensure the stock and the media are at the same temperature (37°C).

  • Predilute the stock in pure water before adding to high-salt media.

Q2: Can I use acidic buffer to dissolve it faster?

Diagnosis: Risk of Hydrolysis.[2] The Science: While protonating the N3 position (pH < 4.2) increases solubility, it destabilizes the glycosidic bond.[2] Fix: Do not use pH < 4.0 for storage. You may use a transient acidic step (citrate buffer pH 5.[2]0) to dissolve, but immediately neutralize to pH 7.0–7.4 for stability.

Q3: I see a new peak on my HPLC after 24 hours. Is it precipitation?

Diagnosis: Chemical Degradation (Deamination).[2] The Science: Cytidine analogs are prone to deamination, converting the Cytosine base to Uracil (forming 3'-C-ethinyluridine).[1][2] This is accelerated by heat and basic pH.[2] Fix:

  • Verify peak identity (Uridine analogs usually elute earlier on Reverse Phase).[2]

  • Always prepare fresh.[2]

  • Store stocks at -20°C or -80°C. Never store at +4°C for >48 hours.[1][2]

Diagram 2: Stability vs. Solubility Trade-off

Understanding the pH window is critical for TAS-106.[1][2]

StabilityPH LowPH pH < 4.0 (Acidic) Sol_High_Unstable High Solubility Hydrolysis Risk LowPH->Sol_High_Unstable Protonation NeutralPH pH 6.0 - 7.5 (Physiological) Sol_Mod_Stable Moderate Solubility Max Stability NeutralPH->Sol_Mod_Stable Sweet Spot HighPH pH > 9.0 (Basic) Sol_High_Deam High Solubility Rapid Deamination HighPH->Sol_High_Deam Deprotonation

Caption: The pH "Sweet Spot" for TAS-106 is between 6.0 and 7.[1][2]5. Extremes improve solubility but destroy the molecule.[2]

References

  • Fukushima, M., et al. (1998).[2] Mechanism of cytotoxicity of TAS-106, a 3'-C-ethynylcytidine derivative.[1][2][3] This paper establishes the baseline mechanism and stability profile of the molecule.

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Authoritative source on using HP-β-CD for nucleoside solubilization.[1][2][4][5]

    • [2]

  • Stella, V. J., et al. (2007).[2] Prodrugs: Challenges and Rewards. Discusses solubility limitations of parent nucleosides vs. prodrugs.

  • ChemicalBook Database. (2024).[2] 3'-C-Ethynylcytidine Physicochemical Properties.

Sources

Optimization

Technical Support Center: Troubleshooting TAS-106 Phosphorylation Deficits in Resistant Models

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals investigating acquired or intrinsic resistance to the RNA polymerase inhibitor TAS-106 (1-(3-C-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals investigating acquired or intrinsic resistance to the RNA polymerase inhibitor TAS-106 (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine, ECyd).

When working with TAS-106, a common experimental roadblock is the sudden drop in drug efficacy within resistant cell lines. Because TAS-106 is a prodrug, its cytotoxicity relies entirely on its intracellular conversion to the active triphosphate metabolite, ECTP[1]. This conversion is rate-limited by the enzyme Uridine-Cytidine Kinase 2 (UCK2)[2]. Below, we provide the mechanistic context, self-validating diagnostic workflows, and targeted FAQs to help you isolate the exact point of failure in your resistant models.

Mechanistic Context: The TAS-106 Activation Pathway

To troubleshoot phosphorylation, we must first map the drug's journey. TAS-106 enters the cell via nucleoside transporters. Once inside, UCK2 catalyzes the first and rate-limiting phosphorylation step, converting it to a monophosphate, which is subsequently phosphorylated into the active ECTP form[1]. ECTP acts as a dead-end metabolite that accumulates and potently inhibits RNA polymerases I, II, and III[3].

G TAS_out TAS-106 (Extracellular) Transporter Nucleoside Transporter TAS_out->Transporter TAS_in TAS-106 (Intracellular) Transporter->TAS_in Uptake UCK2 UCK2 Kinase (Phosphorylation) TAS_in->UCK2 Rate-limiting step ECTP ECTP (Active Triphosphate) UCK2->ECTP + ATP RNAPol RNA Polymerases (I, II, III) ECTP->RNAPol Inhibition of RNA Synthesis Resistance Common Resistance Nodes: 1. Transporter Downregulation 2. UCK2 Mutation/Silencing Resistance->Transporter Resistance->UCK2

Caption: Cellular uptake and UCK2-mediated phosphorylation pathway of TAS-106.

Quantitative Baselines: Parental vs. Resistant Cell Metrics

When troubleshooting, benchmark your data against established resistance profiles. In heavily resistant variants (e.g., DLD-1/ECyd or HT-1080/ECyd), resistance is almost exclusively driven by phosphorylation failure rather than rapid efflux[4].

MetricParental Cells (e.g., DLD-1)Resistant Cells (e.g., DLD-1/ECyd)Diagnostic Implication
TAS-106 IC50 ~0.01 – 0.15 µM41- to 1102-fold increaseConfirms severe therapeutic resistance[4].
UCK2 Kinase Activity Baseline (100%)3- to 24-fold decreaseIdentifies UCK2 as the primary bottleneck[4].
Intracellular ECTP High steady-state accumulationBelow limit of detectionExplains the loss of RNA polymerase inhibition[4].
Unmetabolized TAS-106 Low (% of total intracellular)High (% of total intracellular)Differentiates kinase failure from transport failure[4].

Diagnostic Workflows: Self-Validating Protocols

To pinpoint why phosphorylation is failing, do not rely on standard viability assays. You must isolate the biochemical steps. The following protocols are designed with built-in causality checks to ensure your data is trustworthy.

Protocol A: Intracellular ECTP Quantification via LC-MS/MS

Causality & Rationale: Intracellular ECTP has a highly stable half-life (~81 hours) compared to natural CTP (<10 min)[1]. Measuring steady-state ECTP accumulation directly reflects the functional capacity of the UCK2 pathway in your cells.

  • Step 1: Drug Exposure. Seed cells at

    
     per well. Expose to 1 µM TAS-106 for 24 hours.
    
  • Step 2: Metabolism Arrest & Extraction. Wash cells rapidly with ice-cold PBS. Immediately add 80% cold methanol (-80°C) to the monolayer. Rationale: Cell lysis releases endogenous phosphatases that will rapidly degrade ECTP into unmeasurable byproducts. Cold methanol instantly denatures these enzymes.

  • Step 3: Centrifugation & LC-MS/MS. Scrape cells, centrifuge at 14,000 x g for 15 mins at 4°C. Analyze the supernatant using LC-MS/MS configured for nucleotide triphosphates.

  • Self-Validation Check (Crucial): Spike the lysis buffer with a stable isotope-labeled standard (e.g.,

    
    C-ECTP) before scraping the cells. If your final MS readout shows low 
    
    
    
    C-ECTP, your extraction method is degrading the metabolite, and the "resistance" is an artifact of poor sample prep.
Protocol B: In Vitro UCK2 Functional Kinase Assay

Causality & Rationale: If Protocol A shows low ECTP, you must determine if the drug failed to enter the cell, or if UCK2 failed to phosphorylate it. This cell-free assay strips away membrane transport variables to test raw kinase efficiency.

  • Step 1: Lysate Preparation. Lyse resistant and parental cells in a non-denaturing buffer (e.g., RIPA without SDS) supplemented with protease inhibitors.

  • Step 2: Kinase Reaction. Incubate 50 µg of cell lysate with 1 mM ATP, 5 mM MgCl

    
    , and 10 µM TAS-106 at 37°C for 30 minutes.
    
  • Step 3: HPLC Quantification. Terminate the reaction by boiling for 3 minutes. Centrifuge and analyze the supernatant via HPLC to quantify the conversion of TAS-106 to ECyd-monophosphate.

  • Self-Validation Check (Crucial): Run a parallel reaction using recombinant human UCK2 as a positive control, and a mock reaction (buffer + ATP + TAS-106, no lysate) as a negative control. This proves your ATP hasn't degraded and that spontaneous phosphorylation isn't skewing your baseline.

Troubleshooting Q&A (FAQs)

Q: I detect high levels of UCK2 mRNA via qPCR in my resistant cells, but ECTP levels remain undetectable. What is causing this disconnect? A: High mRNA with low phosphorylation typically indicates a post-translational issue or a loss-of-function mutation. UCK2 mutations can completely abolish catalytic activity without triggering mRNA decay[2]. You must sequence the UCK2 transcripts from your resistant line to check for point mutations in the kinase domain. Additionally, verify actual protein expression via Western blot, as the mRNA might be translationally silenced.

Q: How can I definitively distinguish between a nucleoside transporter defect and a UCK2 phosphorylation defect? A: Analyze the ratio of intracellular unmetabolized TAS-106 to ECTP. In UCK2-deficient resistant cells, the absolute amount of ECTP drops drastically, but the percentage of unmetabolized TAS-106 relative to total intracellular metabolites remains abnormally high[4]. If both unmetabolized TAS-106 and ECTP are completely absent, the primary defect is in membrane transport.

Q: Can UCK1 compensate for the loss of UCK2 in my resistant models? A: Practically, no. While UCK1 shares structural similarities, it has significantly lower catalytic activity and a much lower affinity for synthetic ribonucleoside analogs like TAS-106[2]. UCK2 is the exclusive primary driver of TAS-106 activation in tumor cells; its loss cannot be rescued by endogenous UCK1[1].

Q: My LC-MS/MS shows rapid degradation of ECTP during sample prep. How do I stabilize it? A: While ECTP is highly stable in vivo[1], mechanical cell lysis exposes the metabolite to aggressive endogenous phosphatases. Ensure your extraction buffer contains robust phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and perform all steps strictly on ice or using the -80°C methanol extraction method detailed in Protocol A.

Diagnostic Logic Tree

Use the following decision tree to guide your troubleshooting workflow when you encounter a resistant cell line with low ECTP levels.

LogicTree Start Symptom: Low ECTP Detected MeasureIntra Assay: Measure Intracellular Unmetabolized TAS-106 Start->MeasureIntra HighTAS Result: High Unmetabolized TAS-106 MeasureIntra->HighTAS LowTAS Result: Low Unmetabolized TAS-106 MeasureIntra->LowTAS CheckUCK2 Assay: Assess UCK2 Protein & Sequence HighTAS->CheckUCK2 TransporterDefect Diagnosis: Membrane Transport Defect LowTAS->TransporterDefect LowProtein Result: Low UCK2 Protein (Western Blot) CheckUCK2->LowProtein MutatedProtein Result: Normal Protein but Low Kinase Activity CheckUCK2->MutatedProtein Epigenetic Diagnosis: Transcriptional/ Translational Silencing LowProtein->Epigenetic Mutation Diagnosis: UCK2 Loss-of-Function Mutation MutatedProtein->Mutation

Caption: Decision tree for troubleshooting low ECTP levels in resistant cell lines.

References

  • Cellular and Biochemical Mechanisms of the Resistance of Human Cancer Cells to a New Anticancer Ribo-nucleoside, TAS-106. Semantic Scholar.
  • TAS-106: Preclinical, Clinical and Beyond. Karger Publishers.
  • Phase I dose-escalating study of TAS-106 in combination with carboplatin in patients with solid tumors.
  • The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers.

Sources

Troubleshooting

Technical Support Center: Minimizing Peripheral Neuropathy in ECyd (Eribulin) Animal Studies

Welcome to the technical support center for researchers utilizing ECyd (eribulin mesylate) in preclinical animal models. This resource is designed to provide in-depth guidance on a critical aspect of your studies: the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing ECyd (eribulin mesylate) in preclinical animal models. This resource is designed to provide in-depth guidance on a critical aspect of your studies: the monitoring and mitigation of peripheral neuropathy (PN), a known dose-limiting toxicity of microtubule-targeting agents.[1][2][3] Our goal is to equip your team with the knowledge to design robust experiments that yield high-quality, translatable data while upholding the highest standards of animal welfare.

This guide is structured to anticipate and address the common challenges encountered in the field. We will begin with frequently asked questions to provide a foundational understanding, followed by detailed troubleshooting guides for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding ECyd-induced peripheral neuropathy in animal models.

Q1: What is the underlying mechanism of ECyd-induced peripheral neuropathy?

A1: ECyd, a synthetic analog of halichondrin B, functions as a non-taxane microtubule inhibitor.[4] Its primary anticancer activity stems from binding to the plus ends of microtubules, suppressing their growth and leading to irreversible mitotic blockage and apoptosis in cancer cells.[5][6] The neurotoxicity is also linked to this disruption of microtubule dynamics, which are crucial for maintaining axonal structure and transport in neurons.[1] However, preclinical studies suggest that ECyd's interaction with tubulin is distinct from other microtubule-targeting agents like taxanes, which may contribute to its comparatively lower incidence of severe peripheral neuropathy.[1][4][7]

Q2: How does ECyd's neurotoxicity profile compare to other microtubule-targeting agents in animal models?

A2: Comparative studies in mice have shown that at equivalent maximum tolerated doses (MTD), ECyd induces less severe peripheral neuropathy than paclitaxel or ixabepilone.[3] While paclitaxel and ixabepilone produced significant deficits in nerve conduction and notable degenerative changes in the sciatic nerve and dorsal root ganglia, ECyd showed no significant impact on nerve conduction parameters and caused milder morphological changes.[3] Even in mice with pre-existing paclitaxel-induced neuropathy, subsequent treatment with ECyd resulted in less severe exacerbation of nerve damage compared to continued paclitaxel administration.[2]

Q3: What are the most critical parameters to consider when designing an ECyd animal study to minimize neurotoxicity while maintaining efficacy?

A3: A successful study design balances therapeutic efficacy with the management of side effects. Key considerations include:

  • Dose and Schedule: The cumulative dose of ECyd is a significant factor in the development of peripheral neuropathy.[8] Utilizing a dose and schedule that is relevant to clinical protocols is crucial for the translational utility of the model.[9][10]

  • Animal Model Selection: The choice of rodent species and strain can influence the development and presentation of neuropathy.[11] Sprague Dawley rats and C57BL/6 mice are commonly used in chemotherapy-induced peripheral neuropathy (CIPN) models.[12][13]

  • Baseline Health and Age: Pre-existing conditions and the age of the animals can affect their susceptibility to neurotoxicity.[9]

  • Comprehensive Outcome Measures: Relying on a single endpoint is insufficient. A multi-faceted approach combining behavioral, electrophysiological, and histopathological assessments provides a more complete picture of the neuropathy phenotype.[11][14]

Q4: Is it necessary to include both male and female animals in our studies?

A4: Absolutely. A systematic review of CIPN animal models revealed that a vast majority of studies (84%) used only male animals.[12][15] This represents a significant gap in our understanding, as sex-based differences in pain perception and drug metabolism are well-documented. Including both sexes will enhance the external validity and clinical relevance of your findings.[15]

Part 2: Troubleshooting and In-Depth Guides

This section provides detailed solutions to specific problems you may encounter during your ECyd animal studies.

Guide 1: Inconsistent Behavioral Test Results

Problem: "We are observing high variability in our behavioral test results for mechanical and thermal sensitivity, making it difficult to detect a clear neurotoxic effect of ECyd."

Causality and Solution:

Variability in behavioral testing is a common challenge in pain research.[16] It can stem from environmental factors, handler differences, and the inherent subjectivity of the assays.

Step-by-Step Troubleshooting Protocol:

  • Standardize Acclimation and a Conducive Testing Environment:

    • Ensure a consistent and adequate acclimation period for the animals to the testing room and equipment.

    • Minimize environmental stressors such as noise, bright lights, and strong odors.

    • Conduct testing at the same time of day for all sessions to account for circadian rhythms.

  • Refine Testing Procedures:

    • Mechanical Allodynia (von Frey Test): While widely used, the von Frey test can be influenced by non-specific withdrawal reflexes.[16]

      • Protocol: Acclimate the animal in a testing chamber with a mesh floor. Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. A positive response is a brisk withdrawal or licking of the paw.

      • Troubleshooting: If results are inconsistent, consider supplementing with more complex behavioral assessments that may be more specific to neuropathy-induced pain.[16]

    • Thermal Sensitivity (Hargreaves Test or Cold Plate):

      • Hargreaves Test Protocol: Place the animal in a chamber with a glass floor. A radiant heat source is focused on the plantar surface of the hind paw. Record the latency to paw withdrawal.

      • Cold Plate/Acetone Test Protocol: Place a drop of acetone on the plantar surface of the hind paw and observe the duration of withdrawal or licking.[17] This is a measure of cold allodynia.

      • Troubleshooting: Ensure the heat source intensity is consistent and the cold stimulus is applied uniformly.

  • Implement Blinding and Observer Training:

    • The experimenter conducting the behavioral tests should be blinded to the treatment groups to prevent unconscious bias.

    • Ensure all personnel are thoroughly trained on the standardized testing protocols.

  • Consider Alternative Behavioral Paradigms:

    • Gait Analysis: Changes in gait can be an objective indicator of sensory and motor deficits.[11]

    • Tail-Flick Test: This can be a reliable method for assessing thermal hyperalgesia.[18][19]

Workflow for Behavioral Assessment:

Behavioral_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Baseline Baseline Behavioral Testing (von Frey, Hargreaves) ECyd_Admin ECyd Administration (Clinically Relevant Dose/Schedule) Baseline->ECyd_Admin Weekly_Testing Weekly Behavioral Testing ECyd_Admin->Weekly_Testing Gait_Analysis Gait Analysis (Optional) Weekly_Testing->Gait_Analysis

Caption: Experimental workflow for behavioral assessment of ECyd-induced neuropathy.

Guide 2: Discrepancies Between Behavioral and Physiological Data

Problem: "Our behavioral tests suggest significant neuropathy, but our nerve conduction studies show minimal changes. How do we interpret this?"

Causality and Solution:

This is a critical point of interpretation. Behavioral tests are sensitive to changes in both small and large nerve fibers, while standard nerve conduction studies primarily assess the function of large, myelinated fibers.[9][10][13] Chemotherapy can differentially affect nerve fiber types.[13]

Step-by-Step Troubleshooting Protocol:

  • Refine Electrophysiological Assessments:

    • Nerve Conduction Velocity (NCV): Measures the speed of electrical impulse transmission, reflecting the health of large myelinated fibers.[20]

    • Sensory Nerve Action Potential (SNAP) and Compound Muscle Action Potential (CMAP): The amplitude of these potentials provides an indication of the number of functioning axons. A reduction in SNAP amplitude is a common finding in CIPN models.[13]

    • Protocol: Under anesthesia, place stimulating electrodes along the sciatic or caudal nerve and recording electrodes at a distal site. Measure the latency and amplitude of the evoked potentials.

    • Troubleshooting: Ensure consistent electrode placement and maintenance of body temperature, as temperature can affect NCV.

  • Incorporate Histopathological Analysis:

    • Histopathology provides the "gold standard" for confirming nerve damage.[14]

    • Sciatic Nerve Morphometry:

      • Protocol: After euthanasia, perfuse the animal with a fixative. Carefully dissect the sciatic nerve and process it for embedding. Stain sections with toluidine blue or use electron microscopy to visualize myelinated fibers.

      • Analysis: Quantify axonal degeneration (e.g., Wallerian degeneration), demyelination, and changes in fiber density.[2][17][21]

    • Intraepidermal Nerve Fiber Density (IENFD):

      • Protocol: Collect a punch biopsy from the hind paw. Stain the tissue with a pan-axonal marker like PGP9.5.[19]

      • Analysis: Quantify the number of nerve fibers crossing the dermal-epidermal junction. A reduction in IENFD is a sensitive measure of small fiber neuropathy.[20]

Signaling Pathway of Microtubule Disruption:

Microtubule_Disruption ECyd ECyd (Eribulin) Tubulin Tubulin Dimers ECyd->Tubulin Binds to plus ends Microtubule Microtubule Polymerization Tubulin->Microtubule Suppresses growth Axonal_Transport Axonal Transport Microtubule->Axonal_Transport Disrupts Apoptosis Apoptosis Microtubule->Apoptosis Induces mitotic arrest Nerve_Function Normal Nerve Function Axonal_Transport->Nerve_Function Impairs

Caption: Simplified pathway of ECyd's effect on microtubule dynamics.

Comparative Data on Neurotoxicity Endpoints:

Assessment MethodPrimary TargetSensitivity to ECyd-Induced NeuropathyKey Considerations
Behavioral Testing Overall sensory function (small & large fibers)HighCan be subjective; requires strict standardization.[9][16]
Nerve Conduction Studies Large myelinated fibersModerateMay not detect early or small-fiber predominant neuropathy.[10][13]
Histopathology (IENFD) Small unmyelinated fibersHighProvides direct morphological evidence of distal axon loss.[19][20]
Histopathology (Sciatic Nerve) Large myelinated fibersModerate to HighConfirms axonal degeneration and demyelination.[2][21]
Guide 3: Exploring and Validating Potential Biomarkers

Problem: "We want to identify early, non-invasive biomarkers of ECyd-induced neurotoxicity in our animal models."

Causality and Solution:

The identification of reliable biomarkers is a key goal in CIPN research to enable early detection and intervention.[22] Several candidates are being investigated, and animal models are crucial for their validation.[23]

Step-by-Step Protocol for Biomarker Exploration:

  • Candidate Biomarker Selection:

    • Neurofilament Light Chain (NfL): A cytoskeletal protein released upon axonal damage. Serum NfL levels have been shown to correlate with CIPN in both animal models and clinical studies.[22]

    • Brain-Derived Neurotrophic Factor (BDNF): A protein that supports neuronal survival. Alterations in BDNF levels have been associated with CIPN.[22]

  • Sample Collection and Analysis:

    • Protocol: Collect blood samples (serum or plasma) at baseline and at multiple time points throughout the ECyd treatment period.

    • Analysis: Utilize sensitive immunoassays (e.g., ELISA, Simoa) to quantify the levels of your chosen biomarkers.

  • Correlational Analysis:

    • Protocol: Correlate the longitudinal changes in biomarker levels with the data obtained from your behavioral, electrophysiological, and histopathological assessments.

    • Goal: To establish whether a specific biomarker can predict the onset and severity of neuropathy.

  • Validation:

    • If a promising correlation is found, the biomarker should be validated in a separate cohort of animals.

Logical Relationship of Multi-Modal Assessment:

Assessment_Logic cluster_inputs Experimental Inputs cluster_assessments Assessment Modalities ECyd_Dose ECyd Dose & Schedule Behavior Behavioral Tests (von Frey, Hargreaves) Measures sensory dysfunction ECyd_Dose->Behavior Electrophysiology Electrophysiology (NCV, SNAP) Measures large fiber function ECyd_Dose->Electrophysiology Histology Histopathology (IENFD, Sciatic Nerve) Confirms structural damage ECyd_Dose->Histology Biomarkers Biomarkers (Serum NfL) Potential for early detection ECyd_Dose->Biomarkers Behavior->Histology Correlates with Electrophysiology->Histology Correlates with Biomarkers->Behavior Predicts? Biomarkers->Histology Predicts?

Caption: Interrelationship of different assessment methods for a comprehensive evaluation.

By integrating these multi-modal assessment strategies and troubleshooting guides, researchers can more effectively characterize and minimize the peripheral neuropathy associated with ECyd in preclinical studies, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Electrophysiological Assessments in Peripheral Nerves and Spinal Cord in Rodent Models of Chemotherapy-Induced Painful Peripheral Neuropathy. IRIS-BOA - Bicocca. Available from: [Link]

  • What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Institute of Experimental Pharmacology, Slovak Academy of Sciences. Available from: [Link]

  • Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. ILAR Journal. 2014. Available from: [Link]

  • Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy. ResearchGate. Available from: [Link]

  • Animal models of chemotherapy‐induced peripheral neuropathy for hematological malignancies: A review. PMC. Available from: [Link]

  • Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. PMC. Available from: [Link]

  • Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis. CORE. 2019. Available from: [Link]

  • A behavioral model for peripheral neuropathy produced in rat's tail by inferior caudal trunk injury. PubMed. 1997. Available from: [Link]

  • Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis. PLOS Biology. 2019. Available from: [Link]

  • Animal Models of Peripheral Neuropathies. PMC. Available from: [Link]

  • Animal models of chemotherapy-induced peripheral neuropathy: a machine-assisted systematic review and meta-analysis: A comprehensive summary of the field to inform robust experimental design. ResearchGate. Available from: [Link]

  • Animal models of chemotherapy-induced peripheral neuropathy: a machine-assisted systematic review and meta-analysis. bioRxiv. 2018. Available from: [Link]

  • Animal Models of Peripheral Neuropathies. ResearchGate. Available from: [Link]

  • Eribulin Mesylate: Mechanism of Action of a Unique Microtubule-Targeting Agent. Semantic Scholar. 2015. Available from: [Link]

  • Incidence and relative risk of peripheral neuropathy in cancer patients treated with eribulin: a meta-analysis. Oncotarget. 2017. Available from: [Link]

  • Eribulin in breast cancer: Current insights and therapeutic perspectives. PMC. 2024. Available from: [Link]

  • Neuropathy-Inducing Effects of Eribulin Mesylate Versus Paclitaxel in Mice with Preexisting... PMC. Available from: [Link]

  • Exploring Serum Biomarkers for Neuropathic Pain in Rat Models of Chemotherapy-Induced Peripheral Neuropathy: A Comparative Pilot Study with Oxaliplatin, Paclitaxel, Bortezomib, and Vincristine. PMC. 2023. Available from: [Link]

  • Histopathological Changes in a Rat Model of Diabetic Neuropathy. Ovid. Available from: [Link]

  • Clinical and preclinical features of eribulin-related peripheral neuropathy. ResearchGate. Available from: [Link]

  • Histopathological and behavioral evaluations of the effects of crocin, safranal and insulin on diabetic peripheral neuropathy in rats. PMC. Available from: [Link]

  • Advances in diet-induced rodent models of metabolically acquired peripheral neuropathy. Company of Biologists Journals. 2021. Available from: [Link]

  • (PDF) Tolerability of Eribulin and correlation between polymorphisms and neuropathy in an unselected population of female patients with metastatic breast cancer: results of the multicenter, single arm, phase IV PAINTER study. ResearchGate. 2021. Available from: [Link]

  • Rodent models of chemotherapy-induced peripheral neuropathy. Johns Hopkins University. 2014. Available from: [Link]

  • Electrophysiological, behavioral and histological characterization of paclitaxel, cisplatin, vincristine and bortezomib-induced neuropathy in C57Bl/6 mice. PMC. 2014. Available from: [Link]

  • Animal models and peripheral nociception tests for the study of neuropathic pain. J-Stage. 2004. Available from: [Link]

  • HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA). HALAVEN® (eribulin mesylate) Injection HCP. Available from: [Link]

  • Preventing chemotherapy-induced peripheral neuropathy using a combination treatment. Stanford University. Available from: [Link]

  • Patient Management with Eribulin in Metastatic Breast Cancer: A Clinical Practice Guide. Karger Publishers. Available from: [Link]

  • Biomarkers of Chemotherapy-Induced Peripheral Neuropathy: Current Status and Future Directions. Frontiers. Available from: [Link]

  • Strategies to Manage Chemotherapy-Induced Peripheral Neuropathy. H&O. 2017. Available from: [Link]

  • Comparison of Neuropathy-Inducing Effects of Eribulin Mesylate, Paclitaxel, and Ixabepilone in Mice. AACR Journals. 2011. Available from: [Link]

  • Incidence and Resolution of Eribulin-Induced Peripheral Neuropathy (IRENE) in Locally Advanced or Metastatic Breast Cancer. INVO. 2023. Available from: [Link]

  • Incidence and Resolution of Eribulin-Induced Peripheral Neuropathy (IRENE) in Locally Advanced or Metastatic Breast Cancer: Prospective Cohort Study. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 3'-C-Ethynylcytidine (TAS-106) Plasma Analysis &amp; Troubleshooting

Welcome to the Application Support Center for the bioanalysis of 3'-C-ethynylcytidine (TAS-106 / ECyd) . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with qua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the bioanalysis of 3'-C-ethynylcytidine (TAS-106 / ECyd) . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying TAS-106 in biological matrices.

Because TAS-106 is a cytidine analog, its quantification is notoriously complicated by rapid ex vivo degradation. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity from bedside blood collection to LC-MS/MS quantification.

Mechanistic Background: The Deamination Dilemma

TAS-106 is a potent RNA polymerase inhibitor designed to halt tumor proliferation[1]. However, structurally, it contains a basic cytosine ring. In human plasma, the enzyme Cytidine Deaminase (CDA) rapidly recognizes the 4-amino group of this cytosine ring, catalyzing a hydrolytic deamination that converts TAS-106 into its inactive uridine counterpart, 3'-C-ethynyluridine (EUrd) [2].

If this enzymatic degradation is not immediately arrested at the point of blood collection, your pharmacokinetic (PK) data will falsely report low TAS-106 exposure and artificially inflated metabolite levels. To prevent this, Tetrahydrouridine (THU) —a potent transition-state analog inhibitor of CDA—must be utilized[3].

G TAS106 3'-C-ethynylcytidine (TAS-106 / ECyd) CDA Cytidine Deaminase (CDA) Enzyme TAS106->CDA Substrate binding EUrd 3'-C-ethynyluridine (EUrd) - Degradation Product CDA->EUrd Deamination (H2O -> NH3) THU Tetrahydrouridine (THU) THU->CDA Competitive Inhibition

Mechanism of TAS-106 deamination by CDA and its inhibition by THU.

Quantitative Impact of Ex Vivo Degradation

The table below summarizes the critical necessity of THU stabilization. Without intervention, TAS-106 degrades almost entirely within 24 hours at room temperature.

Table 1: Ex Vivo Plasma Stability of TAS-106 (Room Temperature)

Matrix Condition0 Hours1 Hour4 Hours24 Hours
Untreated Heparin Plasma 100%65%15%< 1%
THU-Stabilized Plasma (50 µg/mL) 100%99%98%95%

Self-Validating Experimental Protocols

To guarantee trustworthiness, every step of the analytical workflow must be controlled. The following protocols integrate mechanistic causality with self-validating quality control (QC) checks.

Protocol A: Pre-Analytical Plasma Stabilization

Causality: CDA is highly active at physiological temperatures. Immediate exposure to THU combined with thermal suppression (4°C) completely arrests enzymatic kinetics.

  • Tube Preparation: Pre-aliquot THU into heparin-containing blood collection tubes to achieve a final whole-blood concentration of 50 µg/mL[2][3].

  • Blood Draw: Collect whole blood (e.g., 4 mL) directly into the THU-prepared tubes[4]. Immediately invert 5–8 times to ensure rapid dissolution and distribution of the inhibitor.

  • Thermal Suppression: Place tubes immediately on wet ice.

  • Centrifugation: Centrifuge at 1,500 x g for 10 minutes at 4°C within 15 minutes of the draw.

  • Storage: Transfer the plasma aliquot (approx. 2 mL) to a pre-chilled cryotube and flash-freeze on dry ice. Store at -80°C[4].

Self-Validation Check: At the clinical site, prepare a "Field QC." Spike a known concentration of TAS-106 into a THU-treated blank tube of healthy volunteer blood. Process it alongside patient samples. If the analytical recovery of this Field QC drops below 85%, your THU preparation or cold-chain logistics have failed.

Workflow Step1 1. Blood Collection (Heparin + THU) Step2 2. Centrifugation (4°C, 1500 x g) Step1->Step2 Step3 3. Plasma Aliquoting (Store at -80°C) Step2->Step3 Step4 4. Solid Phase Extraction (Cation-Exchange) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Step-by-step pre-analytical and analytical workflow for TAS-106 plasma analysis.

Protocol B: Solid Phase Extraction (SPE) & LC-MS/MS

Causality: TAS-106 has a basic cytosine ring (pKa ~4.2). By acidifying the plasma, the molecule becomes positively charged, allowing for highly selective capture on a polymer-based cation-exchange cartridge (e.g., MCX)[1][5].

  • Sample Thawing: Thaw plasma strictly on wet ice.

  • Internal Standard (IS) Addition: Add 20 µL of stable-isotope labeled IS (e.g.,

    
    -TAS-106 at 500 ng/mL) to 200 µL of plasma[1].
    
  • SPE Conditioning: Condition the cation-exchange cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Dilute the plasma 1:1 with 2% Formic Acid to protonate the analyte, then load onto the cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid (removes neutral/acidic interferences), followed by 1 mL Methanol (removes hydrophobic lipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the cytosine ring, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under

    
     at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
    
  • Analysis: Inject 10 µL onto a C18 LC column coupled to a tandem mass spectrometer operating in positive Electrospray Ionization (ESI) MRM mode[1].

Table 2: Typical LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
TAS-106 268.1136.115Positive
EUrd (Degradation Product) 269.1137.115Positive

-TAS-106 (IS)
271.1139.115Positive

Troubleshooting & FAQs

Q: Why am I seeing a rapid decline in TAS-106 concentration in my calibration standards over time? A: You are likely preparing your calibration curve in untreated blank plasma. Blank plasma contains active CDA. You must use THU-treated blank human plasma for all calibration standards and QCs to ensure matrix matching and stability during the extraction process.

Q: How can I differentiate between in vivo metabolism to EUrd and ex vivo degradation in the tube? A: This is a classic PK trap. If THU is added immediately at the bedside, any EUrd detected during LC-MS/MS analysis represents true in vivo metabolism. If THU is omitted or delayed, the EUrd peak will be an artifactual mixture of in vivo clearance and ex vivo degradation. Always monitor the EUrd transition (m/z 269.1 -> 137.1) in your assay to verify sample integrity.

Q: My internal standard (IS) recovery is highly variable across patient samples. What is causing this? A: This usually indicates matrix effects (ion suppression) or SPE overloading. Ensure you are washing the SPE cartridge with 100% Methanol prior to elution to remove phospholipids. Furthermore, always use a stable-isotope labeled TAS-106 as your IS[1]; analog internal standards will not properly track the unique ionization dynamics of ethynyl-nucleosides.

Q: What is the expected Lower Limit of Quantitation (LLOQ) for this assay? A: Using a polymer-based cation-exchange extraction and modern triple quadrupole MS, the validated LLOQ should be 1 ng/mL of TAS-106 in plasma[4].

Q: Can I use EDTA instead of Heparin for blood collection? A: While EDTA chelates divalent cations (and CDA is a zinc-dependent metalloenzyme), EDTA alone is insufficient to completely halt CDA activity in plasma. Heparin is the standard anticoagulant used in TAS-106 clinical trials[4]. Regardless of the anticoagulant, the addition of THU is the absolute critical factor[2].

References

  • A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Once per Week for Three Consecutive Weeks Every 28 Days in Patients with Solid Tumors. Anticancer Research. Available at:[Link]

  • Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer. Investigational New Drugs (PMC). Available at:[Link]

  • Comparative study of a novel nucleoside analogue against leukemic human tumor xenografts expressing high or low cytidine deaminase activity. ResearchGate. Available at: [Link]

  • Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU). Cancer Chemotherapy and Pharmacology. Available at:[Link]

Sources

Troubleshooting

Overcoming Uridine-Cytidine Kinase (UCK) deficiency resistance

To: Research & Development Team From: Senior Application Scientist, Nucleoside Therapeutics Division Subject: Technical Guide: Overcoming Uridine-Cytidine Kinase (UCK) Deficiency Resistance Executive Summary Resistance t...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Nucleoside Therapeutics Division Subject: Technical Guide: Overcoming Uridine-Cytidine Kinase (UCK) Deficiency Resistance

Executive Summary

Resistance to pyrimidine ribonucleoside analogs (e.g., 5-azacytidine, RX-3117, cyclopentenyl cytosine) is frequently driven by the downregulation or loss of Uridine-Cytidine Kinase 2 (UCK2) .[1] As the rate-limiting enzyme in the pyrimidine salvage pathway, UCK2 is essential for the initial phosphorylation of these prodrugs. Without it, the drugs remain inert.

This guide provides a technical roadmap to diagnose UCK2 deficiency and overcome it using three distinct strategies: Metabolic Bypass (ProTides), Epigenetic Resensitization (Decitabine switching), and Synthetic Lethality (DHODH inhibition).

Part 1: Diagnostic Hub – Is UCK2 the Culprit?

Before altering therapeutic strategies, confirm that UCK2 deficiency is the primary resistance mechanism.

Q: How do I distinguish UCK2-mediated resistance from downstream defects (e.g., deaminase activity)?

A: You must isolate the kinase activity from catabolic factors like Cytidine Deaminase (CDA). Resistance can occur if the drug is not phosphorylated (UCK defect) or if it is rapidly deaminated (CDA overexpression).

Diagnostic Workflow:

  • Genomic/Transcriptomic Check: qPCR for UCK2 mRNA.[2] UCK2 is often silenced via promoter hypermethylation in resistant cancer lines.

  • Functional Assay: Perform a direct UCK activity assay using HPLC to measure the conversion of a substrate (e.g., Cytidine or 5-Azacytidine) to its monophosphate form.

Protocol: HPLC-Based UCK Activity Assay

This protocol measures the catalytic efficiency of cell lysates to phosphorylate specific ribonucleosides.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM DTT, 0.5% Triton X-100, Protease Inhibitor Cocktail.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 5 mM ATP, 10 mM NaF (phosphatase inhibitor), 100 µM Substrate (e.g., 5-Azacytidine or Cytidine).

  • Stop Solution: 0.5 M Perchloric acid (HClO₄).

Step-by-Step:

  • Lysate Prep: Harvest

    
     cells. Resuspend in 200 µL Lysis Buffer. Sonicate (3x 10s pulses) on ice. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
    
  • Reaction: Mix 50 µL of lysate (approx. 50 µg protein) with 50 µL of Reaction Mix.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 100 µL Stop Solution. Vortex and incubate on ice for 10 min.

  • Neutralization: Add 1 M KOH to adjust pH to ~6–7 (monitor with pH paper). Centrifuge to remove precipitate.

  • HPLC Analysis: Inject 20 µL onto a C18 column.

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 3.5) with 0-10% Methanol gradient.

    • Detection: UV at 254 nm (for Cytidine) or 242 nm (for 5-Azacytidine).

    • Quantification: Measure the area of the Monophosphate peak (CMP or 5-aza-CMP) relative to the unphosphorylated substrate.

Part 2: Troubleshooting & Overcoming Resistance

Strategy 1: The "Bypass" Approach (Kinase-Independent ProTides)

Issue: The cell lacks UCK2, so the first phosphorylation step (


) cannot occur.
Solution:  Use ProTide  technology (phosphoramidate prodrugs). These compounds are already "masked" monophosphates. They enter the cell and are metabolized by intracellular esterases (e.g., Cathepsin A) to release the monophosphate directly, bypassing the need for UCK2.
Drug ClassUCK2-Dependent (Resistant)ProTide/Bypass Equivalent (Sensitive)
Cytidine Analogs Gemcitabine*, RX-3117NUC-1031 (Acelarin)**
Hypomethylating Agents 5-AzacytidineGuadecitabine (SGI-110)***
Uridine Analogs 6-AzauridineCustom Phosphoramidate Synthesis Required

*Note: Gemcitabine is primarily dCK-dependent, but UCK2 can contribute.[2][3] NUC-1031 bypasses both. **Note: Guadecitabine is a dinucleotide that resists degradation but still requires kinase activation; however, it has different uptake kinetics. True phosphoramidates of 5-aza are in preclinical development.

Strategy 2: The "Epigenetic Switch" (Decitabine Resensitization)

Issue: UCK2 expression is silenced by promoter hypermethylation. Paradox: You cannot use 5-Azacytidine to demethylate the UCK2 promoter because 5-Azacytidine itself requires UCK2 to be active. Solution: Use Decitabine (5-aza-2'-deoxycytidine). Mechanism: Decitabine is a substrate for Deoxycytidine Kinase (dCK) , not UCK2. As long as the resistant cells retain dCK activity (which they often do, as dCK and UCK2 are regulated inversely), Decitabine will be activated, incorporate into DNA, deplete DNMT1, and demethylate the UCK2 promoter.

Experimental Workflow:

  • Priming Phase: Treat UCK2-deficient cells with low-dose Decitabine (10–100 nM) for 72–96 hours.

  • Verification: Measure UCK2 mRNA levels via qPCR. Expect >2-fold upregulation.[4]

  • Challenge Phase: Wash out Decitabine and treat with the UCK2-dependent drug (e.g., RX-3117 or high-dose 5-Azacytidine).

  • Result: The cells should now be sensitive due to restored UCK2 expression.

Strategy 3: The "Starve" Approach (Synthetic Lethality)

Issue: The cell has lost UCK2, meaning its Pyrimidine Salvage Pathway is broken. It is now 100% reliant on De Novo Pyrimidine Synthesis. Solution: Block the De Novo pathway. This creates a synthetic lethal event where the cell has no source of pyrimidines (Salvage is naturally dead; De Novo is chemically blocked). Target: Dihydroorotate Dehydrogenase (DHODH) .

Recommended Inhibitors:

  • Brequinar: Potent, classic DHODH inhibitor.

  • Leflunomide (Teriflunomide): Clinically available.[5]

  • BAY 2402234: Novel, high-potency inhibitor.

Hypothesis: UCK2-deficient cells will be significantly more sensitive to Brequinar than UCK2-proficient cells.

Part 3: Pathway Visualization

The following diagram illustrates the Pyrimidine Salvage vs. De Novo pathways and the intervention points described above.

PyrimidinePathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway (UCK2 Dependent) cluster_bypass Bypass Strategy Glutamine Glutamine/Aspartate DHO Dihydroorotate Glutamine->DHO Orotate Orotate DHO->Orotate Blocked by Brequinar/Leflunomide DHODH DHODH (Target for Synthetic Lethality) UMP_denovo UMP Orotate->UMP_denovo UMP_salvage UMP / CMP (Monophosphates) DHODH->Orotate Catalysis Uridine Uridine / Cytidine (Extracellular) UCK2 UCK2 (Rate-Limiting Kinase) Uridine->UCK2 Prodrugs Prodrugs: 5-Azacytidine RX-3117 Prodrugs->UCK2 Substrate UCK2->UMP_salvage Phosphorylation (Blocked in Resistance) ProTide ProTide (Masked NMP) Esterase Intracellular Esterases ProTide->Esterase Esterase->UMP_salvage Bypasses UCK2

Caption: Figure 1. Mechanism of UCK2-mediated resistance and therapeutic interventions. The diagram highlights the block in phosphorylation (Red) and the bypass via ProTides (Green) or synthetic lethality via DHODH inhibition.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Gemcitabine resistance as a proxy for UCK2 deficiency? A: No. Gemcitabine is primarily phosphorylated by Deoxycytidine Kinase (dCK) , not UCK2. While there is minor cross-reactivity, a cell can be highly resistant to Gemcitabine (dCK-) yet fully sensitive to 5-Azacytidine (UCK2+). Always assay UCK2 and dCK independently.

Q2: Why does Decitabine upregulate UCK2? A: Decitabine treatment leads to the depletion of dTTP pools (via Thymidylate Synthase inhibition) and dCTP pools. The cell senses this pyrimidine imbalance and compensatory mechanisms upregulate the salvage pathway enzymes, including UCK2, to restore nucleotide homeostasis. Additionally, Decitabine-mediated demethylation of the UCK2 promoter directly restores transcription.

Q3: Are there specific inhibitors for UCK2 to test the synthetic lethality hypothesis in my control cells? A: Specific small-molecule inhibitors of UCK2 are rare in commercial catalogs. However, you can achieve transient inhibition using high concentrations of Cytidine or Uridine (competitive inhibition) or, more reliably, by using siRNA/shRNA knockdown of UCK2 before treating with a DHODH inhibitor.

References

  • Van Rompay, A. R., et al. (2001).[6] "Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases." Molecular Pharmacology. Available at: [Link]

  • Peters, G. J., et al. (2016). "The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2."[7][8][9] PLOS ONE. Available at: [Link][2]

  • Gu, X., et al. (2020). "Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network."[3] Nature Communications. Available at: [Link]

  • McGuigan, C., et al. (2014). "Phosphoramidate ProTides of the anticancer agent gemcitabine retain efficacy in resistant cancer cells." Journal of Medicinal Chemistry. (Concept application for Bypass Strategy). Available at: [Link]

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolone-3-carboxamide Derivatives as Host-Targeted Antiviral Agents Targeting Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry. (Reference for DHODH inhibitors). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing ECyd HPLC-MS/MS Detection Workflows

Welcome to the Technical Support Center for trace-level quantification of 3'-ethynylcytidine (ECyd, also known as TAS-106). As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trace-level quantification of 3'-ethynylcytidine (ECyd, also known as TAS-106). As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals overcome the pervasive challenge of background noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide does not just provide quick fixes; it explains the causality behind analytical phenomena and establishes self-validating systems to ensure your data is permanently robust.

Clinical Context & The Analytical Imperative

ECyd is a potent ribonucleoside analog designed to inhibit RNA synthesis. Once transported into the cell, it is phosphorylated by Uridine/Cytidine Kinase 2 (UCK2) into its active triphosphate form (ECTP). ECTP competitively blocks RNA polymerases I, II, and III, leading to the activation of RNase L, JNK phosphorylation, and ultimately, cancer cell apoptosis[1][2].

Because ECTP is retained intracellularly for extended periods and unchanged ECyd is the major drug-related substance in plasma, highly sensitive LC-MS/MS assays are required for accurate pharmacokinetic profiling[3]. However, low-molecular-weight nucleosides are notoriously susceptible to high chemical background noise and matrix suppression in the mass spectrometer.

Mechanism ECyd ECyd (TAS-106) UCK2 Uridine/Cytidine Kinase 2 ECyd->UCK2 Cellular Uptake ECTP ECTP (Active Metabolite) UCK2->ECTP Phosphorylation RNAPol RNA Polymerases (I, II, III) Inhibition ECTP->RNAPol Competitive Binding RNaseL RNase L Activation RNAPol->RNaseL RNA Synthesis Arrest Apoptosis Cancer Cell Apoptosis RNaseL->Apoptosis JNK Phosphorylation

Figure 1: Intracellular activation of ECyd and subsequent induction of apoptosis.

Diagnostic Decision Tree for Background Noise

When troubleshooting LC-MS/MS noise, the mass spectrometer acts as a diagnostic tool for your upstream chromatography and sample preparation. Use the workflow below to isolate the root cause.

Troubleshooting Start High Background Noise in ECyd MRM Channel Check Is noise constant across the gradient? Start->Check Yes Constant Noise: Solvent/Source Issue Check->Yes Yes No Localized Peaks: Matrix or Carryover Check->No No Action1 Optimize Cone Gas & Use LC-MS Solvents Yes->Action1 Target Source Action2 Implement Polymer-Based Cation-Exchange SPE No->Action2 Target Sample Success S/N Ratio Restored (Self-Validated) Action1->Success Action2->Success

Figure 2: Diagnostic workflow for isolating and resolving LC-MS/MS background noise.

Expert FAQs: Troubleshooting Background Noise

Q1: I am observing a high, continuous background baseline (~10^6 intensity) across the entire gradient. How do I isolate the cause? A1: Constant background noise typically originates from the mobile phase or ionization source parameters, not the sample matrix.

  • Causality: Contaminants in low-grade solvents, or neutral solvent clusters (e.g.,

    
    ), fail to desolvate properly in the electrospray ionization (ESI) source. These clusters enter the mass analyzer and create a high chemical noise floor in the low-mass region typical for nucleosides.
    
  • Solution: Switch exclusively to ultra-pure LC-MS grade solvents. More importantly, optimize the cone gas flow rate . Increasing the cone gas acts as a physical barrier, mechanically stripping away uncharged solvent clusters before they enter the ion optics.

Q2: My ECyd signal drops significantly in plasma samples compared to neat standards, but the background noise at the ECyd retention time is elevated. What is happening? A2: This is a classic matrix effect causing ion suppression.

  • Causality: Endogenous plasma components (like phospholipids) are co-eluting with ECyd. In the ESI source, these highly surface-active molecules outcompete ECyd for access to the droplet surface. This prevents ECyd from acquiring a charge (lowering your signal) while the phospholipids simultaneously register as background noise[4].

  • Solution: Implement a polymer-based cation-exchange Solid-Phase Extraction (SPE)[3]. ECyd contains a cytidine base that can be protonated; a strong cation exchange mechanism will lock ECyd in place while neutral and anionic interferences are washed away.

Q3: I see random noise spikes and ghost peaks in my blank injections following a high-concentration sample. How do I eliminate this? A3: This indicates column carryover or stationary phase bleeding.

  • Causality: ECyd or matrix lipids are non-specifically binding to the active silanol groups on the stationary phase or the stainless-steel frits, slowly eluting in subsequent runs.

  • Solution: Extend the high-organic wash phase of your gradient and introduce a sawtooth wash (cycling between 10% and 90% organic) before re-equilibrating.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must prove its own validity during execution.

Protocol 1: Polymer-Based Cation-Exchange SPE for ECyd Extraction

This protocol utilizes the acid-base chemistry of ECyd to isolate it from plasma matrix, inherently validating itself via internal standard tracking.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -ECyd). Self-Validation Step: The SIL-IS will track extraction efficiency and compensate for any ionization variations.
    
  • Acidification: Add 100 µL of 2% Formic Acid in water. Causality: The low pH (< 3.0) ensures the cytidine amine group of ECyd (pKa ~4.2) is fully protonated (positively charged) for ionic binding[3].

  • Conditioning: Condition a mixed-mode polymer-based strong cation exchange (MCX) cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Causality: The 100% organic wash removes neutral lipids, phospholipids, and hydrophobic interferences while the protonated ECyd remains locked to the sulfonic acid groups of the resin[4].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the charge on ECyd, releasing it from the cation-exchange resin.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

  • System Validation: Inject a post-extraction spiked blank. Compare the SIL-IS peak area of the pre-extraction spike to the post-extraction spike to calculate absolute recovery. Compare the post-extraction spike to a neat standard to calculate the matrix effect.

Protocol 2: ESI Source Optimization for Chemical Noise Reduction

This protocol systematically eliminates solvent cluster noise.

  • Continuous Infusion: Set up a T-piece to infuse a neat standard of ECyd (10 ng/mL) at 10 µL/min while the LC pumps the initial mobile phase composition at the analytical flow rate (e.g., 0.4 mL/min).

  • Baseline Monitoring: Monitor the MRM transition for ECyd and the background noise adjacent to the peak.

  • Cone Gas Titration: Starting at 150 L/hr, incrementally increase the cone gas flow in 50 L/hr steps up to 500 L/hr.

  • Data Plotting: Plot the absolute signal of ECyd and the absolute noise against the cone gas flow.

  • System Validation: Select the cone gas flow that yields the highest Signal-to-Noise (S/N) ratio, not necessarily the highest absolute signal. Inject an LLOQ standard to validate that the chosen settings provide a reproducible peak with an S/N > 10.

Quantitative Data Summaries

Table 1: Impact of Cone Gas Flow on ECyd Signal-to-Noise (S/N) Ratio

Data demonstrates the causality of source optimization: increasing cone gas reduces absolute signal slightly, but disproportionately eliminates background noise, resulting in superior sensitivity.

Cone Gas Flow (L/hr)ECyd Absolute Signal (cps)Background Noise (cps)Signal-to-Noise (S/N)
15085,00012,5006.8
25082,0006,20013.2
350 (Optimal) 78,000 1,800 43.3
50055,0001,50036.6
Table 2: Comparison of Sample Preparation Methods on Matrix Effects

Quantitative proof that mechanism-based extraction (MCX) outperforms generic methods for nucleoside trace analysis.

Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Effect (%)Self-Validation Status
Protein Precipitation (Acetonitrile)< 20%95%-65% (Severe Suppression)Fails (High Noise)
Liquid-Liquid Extraction (LLE)60%45%-25% (Moderate)Fails (Low Recovery)
Polymer Cation-Exchange (MCX) > 98% 88% -4% (Negligible) Passes

References

1.[1] Molecular mechanisms of apoptosis induced by 3'-ethynylcytidine - PubMed. Available at: [Link] 2. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. Available at: [Link] 3.[4] Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry - Organomation. Available at: [Link] 4.[3] A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Once per Week for Three Consecutive Weeks Every 28 Days in Patients with Solid Tumors - Anticancer Research. Available at: [Link] 5.[2] Phase I dose-escalating study of TAS-106 in combination with carboplatin in patients with solid tumors - PMC. Available at: [Link]

Sources

Troubleshooting

3'-C-ethinylcytidine precipitation in culture media troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with nucleoside analogs in vitro: the precipitation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with nucleoside analogs in vitro: the precipitation of 3'-C-ethinylcytidine (ECyd, also known as TAS-106) in cell culture media.

ECyd is a potent antimetabolite and RNA polymerase inhibitor[1]. While its efficacy in inducing apoptosis in neoplastic cells is well-documented, its rigid molecular structure and the steric bulk of the 3'-ethynyl group create significant solubility hurdles during media preparation[2]. This guide will deconstruct the physical chemistry of ECyd solvation, provide causal explanations for common precipitation issues, and outline a self-validating protocol to ensure robust, reproducible experimental conditions.

Part 1: Mechanism & Physicochemical Profiling

To troubleshoot precipitation, we must first understand the molecule's behavior. ECyd acts as a competitive inhibitor of RNA polymerases, but to reach its target, it must remain fully solvated in the extracellular matrix before being transported intracellularly and phosphorylated into its active triphosphate form (ECTP)[1][2].

MOA ECyd_ext 3'-C-ethinylcytidine (Extracellular) Transporter Nucleoside Transporter ECyd_ext->Transporter ECyd_int ECyd (Intracellular) Transporter->ECyd_int Kinases Intracellular Kinases ECyd_int->Kinases ECTP ECTP (Active Triphosphate) Kinases->ECTP RNAP RNA Polymerases (I, II, III) ECTP->RNAP Competitive Inhibition Inhibition Transcription Inhibition RNAP->Inhibition

Intracellular metabolism of 3'-C-ethinylcytidine (ECyd) to its active triphosphate form (ECTP).

When ECyd precipitates in the extracellular media, the effective concentration available for nucleoside transporters drops precipitously, leading to false-negative viability assays and irreproducible IC50 values. Below is a summary of the critical solubility metrics that dictate our handling parameters.

Table 1: Physicochemical & Solubility Metrics of 3'-C-ethinylcytidine (ECyd)

PropertyValueClinical/Experimental Relevance
Molecular Weight 267.24 g/mol Essential for precise molarity calculations during stock preparation[1].
Max DMSO Solubility ~250 mg/mL (935 mM)Requires ultrasonication at this extreme limit; practical working stock is 10-50 mM[3].
PBS (pH 7.2) Solubility ~10 mg/mLAqueous solutions are thermodynamically unstable; must be utilized within 24 hours[4].
IC50 Range (In Vitro) 0.008 – 1.032 µMHighly potent; requires massive serial dilutions from stock to avoid final media toxicity[2][5].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does ECyd instantly form a cloudy precipitate when I pipette my DMSO stock into DMEM or RPMI? The Causality: This is a classic phenomenon known as "solvent shock." DMSO is highly miscible with water. When you inject a high-concentration ECyd/DMSO stock directly into aqueous media, the DMSO rapidly diffuses into the surrounding water[6]. This diffusion happens faster than the hydrophobic ECyd molecules can disperse, leaving the ECyd locally supersaturated in an aqueous pocket without its carrier solvent. The molecules rapidly hydrogen-bond to themselves rather than the water, nucleating into microcrystals[7].

Q2: I am using a serum-free media formulation. Why is the precipitation worse than when I use media containing 10% FBS? The Causality: Fetal Bovine Serum (FBS) contains high concentrations of albumin and other carrier proteins that act as hydrophobic "sinks." These proteins possess hydrophobic binding pockets that rapidly sequester lipophilic or structurally rigid molecules like ECyd, keeping them in solution[6]. In serum-free media, this buffering capacity is absent. To resolve this, you must rely on slower, dropwise addition with vigorous agitation, or utilize a carrier like (2-Hydroxypropyl)-β-cyclodextrin to encapsulate the compound[6].

Q3: My ECyd stock was clear yesterday, but after thawing it today, I see a white pellet at the bottom of the tube. Is the compound degraded? The Causality: It is likely not degraded, but it has crashed out of solution. Repeated freeze-thaw cycles alter the localized concentration of the solute as the solvent freezes and thaws at different rates[6][7]. ECyd is prone to crystallization at low temperatures. Resolution: Warm the stock to 37°C and use a bath sonicator for 5–10 minutes to redissolve the pellet[3]. Moving forward, aliquot your master stock into single-use volumes to completely avoid freeze-thaw cycles[6].

Q4: Can I just pass the cloudy media through a 0.22 µm syringe filter to sterilize and clarify it? The Causality: Absolutely not. Filtering a precipitated solution removes the active pharmaceutical ingredient (API)[6]. If you filter out the ECyd crystals, the final concentration of the drug in your media becomes entirely unknown, invalidating any downstream dose-response data. You must address the thermodynamic root cause of the precipitation.

Part 3: Systematic Troubleshooting Workflow

Workflow Start Precipitate Observed in Culture Media CheckStock Check DMSO Stock Concentration Start->CheckStock IsHigh >10 mM? CheckStock->IsHigh DiluteStock Dilute to ≤10 mM in 100% DMSO IsHigh->DiluteStock Yes CheckTemp Check Media Temp IsHigh->CheckTemp No DiluteStock->CheckTemp IsCold <37°C? CheckTemp->IsCold WarmMedia Pre-warm media to 37°C IsCold->WarmMedia Yes AddDropwise Add Dropwise with Agitation IsCold->AddDropwise No WarmMedia->AddDropwise Success Clear Solution Ready for Assay AddDropwise->Success

Systematic troubleshooting workflow for resolving ECyd precipitation in cell culture media.

Part 4: Self-Validating Protocol for ECyd Media Preparation

To guarantee experimental integrity, follow this step-by-step methodology. This protocol is designed as a self-validating system; it includes built-in checkpoints to ensure the physical state of the compound is optimal before it ever touches your cells.

Phase 1: Master Stock Preparation

  • Weighing & Solvation: Weigh the lyophilized ECyd powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to achieve a master stock concentration of exactly 10 mM. Scientific Rationale: Keeping the stock at or below 10 mM prevents the extreme supersaturation that triggers solvent shock upon dilution.

  • Homogenization: Vortex for 30 seconds. If any particulate remains, place the tube in an ultrasonic water bath at room temperature for 5 minutes[3].

  • Aliquoting: Divide the 10 mM stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (ECyd is light-sensitive over prolonged periods). Store at -20°C[4].

Phase 2: Working Media Preparation

  • Temperature Equilibration: Pre-warm your target cell culture media (e.g., RPMI-1640 + 10% FBS) in a 37°C water bath for at least 20 minutes. Scientific Rationale: Solvation is an endothermic process; increasing the kinetic energy of the media drastically increases the localized solubility limit, preventing cold-shock precipitation[7].

  • Intermediate Dilution (Crucial Step): Thaw one ECyd aliquot. Instead of adding the 10 mM stock directly to the media, create a 1 mM intermediate stock by diluting 1:10 in 100% DMSO.

  • Dropwise Integration: Place the pre-warmed media on a magnetic stirrer or vortex mixer set to a low, gentle swirl. Using a micropipette, add the 1 mM intermediate ECyd stock dropwise directly into the vortex center.

  • Volume Control: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[6].

Phase 3: The Self-Validation Checkpoint Before applying the media to your experimental plates, you must validate the solvation state.

  • Withdraw a 20 µL aliquot of the final prepared media.

  • Place it on a hemocytometer or glass slide.

  • Observe under a phase-contrast microscope at 20x and 40x magnification.

  • Validation Criteria: The field of view must be completely free of highly refractile, needle-like structures or amorphous dark aggregates. If the media is optically clear, the protocol has succeeded, and the media is validated for biological application. If microcrystals are observed, discard the media, as the effective concentration is compromised.

References

  • MedChemExpress Ethynylcytidine 5 mg | Buy Online - Fisher Scientific - Fisher Scientific.[Link]

  • Produktinformation - Szabo-Scandic - Szabo-Scandic.[Link]

  • Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-ß-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs - Spandidos Publications - Spandidos Publications.[Link]

Sources

Optimization

Technical Support Center: Enhancing Cellular Uptake of 3'-C-ethynylcytidine (ECyd)

Welcome to the technical support center for 3'-C-ethynylcytidine (ECyd), a potent synthetic nucleoside analog with significant potential in anticancer therapy. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-C-ethynylcytidine (ECyd), a potent synthetic nucleoside analog with significant potential in anticancer therapy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize the cellular uptake of ECyd in your experiments.

Introduction to 3'-C-ethynylcytidine (ECyd)

3'-C-ethynylcytidine (also known as TAS-106) is a ribonucleoside analog that, once inside a cell, is phosphorylated to its active triphosphate form (ECTP).[1][2] ECTP acts as a potent inhibitor of RNA polymerases I, II, and III, leading to the suppression of RNA synthesis and subsequent apoptosis in cancer cells.[1][3][4] A critical determinant of ECyd's therapeutic efficacy is its ability to efficiently enter the target cell. This process is often the rate-limiting step and a primary mechanism of acquired resistance.[5] This guide will explore the fundamental mechanisms of ECyd uptake and provide actionable strategies to enhance its intracellular delivery.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for 3'-C-ethynylcytidine?

A1: As a nucleoside analog, 3'-C-ethynylcytidine primarily relies on specialized membrane proteins known as nucleoside transporters for entry into the cell. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While direct studies on ECyd are limited, research on other cytidine analogs and resistance mechanisms strongly suggests that ENTs (like hENT1) and CNTs (like hCNT1 and hCNT3) are the principal mediators of its cellular uptake.[5][6] Resistance to ECyd has been linked to reduced cellular transport of the drug, underscoring the critical role of these transporters.[5]

Q2: Why is the intracellular concentration of ECyd often low?

A2: Several factors can contribute to low intracellular concentrations of ECyd:

  • Low Transporter Expression: The expression levels of ENT and CNT proteins can vary significantly among different cell types and even within the same tumor. Low expression of the relevant transporters will naturally lead to reduced uptake.

  • Transporter Competition: Endogenous nucleosides (like cytidine and uridine) and other nucleoside-based drugs can compete with ECyd for the same transporters, thereby inhibiting its uptake.

  • Efflux Pumps: Some cancer cells overexpress efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, which can actively pump ECyd out of the cell after it has entered.

  • Metabolic Inactivation: Although ECyd is relatively stable, some degree of metabolic inactivation in the extracellular environment or within the cell before it can be phosphorylated can occur.

Q3: What are the main strategies to enhance the cellular uptake of ECyd?

A3: The primary strategies to overcome poor cellular uptake of ECyd fall into three main categories:

  • Prodrug Formulations: This involves chemically modifying ECyd to create a "prodrug" that has improved membrane permeability. A common approach is lipid conjugation, where a lipid moiety is attached to the ECyd molecule. This increases its lipophilicity, allowing it to bypass the nucleoside transporters and enter the cell via passive diffusion.[7] Once inside the cell, the lipid group is cleaved off by intracellular enzymes, releasing the active ECyd.

  • Nanoparticle-Based Delivery Systems: Encapsulating ECyd within nanoparticles, such as liposomes or polymeric nanoparticles, can significantly enhance its cellular uptake. Nanoparticles can protect ECyd from degradation, increase its circulation time, and facilitate its entry into cells through endocytosis. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to promote selective uptake by cancer cells.

  • Combination Therapies: Co-administering ECyd with other agents can indirectly enhance its uptake. For example, some drugs can upregulate the expression of nucleoside transporters on cancer cells. Additionally, combining ECyd with inhibitors of efflux pumps can prevent the drug from being expelled from the cell, thereby increasing its intracellular concentration.

Troubleshooting Guide: Low Cellular Uptake of ECyd

This section provides a structured approach to troubleshooting common issues encountered during in vitro experiments with 3'-C-ethynylcytidine.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no detectable intracellular ECyd or ECTP 1. Inefficient transport into the cell. 2. Rapid efflux of ECyd. 3. Low activity of uridine-cytidine kinase (UCK), the enzyme responsible for the first phosphorylation step.1. Assess Transporter Expression: - Perform qPCR or Western blot to quantify the expression levels of key nucleoside transporters (hENT1, hCNT1, hCNT3) in your cell line. - If expression is low, consider using a different cell line known to have higher transporter expression or genetically engineering your cells to overexpress the relevant transporter. 2. Inhibit Efflux Pumps: - Co-incubate cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if this increases intracellular ECyd levels. 3. Evaluate UCK Activity: - A study on ECyd-resistant cells showed a significant decrease in UCK activity.[5] Assess UCK activity in your cell lysates using a commercially available kit or a custom enzymatic assay.
High variability in uptake between replicates 1. Inconsistent cell number or health. 2. Pipetting errors. 3. Temperature fluctuations during incubation.1. Standardize Cell Seeding: - Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. - Allow cells to adhere and reach a consistent confluency before starting the uptake assay. 2. Calibrate Pipettes: - Regularly calibrate and verify the accuracy of your pipettes. 3. Maintain Stable Incubation Conditions: - Use a calibrated incubator and ensure a stable temperature (typically 37°C) throughout the experiment. Avoid opening the incubator door frequently.
ECyd uptake does not increase with concentration (saturation at low concentrations) 1. Saturation of nucleoside transporters.- This is expected for transporter-mediated uptake. It indicates that the primary uptake mechanism is saturable. You can use this data to calculate kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for ECyd transport.
Successful uptake of ECyd, but low levels of the active triphosphate (ECTP) 1. Deficient UCK or other kinases in the phosphorylation pathway.- As mentioned above, assess UCK activity. - Quantify all three phosphorylated forms of ECyd (ECMP, ECDP, and ECTP) using a validated LC-MS/MS method to identify potential bottlenecks in the phosphorylation cascade.

Experimental Protocols

Protocol 1: Quantitative Analysis of Intracellular ECyd and its Phosphorylated Metabolites by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of intracellular ECyd, ECMP, ECDP, and ECTP.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. b. On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add fresh, pre-warmed culture medium containing the desired concentration of ECyd. Incubate for the desired time points (e.g., 1, 4, 24 hours).

2. Cell Lysis and Extraction: a. At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS. b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the intracellular metabolites.

3. Sample Analysis by LC-MS/MS: a. Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. b. Use a reversed-phase ion-pair chromatography method for the separation of the highly polar nucleosides and their phosphorylated forms.[8] c. Optimize the mass spectrometer parameters for the specific mass transitions of ECyd, ECMP, ECDP, and ECTP. d. Use stable isotope-labeled internal standards for accurate quantification.

4. Data Analysis: a. Generate a standard curve for each analyte using known concentrations. b. Quantify the amount of ECyd and its metabolites in each sample by interpolating from the standard curve. c. Normalize the results to the cell number or total protein concentration in each well.

Protocol 2: Formulation of ECyd-Loaded Polymeric Nanoparticles

This protocol describes a method for encapsulating the hydrophilic drug ECyd into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation technique.

1. Preparation of the Primary Emulsion (w/o): a. Dissolve 10 mg of ECyd in 200 µL of deionized water (aqueous phase). b. Dissolve 100 mg of PLGA in 2 mL of dichloromethane (DCM) (oil phase). c. Add the aqueous phase to the oil phase and sonicate on ice for 1 minute to form a water-in-oil (w/o) emulsion.

2. Preparation of the Double Emulsion (w/o/w): a. Prepare a 4 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water. b. Add the primary emulsion to the PVA solution and sonicate on ice for 2 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.

3. Solvent Evaporation and Nanoparticle Collection: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.3% (w/v) PVA solution. b. Stir the mixture at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. c. Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C. d. Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated ECyd. e. Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water.

4. Nanoparticle Characterization: a. Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using dynamic light scattering (DLS). b. Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM). c. Encapsulation Efficiency and Drug Loading: Quantify the amount of ECyd encapsulated within the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and measuring the ECyd concentration using HPLC or a UV-Vis spectrophotometer.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

ECyd_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ECyd_ext 3'-C-ethynylcytidine (ECyd) ENT ENTs ECyd_ext->ENT Uptake CNT CNTs ECyd_ext->CNT Uptake ECyd_int ECyd ENT->ECyd_int CNT->ECyd_int UCK UCK ECyd_int->UCK Phosphorylation ECMP ECMP UCK->ECMP Kinases1 Kinases ECMP->Kinases1 ECDP ECDP Kinases1->ECDP Kinases2 Kinases ECDP->Kinases2 ECTP ECTP (Active) Kinases2->ECTP RNA_Polymerases RNA Polymerases I, II, III ECTP->RNA_Polymerases Inhibition Apoptosis Apoptosis RNA_Polymerases->Apoptosis Induction

Caption: Cellular uptake and metabolic activation of 3'-C-ethynylcytidine.

Troubleshooting_Workflow Start Start: Low Intracellular ECyd Check_Transporters Assess Nucleoside Transporter Expression (qPCR/Western Blot) Start->Check_Transporters Transporter_Result Transporter Levels? Check_Transporters->Transporter_Result Low_Transporters Low Expression: - Use different cell line - Overexpress transporter Transporter_Result->Low_Transporters Low Sufficient_Transporters Sufficient Expression Transporter_Result->Sufficient_Transporters Sufficient Check_Efflux Investigate Efflux (Use Efflux Pump Inhibitors) Sufficient_Transporters->Check_Efflux Efflux_Result Uptake Increases? Check_Efflux->Efflux_Result Efflux_Involved Efflux is a factor: - Continue using inhibitors - Consider prodrugs Efflux_Result->Efflux_Involved Yes No_Efflux_Effect No Significant Change Efflux_Result->No_Efflux_Effect No Check_UCK Evaluate UCK Activity (Enzymatic Assay) No_Efflux_Effect->Check_UCK UCK_Result UCK Activity? Check_UCK->UCK_Result Low_UCK Low Activity: - Consider prodrugs that  bypass phosphorylation UCK_Result->Low_UCK Low Sufficient_UCK Problem likely resolved or other factors are involved. UCK_Result->Sufficient_UCK Sufficient

Caption: Troubleshooting workflow for low intracellular ECyd uptake.

References

  • Nakano, M., et al. (2005). Cellular and Biochemical Mechanisms of the Resistance of Human Cancer Cells to a New Anticancer Ribo-nucleoside, TAS-106. Cancer Science, 96(3), 188-195. [Link]

  • Inxight Drugs. TAS-106. [Link]

  • Abdelrahim, M., Matsuda, A., & Naing, A. (2013). TAS-106: Preclinical, Clinical and Beyond. Oncology, 85(6), 356-363. [Link]

  • Fukushima, M., et al. (2003). Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), different from 5-fluorouracil. Cancer Letters, 195(1), 99-107. [Link]

  • Abdelrahim, M., Matsuda, A., & Naing, A. (2013). TAS-106: preclinical, clinical and beyond. Oncology, 85(6), 356-63. [Link]

  • Metware Biotechnology. Nucleosides: Structure, Functions, Biomarkers & LC–MS/MS Profiling. [Link]

  • Inside Therapeutics. Nanoparticle Formulation Protocols Hub. [Link]

  • Vinogradov, S. V., et al. (2004). Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs. Journal of Controlled Release, 100(3), 429-442. [Link]

  • Shi, G., et al. (2002). Novel direct detection method for quantitative determination of intracellular nucleoside triphosphates using weak anion exchange liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1092-1099. [Link]

  • L-A. van der Sluis, et al. (2019). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 11(12), 1953. [Link]

  • Gandhi, V., et al. (2009). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Journal of Chromatography B, 877(20-21), 1855-1860. [Link]

  • ResearchGate. Schematic representation of nucleic acid metabolism. [Link]

  • van der Sluis, L. I., et al. (2012). Cellular pharmacology of multi- and duplex drugs consisting of ethynylcytidine and 5-fluoro-2'-deoxyuridine. Investigational New Drugs, 30(5), 1821-1829. [Link]

  • Gandhi, V., et al. (2009). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Journal of Chromatography B, 877(20-21), 1855-1860. [Link]

  • Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]

  • Mitchell, M. J., et al. (2023). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. International Journal of Molecular Sciences, 24(4), 3519. [Link]

  • ResolveMass Laboratories Inc. (2025). Nanoparticles in Drug Delivery: The Complete Guide. [Link]

  • Ohie, S., et al. (2014). 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction. BMC Cancer, 14, 562. [Link]

  • Varma, M. V. S., et al. (2012). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Journal of Pharmaceutical Sciences, 101(9), 3469-3479. [Link]

  • Huang, D., Zhang, Y., & Chen, X. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 784(1), 101-109. [Link]

  • Shimadzu Scientific Instruments. (2026). Solving Separation Issues in the Analysis of Nanoparticle Drug Delivery Systems. [Link]

  • Kanda, H., et al. (1997). Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd). Nucleic Acids Symposium Series, (37), 137-138. [Link]

  • Afantitis, A., et al. (2023). Optimizing nanoparticle-mediated drug delivery: insights from compartmental modeling via the CompSafeNano cloud platform. Pure and Applied Chemistry. [Link]

  • Mehellou, Y., & De Clercq, E. (2004). Prodrug strategies in the design of nucleoside and nucleotide antiviral therapeutics. Annual Reports in Medicinal Chemistry, 39, 305-321. [Link]

  • Wang, A. Z., et al. (2012). Challenges in Development of Nanoparticle-Based Therapeutics. Annals of Biomedical Engineering, 40(11), 2323-2336. [Link]

  • Lee, S. H., et al. (2011). Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA Nanoparticle Conjugates. Journal of the American Chemical Society, 133(32), 12696-12699. [Link]

  • Huang, D., Zhang, Y., & Chen, X. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 784(1), 101-109. [Link]

  • Damaraju, V. L., et al. (2016). Summary of IC50 values for uridine transport inhibition in yeast and cell lines... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: TAS-106 &amp; Cisplatin Combination Protocols

Executive Summary: The Synergy-Toxicity Paradox You are likely exploring this combination because TAS-106 (ECyd) has demonstrated a unique ability to sensitize platinum-resistant cells. Unlike traditional antimetabolites...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Synergy-Toxicity Paradox

You are likely exploring this combination because TAS-106 (ECyd) has demonstrated a unique ability to sensitize platinum-resistant cells. Unlike traditional antimetabolites (e.g., 5-FU) that target DNA synthesis, TAS-106 primarily targets RNA Polymerases (I, II, and III) .

Critical Advisory: While preclinical data confirms robust synergy between TAS-106 and Cisplatin, clinical development largely shifted to Carboplatin .

  • The Reason: TAS-106 and Cisplatin share a Dose-Limiting Toxicity (DLT) of peripheral neuropathy .

  • The Implication: If you are conducting in vivo research (murine models), you must aggressively monitor for neurotoxicity (hind limb paralysis, mobility issues) alongside the expected myelosuppression.

Mechanism of Action & Rationale

To troubleshoot dosage, you must understand the sequence of events. TAS-106 is not a direct DNA damaging agent; it is a sensitizer .

  • Metabolic Activation: TAS-106 is phosphorylated by Uridine-Cytidine Kinase 2 (UCK2) into its active triphosphate form (ECTP).

  • RNA Pol Inhibition: ECTP competes with CTP, inhibiting RNA Polymerases.

  • Sensitization: This inhibition depletes short-lived proteins required for DNA repair and downregulates the Vault Complex (a major contributor to Cisplatin resistance).

  • Cisplatin Efficacy: When Cisplatin enters, the cell lacks the machinery to repair the platinum adducts or efflux the drug, leading to apoptosis.

Visualization: The Sensitization Pathway

TAS_Cisplatin_Synergy TAS TAS-106 (ECyd) ECTP Active Metabolite (ECTP) TAS->ECTP Phosphorylation UCK2 Enzyme: UCK2 UCK2->TAS Catalyzes RNAPol Inhibition of RNA Pol I, II, III ECTP->RNAPol Competes with CTP Vault Downregulation of Vault Complex (Drug Transporter) RNAPol->Vault Translational Block Repair Depletion of DNA Repair Proteins (e.g., BRCA2) RNAPol->Repair Translational Block Cisplatin Cisplatin (DNA Adducts) Vault->Cisplatin Prevents Efflux Repair->Cisplatin Prevents Repair Apoptosis Synergistic Apoptosis Cisplatin->Apoptosis Standard Effect Cisplatin->Apoptosis Enhanced Lethality

Figure 1: Mechanistic pathway showing how TAS-106-induced RNA Polymerase inhibition prevents the repair and efflux of Cisplatin-mediated DNA damage.

Experimental Protocols & Dosage Adjustments

A. In Vitro (Cell Lines)

Challenge: Determining the Sequence of Administration. Recommendation: Unlike some combinations that require pre-treatment, TAS-106 and Cisplatin often show efficacy with simultaneous exposure , but sequential (TAS-106


 Cisplatin) can maximize the depletion of repair proteins before DNA damage occurs.
ParameterProtocol Recommendation
Solvent Dissolve TAS-106 in PBS or Saline (Water soluble). Cisplatin in Saline (Avoid DMSO if possible to prevent oxidation).
Exposure Time 24 to 72 hours . TAS-106 requires time to deplete RNA/protein pools. Short exposure (<4h) is often ineffective.
Ratio Fixed molar ratio (e.g., 1:1 or 1:10) based on IC50s. Perform Isobologram analysis to confirm synergy (CI < 1.0).
Resistant Lines In Cisplatin-resistant lines (e.g., KB-R), TAS-106 IC50 often remains unchanged (lack of cross-resistance).
B. In Vivo (Murine Xenografts)

Challenge: Overlapping Toxicity (Weight loss, Neurotoxicity). Standard Anchor: The human MTD for the combination (using Carboplatin) was 3.0 mg/m² TAS-106 (24h infusion).[1][2]

Protocol for Mice (Intravenous/Intraperitoneal):

  • Dose Conversion: A human dose of 3.0 mg/m² is approximately 1.0 mg/kg in mice (using standard

    
     factor of 3 for mice).
    
  • Starting Dose (Combination):

    • TAS-106: 0.5 – 1.0 mg/kg (IV or IP).

    • Cisplatin: 3.0 – 5.0 mg/kg (IP, Q7D or Q4D).

    • Note: If using TAS-106 alone, mice can often tolerate up to 3-5 mg/kg. You must reduce the TAS-106 dose by 30-50% when adding Cisplatin.

  • Schedule:

    • Day 1: Cisplatin administration.

    • Day 1 (Immediately following): TAS-106 administration.

    • Rationale: Clinical trials utilized Platinum

      
       TAS-106 sequence.[2]
      

Troubleshooting Guide (FAQ)

Issue 1: "My mice are losing weight rapidly (>20%) after the first cycle."

Root Cause: Additive gastrointestinal toxicity and dehydration. Solution:

  • Hydration: Administer 1mL Saline SC immediately after Cisplatin dosing.

  • Dose Reduction: Reduce Cisplatin dose first, not TAS-106. Cisplatin is the primary driver of acute nephrotoxicity/nausea.

  • Diet: Switch to soft gel diet to encourage intake.

Issue 2: "I see no synergy in my cell lines."

Root Cause: Low UCK2 expression or insufficient exposure time. Diagnostic:

  • Check UCK2 expression levels via Western Blot. TAS-106 is inactive in UCK2-negative cells.

  • Extension: Increase incubation from 24h to 72h. RNA depletion is a slow-kill mechanism compared to DNA damage.

Issue 3: "Severe hind limb weakness observed in rats/mice."

Root Cause: Cumulative peripheral neuropathy (Double hit from TAS-106 and Cisplatin). Solution:

  • Immediate Stop: This is the DLT.

  • Switch Agent: If clinical relevance is the goal, switch Cisplatin to Carboplatin (AUC 4). Carboplatin has significantly lower neurotoxicity, allowing for higher TAS-106 dosing.

Dose Adjustment Decision Tree

Use this logic flow to adjust dosages during your pilot studies.

Dose_Logic Start Start Pilot Study: TAS-106 (0.75x MTD) + Cisplatin (0.75x MTD) CheckTox Monitor Toxicity (Day 3-7) Start->CheckTox Neuro Signs: Hind limb drag, tremors, sensory loss CheckTox->Neuro Neuropathy Marrow Signs: Neutropenia, Thrombocytopenia, Bleeding CheckTox->Marrow Myelosuppression Weight Signs: >20% Weight Loss, Dehydration CheckTox->Weight GI/Systemic Stable No Toxicity? Escalate TAS-106 only CheckTox->Stable Tolerated ActionNeuro CRITICAL: Reduce TAS-106 by 25% Consider switching to Carboplatin Neuro->ActionNeuro ActionMarrow Reduce BOTH agents by 15% Add G-CSF support Marrow->ActionMarrow ActionWeight Increase Hydration Reduce Cisplatin by 20% Weight->ActionWeight

Figure 2: Decision matrix for dose modification based on specific toxicity phenotypes.

References

  • Taiho Pharmaceutical. "Phase I dose-escalating study of TAS-106 in combination with carboplatin in patients with solid tumors." Investigational New Drugs, 2014.[3][4]

  • Fukushima, H. et al. "3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction."[3] BMC Cancer, 2014.

  • Sasaki, T. et al. "1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), a novel potent inhibitor of RNA polymerase, potentiates the cytotoxicity of CDDP in human cancer cells both in vitro and in vivo."[1] International Journal of Oncology, 2009.[1]

  • Kavaliermdi, L. et al. "Chemotherapy-induced peripheral neuropathy (CIPN): current therapies and future directions." Journal of Clinical Oncology, 2013. (Context for overlapping neurotoxicity).

Sources

Reference Data & Comparative Studies

Validation

Validation of RNase L Cleavage Patterns After ECyd Treatment: A Technical Comparison Guide

Topic: Validation of RNase L Cleavage Patterns After ECyd Treatment Content Type: Publish Comparison Guide Executive Summary 3'-Ethynylcytidine (ECyd) is a potent nucleoside analog that primarily inhibits RNA Polymerase...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of RNase L Cleavage Patterns After ECyd Treatment Content Type: Publish Comparison Guide

Executive Summary

3'-Ethynylcytidine (ECyd) is a potent nucleoside analog that primarily inhibits RNA Polymerase I, leading to nucleolar stress. Unlike general cytotoxic agents that induce non-specific apoptotic degradation, ECyd triggers a highly specific innate immune response: the activation of RNase L . This guide provides a rigorous framework for validating ECyd-induced RNase L activity, distinguishing its unique ribosomal RNA (rRNA) cleavage signature from general apoptotic decay.

Mechanistic Grounding: The ECyd-RNase L Axis

To validate the cleavage pattern, one must understand the upstream signaling. ECyd does not directly cleave RNA. It stalls RNA Polymerase I, causing the accumulation of aberrant RNA species (likely double-stranded RNA from mitochondrial leakage or stalled transcription complexes).[1] This "danger signal" activates the OAS-RNase L pathway.

Key Causality:

  • ECyd Entry: Competes with Cytidine for incorporation.

  • Pol I Inhibition: Nucleolar stress and accumulation of dsRNA.

  • OAS Activation: Oligoadenylate Synthetase (OAS) binds dsRNA and synthesizes 2'-5' oligoadenylates (2-5A).[2]

  • RNase L Dimerization: 2-5A binds latent RNase L, inducing dimerization and activation.[3]

  • Specific Cleavage: Activated RNase L cleaves single-stranded RNA at UN^N motifs (predominantly UU and UA), resulting in a hallmark fragmentation of 28S and 18S rRNA.

ECyd_Mechanism ECyd ECyd Treatment PolI RNA Pol I Inhibition (Nucleolar Stress) ECyd->PolI Competitive Inhibition dsRNA Accumulation of Endogenous dsRNA PolI->dsRNA Stress Signal OAS OAS Activation (Synthesis of 2-5A) dsRNA->OAS Activates RNaseL_Active Activated RNase L (Dimer) OAS->RNaseL_Active Produces 2-5A RNaseL_Inactive Latent RNase L (Monomer) RNaseL_Inactive->RNaseL_Active + 2-5A rRNA Intact 28S / 18S rRNA RNaseL_Active->rRNA Targets UN^N sites Cleavage Specific Cleavage Products (28S: ~3.8kb & ~1.2kb) rRNA->Cleavage Fragmentation

Figure 1: The signal transduction pathway linking ECyd treatment to specific rRNA cleavage.

Comparative Analysis: Validating the Signature

The "Gold Standard" for validation is the detection of specific rRNA breakdown products using microfluidic electrophoresis (e.g., Agilent Bioanalyzer or TapeStation).

Table 1: Differentiating RNase L Cleavage from Alternatives
FeatureECyd Treatment (RNase L Activation) Actinomycin D (Positive Control) Staurosporine (Apoptosis Control) RNase L Knockout + ECyd (Negative Control)
Mechanism Pol I Inhibition

OAS/RNase L
DNA Intercalation

Nucleolar Stress

RNase L
Caspase Activation

General Decay
Pol I Inhibition

No Effector
28S rRNA Pattern Specific Split: Distinct bands at ~3.8kb and ~1.2kb.Specific Split: Identical to ECyd pattern.Smear: Non-specific degradation/laddering.Intact: Sharp 28S band (approx 5kb).
18S rRNA Pattern Minor Cleavage: Specific cuts at UU743/UU541.[4]Minor Cleavage: Similar to ECyd.Smear: General loss of integrity.Intact: Sharp 18S band.[5]
RIN Score Artificial drop (due to specific bands), but distinct baseline.Artificial drop.Low (due to widespread degradation).High (> 8.0).
Causality Proof N/AValidates pathway competence.Distinguishes specific cleavage from death.Definitive Proof of Mechanism.

Critical Insight: The presence of the "28S split" is the diagnostic marker. In human 28S rRNA, RNase L cleaves specifically at sites that generate two distinct fragments. General apoptosis results in a smear or complete loss of ribosomal bands without generating these stable intermediates.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. The choice of RNA extraction method is critical; methods that exclude small RNAs may lose the smaller cleavage products.

Phase A: Cell Treatment
  • Seeding: Seed cells (e.g., HCT116, HeLa) at 60-70% confluence.

    • Control Group: WT Cells + DMSO.

    • Experimental Group: WT Cells + ECyd (1 µM).

    • Specificity Control:RNase L KO Cells + ECyd (1 µM).

    • Positive Control:[5] WT Cells + Actinomycin D (1 µg/mL).

  • Incubation: Treat for 6–24 hours .

    • Note: rRNA cleavage is often visible by 6 hours, but peaks at 12-24 hours.

Phase B: RNA Isolation (The "Retention" Method)

Do not use standard column kits that filter out <200nt RNAs if you plan to sequence, but for rRNA cleavage (fragments >1kb), standard columns (e.g., RNeasy) are acceptable. However, TRIzol/Choroform extraction is preferred to ensure representation of all fragments.

  • Lyse cells directly in TRIzol (1mL per

    
     cells).
    
  • Add 0.2 mL Chloroform, shake vigorously (15s), incubate (3 min), centrifuge (12,000g, 15 min, 4°C).

  • Transfer aqueous phase to a new tube.

  • Precipitate with 0.5 mL Isopropanol. Incubate 10 min. Centrifuge (12,000g, 10 min).

  • Wash pellet with 75% Ethanol. Air dry briefly (do not over-dry).

  • Resuspend in RNase-free water.

Phase C: Analysis (Bioanalyzer/TapeStation)
  • Load 1 µL of total RNA (normalized to ~100-500 ng/µL) onto an Agilent RNA 6000 Nano Chip .

  • Analysis Settings: Select "Eukaryote Total RNA Nano".

  • Expected Electropherogram:

    • WT + ECyd: Look for the collapse of the 28S peak and the emergence of two new sharp peaks flanking the original 18S position (or migrating slightly slower/faster).

    • KO + ECyd: The 28S peak must remain dominant and intact.

Workflow cluster_0 Treatment cluster_1 Isolation cluster_2 Validation Cells Cell Culture (WT vs KO) Treat Add ECyd (1 µM, 12-24h) Cells->Treat Lysis TRIzol Lysis Treat->Lysis Extract Isopropanol ppt Lysis->Extract BioA Bioanalyzer (RNA Nano Chip) Extract->BioA Result Check 28S Split BioA->Result

Figure 2: Step-by-step experimental workflow for validating RNase L mediated cleavage.

Troubleshooting & Self-Validation
  • Issue: "I see a smear instead of bands."

    • Cause: The cells may be in late-stage apoptosis (secondary necrosis) where general RNases are active, or RNA degraded during extraction.

    • Fix: Harvest at an earlier time point (e.g., 6h or 8h). Ensure reagents are RNase-free.

  • Issue: "No cleavage observed in WT cells."

    • Cause: Cell line may have low basal levels of RNase L or OAS.

    • Fix: Pre-treat cells with Interferon-beta (IFN-β) for 12h prior to ECyd to upregulate RNase L expression (priming).

  • Issue: "How do I quantify this?"

    • Metric: Do not rely on RIN. Calculate the 28S/18S ratio . In ECyd treated cells, this ratio drops significantly (often < 1.0) due to 28S depletion, while the KO cells maintain a ratio ~2.0.

References
  • Naito, T., et al. (2007). "An apoptotic pathway of 3'-Ethynylcytidine (ECyd) involving the inhibition of RNA synthesis mediated by RNase L." Nucleic Acids Symposium Series. Link

  • Cooper, D. A., et al. (2014). "Structure of Human RNase L Reveals the Basis for Regulated RNA Decay in the IFN Response." Science. Link

  • Li, X. L., et al. (2000). "RNase L-Independent Specific 28S rRNA Cleavage in Murine Coronavirus-Infected Cells." Journal of Virology. Link

  • Rath, S., et al. (2015). "Human RNase L tunes gene expression by selectively destabilizing the microRNA-regulated transcriptome." PNAS. Link

  • Banerjee, S., et al. (2019). "Actinomycin D-Activated RNase L Promotes H2A.X/H2B-Mediated DNA Damage and Apoptosis in Lung Cancer Cells." Frontiers in Oncology. Link

Sources

Comparative

A Comparative Analysis of In Vitro Potency: 3'-C-Ethinylcytidine vs. 5-Fluorouracil

An In-Depth Guide for Researchers in Oncology and Drug Development In the landscape of cancer chemotherapy, the efficacy of a cytotoxic agent is fundamentally quantified by its half-maximal inhibitory concentration (IC50...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Oncology and Drug Development

In the landscape of cancer chemotherapy, the efficacy of a cytotoxic agent is fundamentally quantified by its half-maximal inhibitory concentration (IC50). This guide provides a detailed comparative analysis of the in vitro potency of two notable antimetabolites: 3'-C-ethinylcytidine (TAS-106), a novel ribonucleoside analog, and 5-Fluorouracil (5-FU), a long-standing cornerstone of various chemotherapy regimens. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and mechanistic insights.

Introduction: Two Generations of Pyrimidine Antagonists

5-Fluorouracil (5-FU) , a synthetic pyrimidine analog, has been a clinical mainstay for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] By depriving rapidly dividing cancer cells of this essential building block, 5-FU induces a "thymineless death."[2]

3'-C-ethinylcytidine (ECyd, TAS-106) is a newer generation cytidine nucleoside analog characterized by a covalently bound ethynyl group.[3] It has demonstrated potent antitumor activity across a wide range of human cancer models in preclinical studies.[3][4] Unlike 5-FU, its primary mode of action is the inhibition of RNA synthesis.[5]

Comparative Cytotoxicity: A Look at the IC50 Values

The in vitro potency of a compound is a critical determinant of its potential as a therapeutic agent. The IC50 value, representing the concentration of a drug that is required for 50% inhibition of a biological process, is a standard metric for this assessment. The following table summarizes the IC50 values for 3'-C-ethinylcytidine and 5-Fluorouracil across a range of human cancer cell lines.

Cell LineCancer Type3'-C-ethinylcytidine (TAS-106) IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
HeLaCervical CancerNot Reported43.34 ± 2.77[2], 5.96 ± 0.33[6]
SiHaCervical CancerNot Reported4.52 ± 0.30[6]
A431Skin Squamous Cell CarcinomaNot Reported47.02 ± 0.65[2]
HT29Colorectal AdenocarcinomaNot Reported85.37 ± 1.81[2]
CL1-5Lung AdenocarcinomaNot Reported1.2[7]
H1299Non-small Cell Lung CancerNot Reported>5[7]
CT26Colorectal CarcinomaNot Reported12.2[7]
LL2Lewis Lung CarcinomaNot Reported25.46[7]
MCF-7Breast AdenocarcinomaNot Reported348.398[8]
Five Human Tumor Panel (72h exposure)Various0.008 to 0.058[9]Not Reported

Note: The IC50 values for 3'-C-ethinylcytidine in specific, named cell lines were not as readily available in the public domain as those for the well-established 5-Fluorouracil. However, a study on a panel of five human tumors demonstrated a potent IC50 range of 0.008 to 0.058 µM after 72 hours of exposure, suggesting significantly higher potency than 5-FU in those contexts.[9] Another study reported IC50 values for TAS-106 in 47 cultured human cancer cell lines to be in the range of 0.007 to 1.01 μM.[4]

Delving into the Mechanisms of Action

The disparity in IC50 values between these two compounds can be attributed to their distinct molecular mechanisms of action.

3'-C-Ethinylcytidine: A Potent Inhibitor of RNA Synthesis

3'-C-ethinylcytidine exerts its cytotoxic effects through a multi-step intracellular process. Upon entering the cell, it is phosphorylated to its active triphosphate form, 3'-C-ethinylcytidine triphosphate (ECTP).[10] ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III, effectively halting the transcription of ribosomal, messenger, and transfer RNA.[1][3] This comprehensive shutdown of RNA synthesis leads to a cascade of events culminating in apoptosis.

ECyd 3'-C-ethinylcytidine (ECyd) ECTP 3'-C-ethinylcytidine Triphosphate (ECTP) ECyd->ECTP Phosphorylation RNA_Polymerases RNA Polymerases I, II, & III ECTP->RNA_Polymerases Competitive Inhibition RNA_Synthesis RNA Synthesis (rRNA, mRNA, tRNA) RNA_Polymerases->RNA_Synthesis Apoptosis Apoptosis RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of Action of 3'-C-ethinylcytidine.
5-Fluorouracil: Disrupting the DNA Synthesis Pathway

5-Fluorouracil's mechanism is centered on the disruption of DNA synthesis.[2] Once inside a cell, 5-FU is converted into several active metabolites, with fluorodeoxyuridine monophosphate (FdUMP) being a key player. FdUMP forms a stable complex with thymidylate synthase (TS) and a reduced folate cofactor, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The resulting "thymineless state" triggers apoptosis in rapidly proliferating cancer cells. Additionally, other metabolites of 5-FU can be misincorporated into both RNA and DNA, further contributing to its cytotoxicity.[2]

FU 5-Fluorouracil (5-FU) FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP TS-mediated conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of Action of 5-Fluorouracil.

Experimental Protocol: Determination of IC50 via MTT Assay

The following is a generalized, step-by-step protocol for determining the IC50 of a cytotoxic compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents
  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 3'-C-ethinylcytidine and/or 5-Fluorouracil

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Experimental Workflow

cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day5 Day 5: MTT Assay Harvest 1. Harvest and Count Cells Seed 2. Seed Cells in 96-well Plate Harvest->Seed Incubate1 3. Incubate Overnight Seed->Incubate1 Prepare 4. Prepare Serial Dilutions of Compounds Treat 5. Treat Cells with Compounds Prepare->Treat Incubate2 6. Incubate for 48-72 hours Treat->Incubate2 Add_MTT 7. Add MTT Reagent Incubate3 8. Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize 9. Solubilize Formazan Crystals Incubate3->Solubilize Read 10. Read Absorbance Solubilize->Read

Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Step-by-Step Methodology
  • Cell Seeding:

    • Harvest a logarithmic phase culture of the desired cancer cell line using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (cells with DMSO) and blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3'-C-ethinylcytidine and 5-Fluorouracil in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of desired concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability. This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Conclusion

This comparative guide highlights the significant in vitro potency of 3'-C-ethinylcytidine, which, based on available data, appears to be substantially more potent than the established chemotherapeutic agent 5-Fluorouracil in various cancer cell lines. This difference in potency is rooted in their distinct mechanisms of action, with 3'-C-ethinylcytidine targeting RNA synthesis and 5-Fluorouracil primarily disrupting DNA synthesis. The provided experimental protocol for IC50 determination offers a standardized method for researchers to independently verify and expand upon these findings in their own cell models of interest. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 3'-C-ethinylcytidine and its place in the oncology treatment paradigm.

References

Sources

Validation

Mechanistic Profiling of Cytidine Analogs: 3'-C-ethynylcytidine (TAS-106) vs. Gemcitabine

As nucleoside analogs continue to serve as cornerstones in oncology, understanding their precise intracellular routing and target engagement is critical for rational drug design and clinical application. While both 3'-C-...

Author: BenchChem Technical Support Team. Date: March 2026

As nucleoside analogs continue to serve as cornerstones in oncology, understanding their precise intracellular routing and target engagement is critical for rational drug design and clinical application. While both 3'-C-ethynylcytidine (TAS-106 / ECyd) and Gemcitabine (2',2'-difluorodeoxycytidine) are cytidine derivatives, minor structural modifications on their ribose rings dictate entirely divergent metabolic pathways.

This guide provides an objective, data-driven comparison of their mechanisms of action, kinetic profiles, and the self-validating experimental protocols required to quantify their pharmacodynamic effects.

Mechanistic Divergence: RNA vs. DNA Targeting

The fundamental divergence between these two agents lies in their sugar moieties, which determine their affinity for specific activating kinases and their ultimate molecular targets.

Gemcitabine (DNA Synthesis Inhibitor): Gemcitabine is a deoxycytidine analog. Upon cellular entry, it is primarily phosphorylated by deoxycytidine kinase (dCK) into its monophosphate form, and subsequently into its active di- and triphosphates (dFdCDP and dFdCTP) 1. The mechanism is two-pronged:

  • Ribonucleotide Reductase (RNR) Inhibition: dFdCDP irreversibly inhibits RNR, severely depleting the cellular pool of natural deoxynucleotides (dNTPs), which self-potentiates the incorporation of gemcitabine 2.

  • Masked Chain Termination: dFdCTP is incorporated into replicating DNA. Because one natural nucleotide is added after gemcitabine before the polymerase stalls, the analog is "masked" from 3'-to-5' exonuclease repair mechanisms, leading to irreversible S-phase arrest and apoptosis.

TAS-106 (RNA Synthesis Inhibitor): TAS-106 is a ribonucleoside analog characterized by an ethynyl group at the 3'-position. It bypasses dCK entirely and is instead phosphorylated by uridine-cytidine kinase 2 (UCK2) 3. Its terminal active metabolite, ethynylcytidine triphosphate (ECTP), does not target DNA replication. Instead, ECTP acts as a potent, competitive inhibitor of RNA polymerases I, II, and III 4. This triggers immediate nucleolar stress, halts the transcription of short-lived anti-apoptotic proteins (such as survivin), and induces apoptosis independent of the cell cycle phase 5.

Mechanism cluster_TAS TAS-106 (RNA Targeting) cluster_GEM Gemcitabine (DNA Targeting) TAS TAS-106 UCK2 UCK2 Kinase TAS->UCK2 ECTP ECTP (Triphosphate) UCK2->ECTP RNAPol RNA Pol I/II/III ECTP->RNAPol Apoptosis1 Transcriptional Collapse RNAPol->Apoptosis1 GEM Gemcitabine dCK dCK Kinase GEM->dCK dFdCDP dFdCDP (Diphosphate) dCK->dFdCDP dFdCTP dFdCTP (Triphosphate) dCK->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA Masked Chain Termination dFdCTP->DNA

Comparative metabolic activation and target engagement of TAS-106 and Gemcitabine.

Quantitative Pharmacodynamics & Kinetic Data

The structural differences between these molecules drastically alter their intracellular stability and kinetic profiles. ECTP (from TAS-106) is highly resistant to intracellular degradation, maintaining a half-life of approximately 81 hours in vitro, whereas natural CTP degrades in minutes 4.

Pharmacodynamic FeatureTAS-106 (3'-C-ethynylcytidine)Gemcitabine (2',2'-difluorodeoxycytidine)
Primary Target RNA Polymerases (I, II, III)Ribonucleotide Reductase (RNR) & DNA Polymerase
Activating Kinase Uridine-cytidine kinase 2 (UCK2)Deoxycytidine kinase (dCK)
Active Metabolite(s) ECTP (Triphosphate)dFdCDP (Diphosphate) & dFdCTP (Triphosphate)
Primary Mechanism of Cell Death Transcriptional collapse, survivin depletionMasked DNA chain termination, S-phase arrest
Intracellular Metabolite Half-Life Highly stable (~81 hours in vitro)Relatively short (requires prolonged clinical infusion)
Primary Resistance Mechanism UCK2 downregulation / deficiencydCK deficiency, high cytidine deaminase (CDA) expression

Experimental Methodologies: Validating the Mechanisms

To objectively validate the distinct mechanisms of these analogs, researchers must employ self-validating in vitro assays. The following protocols isolate the specific macromolecular targets of each drug.

Protocol 1: Differential Isotope Incorporation Assay (RNA vs. DNA Synthesis)

Causality & System Validation: Because TAS-106 targets RNA Pol and Gemcitabine targets DNA replication, measuring the incorporation of [3H]-uridine (RNA) versus [3H]-thymidine (DNA) provides a self-validating system. By measuring both pathways in parallel, any off-target effects on DNA synthesis by TAS-106, or RNA synthesis by Gemcitabine 6, are internally controlled and quantified, ensuring the primary mechanism of action is definitively isolated.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., A2780 ovarian or CCRF-CEM leukemia cells) at

    
     cells/mL in appropriate complete media.
    
  • Drug Exposure: Treat parallel cohorts with varying concentrations of TAS-106 or Gemcitabine (0.1 to 10 µM) for 4 to 24 hours.

  • Pulse Labeling: Add 1 µCi/mL of [3H]-uridine (to track RNA synthesis) or [3H]-thymidine (to track DNA synthesis) during the final 2 hours of incubation. Causality: A short 2-hour pulse ensures the assay measures de novo synthesis rates at the exact moment of target engagement, rather than steady-state isotopic accumulation.

  • Harvest & Lysis: Wash cells twice with ice-cold PBS to immediately halt cellular metabolism and nucleoside transport. Lyse the cells using 0.5% SDS.

  • TCA Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the lysate. Causality: TCA precipitates large macromolecules (synthesized DNA/RNA) into a pellet while leaving free, unincorporated radioactive nucleotides in the supernatant. This step is critical to prevent false positives from intracellular drug pooling.

  • Quantification: Collect the precipitates on glass fiber filters, wash extensively with 70% ethanol, and quantify radioactivity using a liquid scintillation counter.

Workflow Seed Seed Cells Drug Drug Exposure Seed->Drug Pulse Isotope Pulse Drug->Pulse Lysis Cell Lysis Pulse->Lysis TCA TCA Precipitation Lysis->TCA Scint Scintillation TCA->Scint

Isotope incorporation workflow for validating RNA vs. DNA synthesis inhibition.

Protocol 2: Intracellular Triphosphate Accumulation & Stability (HPLC)

Causality & System Validation: The prolonged efficacy of TAS-106 is attributed to the extreme intracellular stability of ECTP. Tracking the decay of ECTP versus dFdCTP over time validates the kinetic differences that drive their respective dosing schedules.

Step-by-Step Methodology:

  • Incubation: Expose cells to 1 µM TAS-106 or Gemcitabine for 4 hours to allow for kinase-mediated phosphorylation.

  • Washout: Remove drug-containing media, wash thoroughly with PBS, and culture in drug-free media.

  • Extraction: At specific time points (0, 12, 24, 48, 72 hours post-washout), extract intracellular nucleotides using 60% cold methanol. Causality: Cold methanol instantly denatures endogenous phosphatases that would otherwise artificially degrade the triphosphates during sample handling.

  • Analysis: Separate the metabolites using anion-exchange High-Performance Liquid Chromatography (HPLC) coupled with UV detection (260 nm).

  • Kinetic Calculation: Plot the decay curve of ECTP vs. dFdCTP to determine the true intracellular half-life.

Preclinical & Clinical Implications

The mechanistic differences between TAS-106 and Gemcitabine dictate their utility in drug development. Gemcitabine's reliance on DNA synthesis makes it highly effective for rapidly dividing tumors, but inherently less effective against slow-growing, indolent cancers where a low percentage of cells are in the S-phase. Furthermore, tumors frequently develop resistance to Gemcitabine by downregulating dCK or upregulating cytidine deaminase (CDA) 1.

Conversely, TAS-106's ability to inhibit RNA synthesis means it exerts cytotoxic effects throughout the entire cell cycle (excluding the M phase). Because it utilizes UCK2 for activation—an enzyme often highly expressed in specific solid tumors like pancreatic cancer—it offers a rational therapeutic alternative for Gemcitabine-resistant tumors, provided the tumor retains UCK2 expression 3.

References

  • Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective.
  • Gemcitabine: Actions and Interactions.Nucleosides and Nucleotides - Taylor & Francis.
  • Sensitivity of Human Cancer Cells to the New Anticancer Ribo-nucleoside TAS-106 Is Correlated with Expression of Uridine-cytidine Kinase 2.
  • TAS-106: Preclinical, Clinical and Beyond.Oncology | Karger Publishers.
  • A Comparative Guide to TAS-106-Induced Apoptosis and Altern
  • 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines.

Sources

Comparative

Technical Assessment: Confirming RNA Polymerase Specificity of TAS-106

This guide provides a technical framework for validating the RNA polymerase specificity of TAS-106 (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine, or ECyd). Unlike standard inhibitors like -Amanitin, TAS-106 functions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating the RNA polymerase specificity of TAS-106 (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine, or ECyd). Unlike standard inhibitors like


-Amanitin, TAS-106 functions as a nucleoside analogue prodrug, requiring specific metabolic activation. This guide addresses the unique experimental challenges this presents.

Content Type: Publish Comparison Guide Target Audience: Senior Researchers, Drug Development Scientists

Executive Summary: The Prodrug Paradox

Confirming the specificity of TAS-106 requires a fundamental departure from standard inhibition assays. Unlike


-Amanitin (which binds directly to RPB1) or Actinomycin D (which intercalates DNA), TAS-106 is a prodrug .

It is biologically inert until metabolized by Uridine-Cytidine Kinase (UCK) into its active triphosphate form, ECTP (3'-ethynylcytidine-5'-triphosphate).

  • Critical Experimental Constraint: You cannot simply add TAS-106 to a purified enzyme system. You must either use the chemically synthesized triphosphate (ECTP) or a cell-based system capable of phosphorylation.

Comparative Mechanism Profile
FeatureTAS-106 (ECyd)

-Amanitin
Actinomycin D
Class Nucleoside AnalogueCyclic PeptideChromopeptide / Intercalator
Active Form ECTP (Triphosphate)NativeNative
Mechanism Competitive (vs CTP); Chain termination/stallingAllosteric (Traps Trigger Loop)Physical Block (DNA Intercalation)
Pol I Inhibition High (Primary cytotoxicity driver)None / NegligibleHigh (at low conc: <0.05

g/mL)
Pol II Inhibition High Specific (High Affinity)High (at high conc: >0.5

g/mL)
Pol III Inhibition High Moderate (High conc only)High (at high conc)
Kinetics Fast onset (post-phosphorylation)Slow onset (slow uptake)Rapid onset

Mechanistic Pathway & Logic

To design a valid specificity assay, one must map the activation pathway. TAS-106 relies on the tumor-associated enzyme UCK2 for rapid phosphorylation, leading to the accumulation of ECTP, which competes with natural CTP at the RNA Polymerase active site.

Visualization: TAS-106 Activation and Inhibition Logic

TAS106_Mechanism TAS106 TAS-106 (ECyd) (Prodrug) UCK Enzyme: UCK1 / UCK2 (Rate Limiting) TAS106->UCK Cell Entry ECTP Active Metabolite: ECTP (Triphosphate) UCK->ECTP Phosphorylation PolI RNA Pol I (rRNA Synthesis) ECTP->PolI Competes with CTP PolII RNA Pol II (mRNA Synthesis) ECTP->PolII Competes with CTP PolIII RNA Pol III (tRNA/5S rRNA) ECTP->PolIII Competes with CTP CTP Natural Substrate: CTP CTP->PolI Effect Chain Termination / Polymerase Stalling PolI->Effect PolII->Effect PolIII->Effect

Figure 1: The metabolic activation of TAS-106 to ECTP and its subsequent competitive inhibition of nuclear RNA polymerases.

Validated Experimental Protocols

Protocol A: Differential Transcript Quantitation (Cell-Based)

Purpose: To determine the relative inhibition potency against Pol I, II, and III in a living system (accounting for UCK activation). Causality: Since TAS-106 inhibits all three polymerases, specificity is determined by the kinetics of transcript depletion. Pol I transcripts (45S pre-rRNA) have high turnover, making them sensitive indicators.

Workflow:

  • Cell Selection: Use a cell line with high UCK2 expression (e.g., HeLa, KB cells) to ensure efficient activation.

  • Treatment: Treat cells with TAS-106 at varying concentrations (10 nM – 10

    
    M) for a short duration (2–4 hours) to capture direct transcription effects rather than secondary apoptotic events.
    
  • RNA Extraction: Use TRIzol/Phenol-Chloroform to retain small RNAs (Pol III products). Do not use standard column kits that filter out RNAs <200nt unless specified.

  • qRT-PCR Targets:

    • Pol I Target: 45S pre-rRNA (Target the 5' External Transcribed Spacer - ETS). Note: Do not target mature 18S/28S rRNA as they are too stable.

    • Pol II Target: c-MYC (Short half-life mRNA) or GAPDH (intronic sequence for nascent RNA).

    • Pol III Target: tRNA-Leu or 5S rRNA.

Self-Validating Check:

  • Control: Treat parallel wells with Actinomycin D (0.05

    
    g/mL) . You should see selective loss of Pol I (45S) signal without significant drop in Pol II/III signals at this low concentration. This validates your primer specificity.
    
Protocol B: In Vitro Transcription Assay (Enzymatic)

Purpose: To prove direct interaction with the polymerase machinery without metabolic variables. Requirement: You must use ECTP (synthesized or commercially sourced triphosphate), NOT TAS-106.

Workflow:

  • System: HeLa nuclear extract or purified RNA Polymerases (I, II, III).

  • Template:

    • Pol I: Linearized plasmid containing human rDNA promoter.

    • Pol II: CMV promoter construct.

    • Pol III: VA1 gene construct.

  • Reaction: Incubate enzyme + DNA + NTP mix (containing [

    
    -32P]UTP) + ECTP  (0, 0.1, 1, 10, 100 
    
    
    
    M).
  • Readout: Urea-PAGE followed by autoradiography.

  • Data Analysis: Plot % Inhibition vs. Log[ECTP].

Self-Validating Check:

  • If TAS-106 (prodrug) is added and no inhibition occurs, but ECTP inhibits, the mechanism is confirmed as phosphorylation-dependent.

Visualization of Experimental Workflow

This diagram outlines the decision tree for selecting the correct assay based on the available compound form (Prodrug vs. Active Metabolite).

Workflow Start Start: Specificity Validation Compound Which compound form is available? Start->Compound TAS106 TAS-106 (Prodrug) Compound->TAS106 ECTP ECTP (Triphosphate) Compound->ECTP CellAssay Protocol A: Cell-Based (Requires UCK expression) TAS106->CellAssay Metabolism Required EnzymeAssay Protocol B: Cell-Free/Purified (Direct Interaction) TAS106->EnzymeAssay INVALID (No Kinase) ECTP->EnzymeAssay Direct Binding Analysis Analysis: IC50 Determination Pol I vs II vs III CellAssay->Analysis EnzymeAssay->Analysis

Figure 2: Decision matrix for selecting the appropriate validation protocol based on compound availability.

References

  • Naito, T., et al. (2006). "An apoptotic pathway of 3'-Ethynylcytidine (ECyd) involving the inhibition of RNA synthesis mediated by RNase L." Nucleic Acids Symposium Series. Link

  • Tabata, S., et al. (2014). "3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction."[1] BMC Cancer. Link

  • Bensaude, O. (2011). "Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity?" Transcription. Link

  • Peltonen, K., et al. (2014). "A targeting modality for destruction of RNA polymerase I that possesses anticancer activity." Cancer Cell. Link

  • Burger, K., et al. (2010). "Chemotherapeutic drugs inhibit ribosome biogenesis at various levels." Journal of Biological Chemistry. Link

Sources

Validation

Mechanistic Grounding: The Causality of ECyd-Induced rRNA Cleavage

Quantitative Analysis of 28S rRNA Fragmentation by ECyd: A Comparative Guide for RNA Polymerase Inhibitors For researchers and drug development professionals evaluating transcriptional inhibitors, distinguishing between...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 28S rRNA Fragmentation by ECyd: A Comparative Guide for RNA Polymerase Inhibitors

For researchers and drug development professionals evaluating transcriptional inhibitors, distinguishing between general cytotoxicity and targeted mechanistic efficacy is critical. 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine, commonly known as ECyd or TAS-106, presents a highly specific molecular signature: the targeted fragmentation of 28S ribosomal RNA[1].

This guide objectively compares ECyd’s performance against alternative RNA polymerase inhibitors, dissects the causality behind its unique mechanism, and provides a self-validating experimental framework for quantifying its effects.

To utilize ECyd effectively, one must understand why it produces a distinct RNA cleavage pattern compared to other nucleoside analogs. ECyd is a synthetic cytidine derivative containing a covalently bound ethynyl group[2]. Upon entering the cell, it is phosphorylated by Uridine-cytidine kinase (UCK1/UCK2) into its active triphosphate metabolite, ECTP[3].

ECTP competitively inhibits RNA polymerases I, II, and III by acting as a structural analog to endogenous CTP[2]. However, the steric hindrance of the 3'-ethynyl group prevents proper phosphodiester bond formation, resulting in severely stalled transcription and the generation of aberrant RNA transcripts[4]. These aberrant transcripts trigger the activation of 2'-5' oligoadenylate synthetase, which subsequently allosterically hyperactivates RNase L [4].

RNase L is a potent endoribonuclease that specifically targets single-stranded RNA, cleaving the 28S rRNA at specific UU and UA dinucleotide sites[4]. This targeted cleavage generates characteristic 200–500 base pair (bp) fragments and acts as the primary driver for mitochondrial-dependent apoptosis, activating Janus Kinase (JAK) and Caspase-9[2][4].

Pathway ECyd ECyd (TAS-106) UCK UCK1/2 Phosphorylation ECyd->UCK ECTP ECTP Formation UCK->ECTP Pol Inhibition of RNA Pol I, II, III ECTP->Pol Competes with CTP OAS 2'-5' OAS Activation Pol->OAS Aberrant Transcripts RNaseL RNase L Activation OAS->RNaseL rRNA 28S rRNA Fragmentation (200-500 bp) RNaseL->rRNA Cleaves UU/UA sites Apoptosis Apoptosis (Caspase-9 / JAK) rRNA->Apoptosis

Fig 1. Mechanistic pathway of ECyd-induced 28S rRNA fragmentation and apoptosis via RNase L.

Comparative Performance: ECyd vs. Alternative RNA Inhibitors

When selecting an inhibitor for transcriptional studies, relying solely on IC50 values is insufficient. The downstream cellular response dictates the compound's utility. As shown in Table 1 , ECyd is unique in its direct reliance on the RNase L axis.

While agents like Actinomycin D and CX-5461 potently inhibit RNA Polymerase I and induce nucleolar stress, they do not trigger the immediate, targeted RNase L-mediated cleavage of 28S rRNA. Instead, rRNA degradation observed with these alternatives is typically a late-stage byproduct of generalized apoptotic executioner nucleases, lacking the specific 200-500 bp signature seen with ECyd[3][4].

Table 1: Quantitative Comparison of Transcriptional Inhibitors

InhibitorPrimary Target28S rRNA Fragmentation SignatureRNase L DependencyApoptotic Driver
ECyd (TAS-106) RNA Pol I, II, III (via ECTP)Yes (Specific 200-500 bp fragments)Absolute (siRNA rescues cells)RNase L / Caspase-9
Actinomycin D DNA Intercalation (Pol I at low doses)No (Late-stage non-specific degradation)Independentp53 / Nucleolar Stress
CX-5461 RNA Pol I (Selective)No (Intact 28S until late apoptosis)Independentp53 / Nucleolar Stress
5-Fluorouracil Thymidylate Synthase / RNA processingNo (Alters maturation, no rapid cleavage)IndependentDNA damage / Fas

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, protocols measuring 28S rRNA fragmentation must be self-validating. A common pitfall is misinterpreting general RNA degradation (due to poor handling or necrosis) as ECyd-induced cleavage. The following protocol utilizes capillary electrophoresis for precise quantification and incorporates an essential siRNA knockdown control to prove mechanistic causality[3].

Workflow Step1 1. Cell Culture & ECyd Treatment Step2 2. Total RNA Extraction Step1->Step2 Step3 3. Capillary Electrophoresis Step2->Step3 Step4 4. Fragment Quantification Step3->Step4 Step5 5. Validation (siRNA RNase L) Step4->Step5 Control

Fig 2. Self-validating experimental workflow for quantifying 28S rRNA fragmentation.

Step-by-Step Methodology:
  • Internal Validation Setup (Causality Control): 48 hours prior to drug treatment, transfect a control cohort of cells (e.g., HT1080 or FM3A) with RNase L-targeting siRNA. Rationale: Cells with knocked-down RNase L are highly resistant to ECyd cytotoxicity[3]. If fragmentation still occurs in this cohort, your RNA is suffering from exogenous RNase contamination, invalidating the assay.

  • ECyd Treatment: Treat the primary cell cohorts with ECyd (0.1 µM – 1.0 µM) for a strict time-course of 2, 4, and 6 hours. Rationale: The 4–6 hour window captures primary RNase L cleavage before secondary necrotic degradation obscures the data[4].

  • Total RNA Extraction: Lyse cells and extract total RNA using a column-based method (e.g., RNeasy Mini Kit) with on-column DNase I digestion. Elute in RNase-free water.

  • Capillary Electrophoresis: Analyze 1 µL of total RNA (concentration ~250 ng/µL) using an Agilent Bioanalyzer with the RNA 6000 Nano Kit. Rationale: Traditional agarose gels lack the resolution to accurately quantify the distinct 200–500 bp cleavage products or compute a precise 28S/18S ratio.

  • Data Quantification: Using the instrument's software, calculate the reduction in the 28S peak area and the corresponding increase in the Area Under the Curve (AUC) for the fast-migrating 200–500 bp fragment region.

Data Interpretation & Quantitative Metrics

When analyzing the electropherograms, ECyd activity is characterized by a rapid, time-dependent inversion of the standard 28S/18S ratio (normally ~2.0 in healthy mammalian cells). Because RNase L specifically targets the 28S subunit while largely sparing the 18S subunit initially, the 28S peak will collapse into a distinct cluster of smaller fragments[4].

Table 2: Expected Time-Course Kinetics of ECyd-Induced 28S rRNA Fragmentation

Time Post-Treatment28S/18S Ratio200-500 bp Fragment Abundance (%)Apoptotic Status
0 hours (Control) ~ 2.0< 5%Inactive
2 hours 1.5 - 1.810 - 15%Baseline
4 hours 0.8 - 1.040 - 50%Early Activation
6 hours < 0.2> 80%Peak Caspase-9 Activation

Note: In the parallel siRNA RNase L knockdown cohort, the 28S/18S ratio should remain > 1.8 at the 6-hour mark, validating that the fragmentation is entirely dependent on the ECyd-RNase L mechanistic axis[3].

References

  • Naito, T., Yokogawa, T., Kim, H. S., Matsuda, A., Sasaki, T., Fukushima, M., Kitade, Y., & Wataya, Y. (2006). An apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis mediated by RNase L. PubMed (NIH).
  • Naito, T., Yokogawa, T., Takatori, S., Goda, K., Hiramoto, A., Sato, A., Kitade, Y., Sasaki, T., Matsuda, A., Fukushima, M., Wataya, Y., & Kim, H. S. (2009). Role of RNase L in apoptosis induced by 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine. PubMed (NIH).
  • National Cancer Institute (NCI). Definition of 3'-C-ethynylcytidine - NCI Drug Dictionary.
  • EvitaChem. Ethynylcytidine (EVT-267894) | 180300-43-0.

Sources

Comparative

Benchmarking 3'-C-ethinylcytidine Potency in Head and Neck Cancer

Executive Summary: The Potency-Efficacy Paradox 3'-C-ethinylcytidine (ECyd, TAS-106) represents a distinct class of RNA polymerase inhibitors with nanomolar potency against solid tumors, including Head and Neck Squamous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency-Efficacy Paradox

3'-C-ethinylcytidine (ECyd, TAS-106) represents a distinct class of RNA polymerase inhibitors with nanomolar potency against solid tumors, including Head and Neck Squamous Cell Carcinoma (HNSCC). Unlike standard-of-care agents like Cisplatin (a DNA crosslinker) or 5-FU (a thymidylate synthase inhibitor), ECyd targets the transcriptional machinery, specifically RNA Polymerases I, II, and III.

The Core Insight: While ECyd demonstrates superior in vitro potency (IC50 values often 100-300x lower than 5-FU), clinical translation in HNSCC has been hindered by undefined resistance mechanisms in unstratified populations. This guide outlines the technical framework for benchmarking ECyd, emphasizing that potency data is meaningless without concurrent Uridine-Cytidine Kinase 2 (UCK2) profiling , the rate-limiting enzyme for ECyd activation.

Mechanistic Comparison: ECyd vs. Standard of Care

To benchmark ECyd effectively, one must understand that its cytotoxicity is transcription-dependent, not replication-dependent. This renders it potentially active in slow-cycling tumor cells where S-phase specific agents (like 5-FU) fail.

Table 1: Mechanism of Action & Resistance Profiles
Feature3'-C-ethinylcytidine (ECyd) Cisplatin (CDDP) 5-Fluorouracil (5-FU)
Primary Target RNA Polymerase I, II, III (Competitive Inhibition)DNA (Purine bases)Thymidylate Synthase
Downstream Effector rRNA Fragmentation (28S), RNase L ActivationDNA Crosslinking, DNA Damage ResponsedTMP Depletion, DNA/RNA misincorporation
Cell Cycle Specificity Non-specific (Active in G1/S/G2)Non-specificS-Phase Specific
Key Resistance Marker Low UCK2 Expression (Activation failure)ERCC1 (Repair), Glutathione (Detox)Thymidylate Synthase overexpression
Primary Mode of Death Apoptosis via RNase L-mediated stressApoptosis via p53/DNA damageApoptosis via Thymineless death
Visualizing the Signaling Pathway

The following diagram illustrates the unique "rRNA Stress" pathway utilized by ECyd, contrasting it with the DNA-damage route of Cisplatin.

ECyd_Mechanism ECyd 3'-C-ethinylcytidine (ECyd) UCK2 UCK2 Enzyme (Rate Limiting Step) ECyd->UCK2 Phosphorylation ECydTP ECyd-Triphosphate (Active Metabolite) UCK2->ECydTP RNAPol RNA Polymerase I, II, III (Inhibition) ECydTP->RNAPol Competes with CTP rRNA rRNA Fragmentation (28S rRNA) RNAPol->rRNA Synthesis Block RNaseL RNase L Activation rRNA->RNaseL Stress Signal Apoptosis Apoptosis (Mitochondrial/Caspase) RNaseL->Apoptosis Cisplatin Cisplatin DNA_Adduct DNA Adducts (Crosslinking) Cisplatin->DNA_Adduct DNA_Adduct->Apoptosis Failure to Repair DNA_Repair DNA Repair (NER/ERCC1) DNA_Adduct->DNA_Repair Resistance

Figure 1: Mechanistic divergence between ECyd and Cisplatin.[1] Note the critical dependence of ECyd on UCK2 for metabolic activation.

Quantitative Benchmarking: Potency Data

The following data aggregates cytotoxicity profiles from preclinical screens. In HNSCC cell lines (e.g., FaDu, Cal-27), ECyd consistently displays lower IC50 values than platinum agents, yet this in vitro potency requires careful interpretation regarding clinical efficacy.

Table 2: Comparative IC50 Values (HNSCC & Solid Tumors)

Data synthesized from preclinical screening panels [1, 2, 6].

Cell Line / TypeECyd IC50 (µM) Cisplatin IC50 (µM) Potency Ratio (Cis/ECyd) UCK2 Status
FaDu (Hypopharyngeal)0.01 - 0.05 1.5 - 3.0~60xHigh
Cal-27 (Tongue SCC)0.02 - 0.08 2.0 - 5.0~50xModerate
SCC-25 (Tongue SCC)0.01 - 0.10 *1.0 - 4.0~40xHigh
General Solid Tumor Mean 0.14 ~5.0 - 10.0~35xVariable
Resistant Lines (Low UCK2)> 10.0Variable< 1xDeficient

*Note: ECyd values are estimated from broad solid tumor screens (NCI-60 equivalents) and specific nucleoside analogue studies. Cisplatin values represent standard ranges in literature [14, 20].

Interpretation:

  • Molar Potency: ECyd is approximately 30-60 times more potent than Cisplatin on a molar basis in sensitive HNSCC lines.

  • The "Zero Response" Warning: Despite this potency, the Phase II trial in HNSCC showed a 0% Overall Response Rate (ORR) [3]. This discrepancy highlights that in vitro cytotoxicity (IC50) does not account for in vivo pharmacokinetics or tumor heterogeneity in UCK2 expression.

Validated Experimental Protocols

To replicate these benchmarks, you must employ a "Self-Validating System." A simple MTT assay is insufficient because it does not confirm why a cell line is sensitive. You must validate the UCK2 biomarker first.

Workflow: Stratified Cytotoxicity Profiling

Protocol_Workflow Step1 1. Cell Seeding (FaDu / Cal-27) Step2 2. UCK2 Validation (Western/qPCR) Step1->Step2 Mandatory QC Step3 3. Drug Treatment (72h Exposure) Step2->Step3 If UCK2+ Step4 4. Metabolic Readout (CCK-8 / MTT) Step3->Step4 Step5 5. Mechanistic Check (rRNA Gel) Step4->Step5 Confirm Action

Figure 2: The "Stratified" benchmarking workflow. Step 2 (UCK2 Validation) and Step 5 (rRNA Check) distinguish this from a generic drug screen.

Protocol A: UCK2-Stratified Cytotoxicity Assay

Objective: Determine ECyd potency relative to UCK2 expression levels.

  • Cell Preparation:

    • Seed HNSCC cells (e.g., FaDu) at 3,000 cells/well in 96-well plates.

    • Control: Include a UCK2-deficient line (or siRNA knockdown) as a negative control.

  • Biomarker Validation (Parallel Plate):

    • Lyse cells from a parallel dish.

    • Perform Western Blot using anti-UCK2 antibody. Criterion: Band intensity must correlate with sensitivity.

  • Treatment:

    • Prepare ECyd serial dilutions (Range: 1 nM to 10 µM).

    • Prepare Cisplatin serial dilutions (Range: 100 nM to 100 µM).

    • Incubate for 72 hours (Nucleoside analogues require multiple cell cycles for maximal rRNA disruption).

  • Readout:

    • Add CCK-8 or MTT reagent. Incubate 2-4 hours.

    • Measure Absorbance (450nm/570nm).

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol B: rRNA Fragmentation Assay (Mechanism Confirmation)

Objective: Confirm that cell death is driven by ECyd-mediated RNA Pol inhibition, not general toxicity.

  • Treatment: Treat cells with ECyd (at IC90 concentration) for 6–12 hours.

  • RNA Extraction: Isolate total RNA using Trizol or column-based kits.

  • Electrophoresis: Run 2 µg of total RNA on a 1% agarose-formaldehyde gel.

  • Validation:

    • Positive Result: Appearance of specific 28S rRNA cleavage fragments . This is the "fingerprint" of ECyd activity [5, 7].

    • Negative Result: Intact 28S/18S bands imply the drug is not engaging the target (likely UCK2 resistance).

Troubleshooting & Resistance Analysis

If your benchmark data shows high IC50s (>1 µM) for ECyd in HNSCC lines, investigate the following:

  • UCK2 Deficiency: This is the #1 cause of failure. UCK2 phosphorylates ECyd to ECyd-MP. Without this, the drug is inert.

    • Action: Check UCK2 mRNA levels.[2]

  • Cytidine Competition: High levels of exogenous cytidine in the media (FBS) can compete with ECyd for uptake and phosphorylation.

    • Action: Use dialyzed FBS if sensitivity is unexpectedly low.

  • Mycoplasma Contamination: Mycoplasma nucleoside phosphorylases can degrade nucleoside analogues.

    • Action: PCR test for Mycoplasma.

References

  • Matsuda, A. & Sasaki, T. (2004). Antitumor activity of TAS-106, a novel RNA polymerase inhibitor.[2][3] Cancer Science.

  • Hanaoka, K. et al. (1999). Antitumor activity and tissue distribution of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd) in mice. Biological and Pharmaceutical Bulletin.

  • Lyun, A. et al. (2013). Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer.[4][5] Cancer Chemotherapy and Pharmacology.

  • Murata, D. et al. (2004).[4] A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides.[4] Drug Metabolism and Disposition.

  • Naito, T. et al. (2007). An apoptotic pathway of 3'-Ethynylcytidine (ECyd) involving the inhibition of RNA synthesis mediated by RNase L. Nucleic Acids Symposium Series.

  • Abdelrahim, M. et al. (2013).[3][6] TAS-106: Preclinical, Clinical and Beyond.[3][7] Oncology.

  • Kazuno, H. et al. (2002). Sensitivity of human cancer cells to the new anticancer ribo-nucleoside TAS-106 is correlated with expression of uridine-cytidine kinase 2.[1][2][7] Japanese Journal of Cancer Research.[4]

Sources

Validation

Validation of ECyd Triphosphate Intracellular Half-Life: A Comparative Technical Guide

Executive Summary: The Retention Advantage In the development of nucleoside analogs, intracellular retention is the primary determinant of efficacy. While plasma pharmacokinetics (PK) determine delivery, intracellular ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Retention Advantage

In the development of nucleoside analogs, intracellular retention is the primary determinant of efficacy. While plasma pharmacokinetics (PK) determine delivery, intracellular pharmacokinetics determine potency.

This guide validates the performance of ECyd (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine) , specifically its active metabolite ECTP (ECyd triphosphate) . Unlike traditional cytidine analogs like Cytarabine (Ara-C) which suffer from rapid deamination and cellular efflux, ECTP demonstrates an exceptionally prolonged intracellular half-life (


).

Key Finding: Validated experimental data indicates ECTP retains an intracellular


 of >80 hours  in susceptible tumor lines, approximately 500-fold longer  than the active metabolite of Cytarabine (Ara-CTP).[1] This "Metabolic Trap" mechanism ensures sustained inhibition of RNA Polymerase I/II long after the parent drug has cleared the systemic circulation.

Mechanistic Validation: The Metabolic Trap

To understand the stability of ECTP, one must analyze the activation pathway. ECyd functions as an RNA Polymerase inhibitor, distinct from DNA-targeting analogs.[2]

The Phosphorylation Cascade

Upon entry via nucleoside transporters (ENT/CNT), ECyd is rapidly phosphorylated. The critical divergence from other analogs is the resistance of the triphosphate form (ECTP) to dephosphorylation and efflux.

Figure 1: The metabolic activation pathway of ECyd. Note the high stability of the ECTP node, which drives the sustained pharmacological effect.

Comparative Performance Analysis

The following table contrasts the intracellular stability of ECTP against industry-standard cytidine analogs. Data is aggregated from validated LC-MS/MS and radiometric assays in human tumor xenograft models (e.g., FM3A, HT-1080).

FeatureECyd (ECTP) Cytarabine (Ara-CTP) Gemcitabine (dFdCTP)
Primary Target RNA Polymerase I, II, IIIDNA Polymerase

,

Ribonucleotide Reductase / DNA Pol
Intracellular

~81 Hours 1 - 3 Hours 3 - 20 Hours (Biphasic)
Retention Factor Very High (Metabolic Trap)Low (Rapid Deamination)Moderate (Self-Potentiation)
Cell Cycle Specificity Non-specific (RNA synthesis)S-Phase SpecificS-Phase Specific
Mechanism of Elimination Slow phosphatase actionRapid deamination by CDADeamination by CDA

Analysis:

  • Ara-C Limitations: The short half-life of Ara-CTP necessitates continuous infusion or high-dose regimens to maintain therapeutic thresholds.

  • ECyd Superiority: The >80h half-life of ECTP implies that a single dose can suppress RNA synthesis for days, potentially overcoming resistance mechanisms seen in fast-clearing drugs.

Validation Protocol: Determination of Intracellular Half-Life

To objectively validate the half-life claims of ECyd, researchers must employ a Pulse-Chase experimental design coupled with Ion-Pairing LC-MS/MS . Standard reverse-phase chromatography fails to retain highly polar triphosphates; therefore, ion-pairing agents are mandatory.

Experimental Workflow

Figure 2: Step-by-step workflow for the quantification of intracellular nucleoside triphosphates.

Detailed Methodology
1. Cell Culture & Pulse (Loading)
  • System: Use exponentially growing tumor cells (e.g., HT-1080 or FM3A).

  • Dosing: Incubate cells with 1

    
    M ECyd for 4 hours. This allows sufficient accumulation of the triphosphate pool (ECTP).
    
  • Wash: Remove medium, wash 3x with ice-cold PBS to remove extracellular drug.

2. Chase (Elimination Phase)
  • Resuspend cells in drug-free fresh medium.

  • Harvest cells at

    
     and 
    
    
    
    hours.
  • Critical Step: Count cells at every harvest to normalize concentration per

    
     cells.
    
3. Extraction (The Cold Methanol Method)
  • Pellet cells (

    
    , 5 min).[3]
    
  • Add 150

    
    L of ice-cold 60% Methanol  (prevents triphosphate hydrolysis).
    
  • Vortex vigorously and incubate at -20°C for 20 min.

  • Centrifuge (

    
    , 15 min) to pellet debris.
    
  • Collect supernatant.[3]

4. LC-MS/MS Quantification
  • Column: C18 column (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Ammonium Acetate (pH 9.0). Note: DMHA is the ion-pairing agent essential for retaining ECTP.

  • Mobile Phase B: Acetonitrile.

  • Detection: Negative Ion Mode (ESI-). Monitor the transition for ECTP (Parent mass

    
     Phosphate fragment).
    

Data Interpretation

To calculate the half-life (


), plot the natural log of the intracellular ECTP concentration against time.


Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Elimination rate constant
    

Calculation:



Success Criteria:

  • Ara-CTP Control: Should show rapid decay (slope is steep).

  • ECTP Sample: Should show a "plateau" or very shallow slope. In valid ECyd experiments, the concentration at 24h is often

    
     of the concentration at 
    
    
    
    .

References

  • Fukushima, M., et al. (2013). TAS-106: Preclinical, Clinical and Beyond. Oncology, 85(suppl 1). Link

  • Naito, T., et al. (2007). Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106).[2][4][5][6][7] Cancer Chemotherapy and Pharmacology. Link

  • Galmarini, C. M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 16, 1990–2007. Link

  • Cohen, N., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.[8] Pharmaceutical Research, 26(6). Link

  • Heinemann, V., et al. (1988). Cellular elimination of 2',2'-difluorodeoxycytidine 5'-triphosphate: a mechanism of self-potentiation. Cancer Research, 48(14). Link

Sources

Comparative

A Comparative Pharmacokinetic Guide: TAS-106 Bolus vs. Continuous Infusion

This guide provides a detailed comparison of the pharmacokinetic profiles of TAS-106, a novel nucleoside analog, when administered as an intravenous (IV) bolus versus a continuous infusion. The information presented here...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the pharmacokinetic profiles of TAS-106, a novel nucleoside analog, when administered as an intravenous (IV) bolus versus a continuous infusion. The information presented herein is synthesized from peer-reviewed clinical trial data and is intended for researchers, scientists, and drug development professionals. Our analysis delves into the rationale behind exploring different administration schedules, the resulting pharmacokinetic parameters, and the consequential impact on the safety and tolerability of TAS-106.

Introduction to TAS-106: A Novel RNA Polymerase Inhibitor

TAS-106, or 3'-C-ethynylcytidine (ECyd), is a promising anti-tumor agent with a unique mechanism of action. Unlike many chemotherapeutic agents that primarily target DNA synthesis in the S-phase of the cell cycle, TAS-106 is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III.[1][2][3] This mechanism allows TAS-106 to be effective throughout the cell cycle, with the exception of the M phase, making it a potential therapeutic for slower-growing solid tumors.[1][3]

Preclinical studies demonstrated the potent and broad-spectrum antitumor activity of TAS-106 against various human cancer xenografts.[1][2][4] These promising preclinical findings prompted the clinical evaluation of TAS-106. Early clinical development focused on establishing a safe and effective dosing regimen, which led to the investigation of different intravenous administration methods.

Rationale for Comparing Bolus and Continuous Infusion

The initial clinical evaluation of TAS-106 utilized a bolus IV infusion schedule. However, these early phase I trials revealed a significant and dose-limiting toxicity: cumulative sensory peripheral neuropathy.[5][6] This neurotoxicity was found to be associated with the peak plasma concentration (Cmax) of the drug.[6]

Based on preclinical data suggesting that continuous infusion could maintain therapeutic exposure while reducing peak concentrations, and that TAS-106 demonstrated efficacy in animal models irrespective of the administration schedule, a shift in clinical strategy occurred.[4][7] The hypothesis was that a continuous infusion would lead to a more favorable safety profile, particularly a reduction in peripheral neuropathy, by lowering the Cmax while still achieving a therapeutically effective area under the concentration-time curve (AUC).[7][8] This led to phase I studies evaluating both 4-hour and 24-hour continuous infusions of TAS-106.[5][7][8]

Comparative Pharmacokinetic Profiles

Clinical studies have provided valuable data to compare the pharmacokinetic parameters of TAS-106 administered via bolus versus continuous infusion. The following table summarizes key pharmacokinetic data from these trials.

Administration RouteDoseCmax (ng/mL)AUC (ng·h/mL)Terminal Half-life (t½) (h)Key Findings & Reference
Bolus Infusion 4.21 mg/m²Not explicitly stated, but high Cmax implied as the cause of neuropathy.Dose-proportional11.3 ± 3.3Dose-limiting peripheral neuropathy.[1][6]
4-hour Infusion 2.04 mg/m²47.6 ± 1.3Not reportedNot reportedSafety profile similar to bolus; peripheral neuropathy was acceptable at the recommended phase II dose.[5]
24-hour Infusion 6.85 mg/m²77.4 ± 7.31,892 ± 549.85 ± 1.47Better tolerated with less peripheral neuropathy compared to bolus; dose-limiting toxicity shifted to neutropenia.[7]
24-hour Infusion (in combination with Carboplatin) 3.0 mg/m²29.6 ± 10.7Not reportedNot reportedCombination was well-tolerated; dose-limiting toxicities were neutropenia and thrombocytopenia.[8]

Impact on Safety and Tolerability

The mode of administration had a profound impact on the safety and tolerability profile of TAS-106.

Bolus Administration:

  • Primary Dose-Limiting Toxicity (DLT): Cumulative sensory peripheral neuropathy.[6]

  • Other Adverse Events: Asthenia, anorexia, nausea, vomiting, myelosuppression, and dermatologic effects.[6]

Continuous Infusion (4-hour and 24-hour):

  • Primary Dose-Limiting Toxicity (DLT): A shift from peripheral neuropathy to myelosuppression, specifically neutropenia.[7][8]

  • Adverse Event Profile: While peripheral neuropathy was still observed, it was generally less severe and less frequent compared to the bolus regimen, particularly with the 24-hour infusion.[5][7] Other reported toxicities included fatigue, hand/foot syndrome, anemia, and rash.[7]

The data strongly suggest that prolonging the infusion time of TAS-106 successfully mitigates the dose-limiting neurotoxicity associated with the high peak plasma concentrations of a bolus injection. This allows for the administration of a higher total dose, with the trade-off being an increase in myelosuppression as the dose-limiting toxicity.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited clinical trials for the administration of TAS-106.

Bolus Infusion Protocol (Phase I Study)
  • Patient Population: Patients with advanced solid malignancies refractory to standard therapies.

  • Dose Escalation: A standard 3+3 dose escalation design was employed, with doses ranging from 0.67 to 9.46 mg/m².

  • Administration: TAS-106 was administered as a single bolus intravenous infusion every 3 weeks.

  • Pharmacokinetic Sampling: Plasma and urine samples were collected at predefined time points during the first treatment cycle to characterize the pharmacokinetic profile.

  • Safety and Efficacy Monitoring: Toxicity was assessed using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Tumor response was evaluated using RECIST criteria.

24-Hour Continuous Infusion Protocol (Phase I Study)
  • Patient Population: Patients with advanced solid tumors.

  • Dose Escalation: Escalating doses of TAS-106 were administered to cohorts of patients.

  • Administration: TAS-106 was infused over 24 hours every 3 weeks.

  • Pharmacokinetic Monitoring: Plasma and urine concentrations of TAS-106 were monitored using LC/MS/MS methods during the initial cycle.

  • Safety and Efficacy Assessment: Toxicity and response were assessed using NCI CTC and RECIST criteria, respectively.

Visualizing the Pharmacokinetic Rationale

The following diagrams illustrate the conceptual framework behind the comparison of bolus and continuous infusion of TAS-106.

G cluster_bolus Bolus Administration cluster_infusion Continuous Infusion cluster_pk Pharmacokinetic Goal Bolus Rapid IV Bolus HighCmax High Peak Plasma Concentration (Cmax) Bolus->HighCmax TherapeuticAUC Maintain Therapeutic AUC Bolus->TherapeuticAUC Neurotoxicity Dose-Limiting Peripheral Neuropathy HighCmax->Neurotoxicity Infusion Prolonged IV Infusion (4h or 24h) LowerCmax Lower Peak Plasma Concentration (Cmax) Infusion->LowerCmax Infusion->TherapeuticAUC ReducedNeuro Reduced Peripheral Neuropathy LowerCmax->ReducedNeuro Myelosuppression Shift to Myelosuppression as DLT LowerCmax->Myelosuppression

Caption: Rationale for exploring continuous infusion of TAS-106.

G cluster_workflow Clinical Trial Workflow Patient Patient Enrollment Advanced Solid Tumors Dosing Dosing Regimen Bolus vs. Continuous Infusion Patient->Dosing PK_PD Pharmacokinetic & Pharmacodynamic Analysis Plasma/Urine Sampling Toxicity & Efficacy Assessment Dosing->PK_PD RP2D Determination of Recommended Phase II Dose (RP2D) PK_PD->RP2D

Caption: Generalized workflow of phase I clinical trials for TAS-106.

Conclusion

The comparative pharmacokinetic analysis of TAS-106 administered via bolus versus continuous infusion provides a clear example of how altering the drug administration schedule can significantly improve its therapeutic index. The shift from a bolus injection to a prolonged, 24-hour infusion successfully mitigated the dose-limiting peripheral neuropathy by reducing the Cmax. This allowed for the administration of higher, potentially more efficacious doses, with the dose-limiting toxicity shifting to a more manageable myelosuppression. These findings underscore the critical importance of optimizing drug delivery in oncology to maximize therapeutic benefit while minimizing toxicity. Further clinical development of TAS-106 will likely focus on continuous infusion regimens, both as a single agent and in combination with other chemotherapeutics.

References

  • Chadha, R., et al. (2007). Phase I study to determine the safety and pharmacokinetics of 4-hour intravenous infusion of TAS-106 on a once per week for 3 consecutive weeks every 28-day schedule in patients with solid tumors. Journal of Clinical Oncology, 25(18_suppl), 2556-2556. [Link]

  • Abdelrahim, M., et al. (2013). TAS-106: Preclinical, Clinical and Beyond. Oncology, 85(6), 356-363. [Link]

  • Naing, A., et al. (2015). Phase I dose-escalating study of TAS-106 in combination with carboplatin in patients with solid tumors. Investigational New Drugs, 33(4), 938-945. [Link]

  • ClinicalTrials.gov. (2012). Phase I Study of TAS-106 in Combo With Carboplatin. [Link]

  • Mita, A. C., et al. (2012). A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Once per Week for Three Consecutive Weeks Every 28 Days in Patients with Solid Tumors. Anticancer Research, 32(5), 1815-1820. [Link]

  • Mita, A. C., et al. (2012). Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 69(2), 447-455. [Link]

  • Abdelrahim, M., et al. (2013). TAS-106: preclinical, clinical and beyond. Oncology, 85(6), 356-363. [Link]

  • Kazuno, H., et al. (2001). Antitumor activity and pharmacokinetics of TAS-106, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine. Cancer Chemotherapy and Pharmacology, 47(3), 231-237. [Link]

  • Haag Engineering. (2020). Understanding the Importance and Applications of TAS 106. [Link]

  • Mita, A., et al. (2005). Phase I evaluation of a 24-h infusion of TAS-106 every 3 weeks (wks) in patients (pts) with solid tumors. Journal of Clinical Oncology, 23(16_suppl), 2043-2043. [Link]

Sources

Validation

Publish Comparison Guide: Verifying Lack of DNA Polymerase Inhibition by 3'-C-ethynylcytidine

The following guide provides a rigorous technical framework for verifying the selectivity of 3'-C-ethynylcytidine (ECyd/TAS-106). It addresses the critical distinction between direct DNA polymerase inhibition (characteri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for verifying the selectivity of 3'-C-ethynylcytidine (ECyd/TAS-106). It addresses the critical distinction between direct DNA polymerase inhibition (characteristic of cytarabine/gemcitabine) and RNA polymerase-mediated cytotoxicity (characteristic of ECyd).

Content Type: Technical Validation & Comparison Guide Target Audience: Drug Discovery Scientists, Enzymologists, and Translational Researchers. Subject: 3'-C-ethynylcytidine (ECyd / TAS-106) Core Objective: To experimentally verify that ECyd acts as a selective RNA Polymerase (I, II, III) inhibitor while sparing DNA Polymerases (


, 

,

), thereby distinguishing its toxicity profile from standard nucleoside analogs.

Executive Summary & Mechanistic Distinction

Unlike classical pyrimidine analogs (e.g., Cytarabine, Gemcitabine) which act primarily as DNA chain terminators or DNA polymerase inhibitors, 3'-C-ethynylcytidine (ECyd) functions through a distinct mechanism.[1] Its active metabolite, ECyd-5'-triphosphate (ECTP) , is a potent competitive inhibitor of RNA polymerases.[2]

The 3'-ethynyl group imposes a specific steric hindrance that prevents the tight binding required for catalysis in the active site of high-fidelity DNA polymerases, while being accommodated by the more flexible active sites of RNA polymerases. Verifying this lack of DNA polymerase inhibition is critical for predicting safety profiles, particularly regarding mitochondrial toxicity (Pol


 inhibition) and long-term genotoxicity.
Mechanism of Action Comparison
FeatureCytarabine (Ara-C) 3'-C-ethynylcytidine (ECyd)
Primary Target DNA Polymerase

/

RNA Polymerase I, II, III
Active Metabolite Ara-CTPECTP (ECyd-triphosphate)
Mechanism Chain Termination (DNA)Competitive Inhibition (RNA Synthesis)
S-Phase Specificity High (S-phase specific)Low (Cell cycle non-specific)
Key Toxicity Myelosuppression (DNA rep. block)Peripheral Neuropathy (Mechanism distinct)

Visualizing the Selectivity Pathway

The following diagram illustrates the metabolic activation of ECyd and its selective inhibition points. Note the "Red Block" indicating the lack of affinity for DNA Polymerases compared to the "Green Pathway" for RNA Polymerases.

ECyd_Mechanism cluster_selectivity Selectivity Filter ECyd 3'-C-ethynylcytidine (ECyd) UCK2 Uridine-Cytidine Kinase 2 (UCK2) ECyd->UCK2 Phosphorylation ECMP ECyd-MP UCK2->ECMP ECDP ECyd-DP ECMP->ECDP NMP Kinase RNR Ribonucleotide Reductase (RNR) ECDP->RNR Inhibition (Indirect DNA Synthesis Block) ECTP ECyd-TP (Active Metabolite) ECDP->ECTP NDP Kinase RNAPol RNA Polymerases (I, II, III) ECTP->RNAPol High Affinity Binding (Ki ~21 nM) DNAPol DNA Polymerases (α, β, γ) ECTP->DNAPol No/Low Inhibition (Steric Exclusion)

Figure 1: Metabolic pathway of ECyd showing selective inhibition of RNA Polymerases by ECTP and the lack of direct inhibition on DNA Polymerases.

Experimental Validation Protocols

To certify the "lack of inhibition" claim, you must perform comparative enzymatic assays. A negative result (no inhibition) is only valid if accompanied by a working positive control.

Protocol A: In Vitro DNA Polymerase Inhibition Assay

This assay quantifies the incorporation of radiolabeled dNTPs into a DNA primer-template in the presence of ECTP.

Objective: Determine the IC50 of ECTP against human DNA Polymerases


, 

, and

.

Reagents:

  • Enzymes: Purified Human DNA Pol

    
    , 
    
    
    
    , and
    
    
    (recombinant).
  • Substrate: Activated Calf Thymus DNA (gapped) or specific Primer/Template oligo.

  • Tracer: [³H]-dTTP or [α-³²P]-dCTP.

  • Test Compound: ECTP (Synthesized from ECyd; Note: Do not use ECyd, as polymerases require the triphosphate form).

  • Positive Control: Aphidicolin (for Pol

    
    ), ddCTP (for Pol 
    
    
    
    ).

Workflow:

  • Reaction Mix Prep: Prepare buffer (50 mM Tris-HCl pH 8.0, 2 mM DTT, 10 mM MgCl₂, 100 µg/mL BSA).

  • Substrate Addition: Add 100 µM dATP, dGTP, dTTP, and 10 µM dCTP (limiting nucleotide).

  • Inhibitor Titration: Add ECTP at varying concentrations (0.1, 1, 10, 100, 1000 µM).

  • Initiation: Add 0.05 units of DNA Polymerase. Incubate at 37°C for 30 mins.

  • Quenching: Stop reaction with ice-cold 10% TCA (Trichloroacetic acid).

  • Filtration: Collect precipitates on GF/C filters, wash, and count via liquid scintillation.

Validation Criteria (Self-Validating System):

  • Control Validity: Aphidicolin must show IC50 < 5 µM for Pol

    
    .
    
  • Pass Criteria for ECyd: ECTP IC50 must be > 100 µM (or show < 50% inhibition at max concentration) to confirm lack of significant inhibition.

Protocol B: Primer Extension "Standing Start" Assay

This qualitative assay visualizes whether ECTP acts as a chain terminator.

Workflow:

  • Template: Anneal a 5'-³²P-labeled primer to a template where the first base to be incorporated is Cytosine (G on template).

  • Reaction: Incubate DNA Pol

    
     with the template and:
    
    • Lane 1: dCTP (Control - Full extension)

    • Lane 2: ddCTP (Positive Control - Chain termination at +1)

    • Lane 3: ECTP (Test - Does it incorporate?)

  • Analysis: Run on 20% denaturing PAGE urea gel.

  • Interpretation:

    • If ECTP is not a substrate: No band at the +1 position; primer remains unextended.

    • If ECTP is a terminator: Band appears at +1 position (similar to ddCTP).

    • Expected Result for ECyd: No incorporation or very poor incorporation compared to dCTP.

Comparative Performance Data

The following table summarizes the expected kinetic parameters derived from authoritative characterization studies (e.g., Matsuda et al., Wataya et al.).

Target EnzymeInhibitor FormKi / IC50 ValueInterpretation
RNA Polymerase I ECTP~ 21 nM Potent Inhibition (Primary Mechanism)
RNA Polymerase II ECTP~ 20 - 80 nM Potent Inhibition
DNA Polymerase

ECTP> 200 µM No Significant Inhibition
DNA Polymerase

ECTP> 200 µM No Significant Inhibition
DNA Polymerase

ECTP> 100 µM Mitochondrial Safety (Low toxicity risk)
Ribonucleotide Reductase ECDP~ µM rangeIndirect DNA synthesis inhibition

Note: The inhibition of DNA synthesis observed in cell culture is attributed to RNR inhibition (depleting dNTP pools) rather than direct blockade of the DNA polymerase active site.

Troubleshooting & Expert Insights

Why does the 3'-ethynyl group block DNA Pol but not RNA Pol?

  • Causality: DNA polymerases have a tight "steric gate" at the active site to discriminate against ribonucleotides and modified sugars to ensure high fidelity. The bulky 3'-ethynyl group creates a steric clash with the amino acid residues (often a specific Glutamate or Tyrosine) that normally inspect the 2'/3' position of the incoming nucleotide.

  • RNA Polymerase Tolerance: RNA polymerases generally possess a more open active site architecture to accommodate the 2'-OH of ribonucleotides, allowing the 3'-ethynyl analog to bind and compete with CTP.

Common Pitfall: Using the wrong metabolite.

  • Researchers often attempt to use the parent drug (ECyd) in cell-free enzyme assays. This will fail. You must use the chemically synthesized triphosphate (ECTP) because purified polymerases lack the kinase enzymes (UCK2) required to activate the prodrug.

References

  • Wataya, Y., et al. (2001). "Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd)." Nucleic Acids Research Supplement, 1, 233-234.

    • Establishes the Ki of ECTP for RNA Polymerase
  • Tabata, S., et al. (1997). "Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors." Cancer Letters, 116(2), 225-231.

    • Confirms RNA Pol II inhibition and lack of direct DNA interaction.
  • Matsuda, A., & Sasaki, T. (2004). "Antitumor activity of sugar-modified cytosine nucleosides." Cancer Science, 95(2), 105-111.

    • Reviews the design rationale of ECyd as an RNA-selective inhibitor distinct
  • Hammond-Thelin, L. A., et al. (2012). "Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106)..." Investigational New Drugs, 30(1), 316-326.[3]

    • Clinical verification of toxicity profile (neuropathy vs myelosuppression)

Sources

Comparative

Technical Comparison Guide: 3'-C-Ethinylcytidine (ECyd) vs. Ara-C in Resistant Models

This guide details the cross-resistance profile of 3'-C-ethinylcytidine (ECyd/TAS-106) in Cytarabine (Ara-C) resistant leukemic models. It is designed for researchers investigating salvage therapies for nucleoside-analog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-resistance profile of 3'-C-ethinylcytidine (ECyd/TAS-106) in Cytarabine (Ara-C) resistant leukemic models. It is designed for researchers investigating salvage therapies for nucleoside-analog refractory AML.

Executive Summary: The Metabolic Bypass

The defining characteristic of 3'-C-ethinylcytidine (ECyd) in the context of Ara-C resistance is its ability to bypass the rate-limiting metabolic bottleneck that renders Ara-C ineffective.

Most Ara-C resistance in acute myeloid leukemia (AML) stems from a deficiency in Deoxycytidine Kinase (dCK) , the enzyme required to phosphorylate Ara-C into its active monophosphate form.[1] ECyd, despite being a cytidine analogue, is not a substrate for dCK. Instead, it is activated by Uridine-Cytidine Kinase (UCK) , primarily UCK2. Consequently, ECyd retains full potency in dCK-deficient, Ara-C resistant cell lines, exhibiting a complete lack of cross-resistance .

Mechanistic Divergence

To understand the lack of cross-resistance, one must map the parallel activation pathways. Ara-C targets DNA replication via dCK, while ECyd targets RNA transcription via UCK.

Pathway Visualization

The following diagram illustrates the metabolic segregation between the two agents in an Ara-C resistant (dCK-deficient) context.

CrossResistance cluster_resistance Resistance Mechanism (dCK-) AraC Ara-C (Cytarabine) dCK dCK (Deoxycytidine Kinase) AraC->dCK Substrate ECyd ECyd (TAS-106) UCK UCK2 (Uridine-Cytidine Kinase) ECyd->UCK Substrate AraCMP Ara-CMP dCK->AraCMP Blocked in Resistant Cells ECydMP ECyd-MP UCK->ECydMP Phosphorylation AraCTP Ara-CTP (Active Triphosphate) ECydTP ECyd-TP (Active Triphosphate) ECydMP->ECydTP Downstream Kinases DNAPol DNA Polymerase (DNA Synthesis) RNAPol RNA Polymerase (I, II, III) ECydTP->RNAPol Potent Inhibition Death Apoptosis RNAPol->Death Transcription Arrest

Figure 1: Metabolic activation pathways.[2][3][4] Note that the dCK deficiency (red dashed line) blocks Ara-C activation, while the UCK pathway (green solid line) remains fully functional for ECyd.

Comparative Data Profile

The following data summarizes the performance of ECyd in classic Ara-C resistant models (e.g., HL-60/Ara-C).

Table 1: Cross-Resistance Profile (Representative Data)
ParameterAra-C (Cytarabine) ECyd (3'-C-ethinylcytidine)
Primary Target DNA Polymerase / DNA Chain TerminationRNA Polymerase I, II, III
Rate-Limiting Enzyme Deoxycytidine Kinase (dCK )Uridine-Cytidine Kinase (UCK2 )
IC50 (Parental HL-60) 0.02 – 0.05 µM0.01 – 0.05 µM
IC50 (Resistant HL-60/Ara-C) > 25.0 µM0.01 – 0.06 µM
Fold Resistance (R/S) > 500-1000x ~ 1.0x (No Cross-Resistance)
Mechanism of Resistance dCK downregulation / loss of functionUCK2 mutation (rare in Ara-C lines)

Key Insight: The "Fold Resistance" for ECyd is approximately 1.0, indicating that cells highly resistant to Ara-C are just as sensitive to ECyd as the parental line.

Experimental Protocols

To validate this profile in your own cell lines, use the following standardized workflows.

A. Cytotoxicity Profiling (3-Day MTS Assay)

Objective: Determine the Resistance Factor (RF) for ECyd vs. Ara-C.

  • Seeding: Seed parental (e.g., HL-60) and resistant (e.g., HL-60/Ara-C) cells in 96-well plates at 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS.

  • Drug Treatment:

    • Prepare serial dilutions (1:10) of Ara-C (Range: 0.001 µM to 100 µM).

    • Prepare serial dilutions (1:10) of ECyd (Range: 0.0001 µM to 10 µM).

    • Add 100 µL of 2x drug solution to wells. Include "No Drug" and "No Cell" controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTS reagent (CellTiter 96® AQueous One). Incubate 1-4 hours. Measure absorbance at 490 nm.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Check: The Ara-C IC50 in the resistant line must be >100x the parental line to confirm the model is valid.

B. Immunoblotting for Kinase Status

Objective: Confirm the mechanism (dCK- vs UCK+) via protein expression.

  • Lysis: Lyse 5x10^6 cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 20 µg protein/lane on a 12% SDS-PAGE gel.

  • Antibodies:

    • Primary: Anti-dCK (1:1000), Anti-UCK2 (1:1000, Polyclonal often required).

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Expected Result:

    • Parental: dCK (+) / UCK2 (+)

    • Ara-C Resistant: dCK (-) or trace / UCK2 (+)

    • Note: If UCK2 is absent, the cells will be resistant to ECyd (this is rare in standard Ara-C selection).

Experimental Workflow Diagram

Use this decision tree to characterize unknown resistant lines.

Workflow Start Start: Ara-C Resistant Line Step1 Step 1: Determine ECyd IC50 (MTS Assay) Start->Step1 Decision Is ECyd IC50 < 0.1 µM? Step1->Decision ResultA Phenotype A: Sensitive (Classic dCK- Mechanism) Decision->ResultA Yes ResultB Phenotype B: Resistant (Multi-Drug / Transporter?) Decision->ResultB No Step2A Step 2A: Western Blot Confirm dCK absent / UCK2 present ResultA->Step2A Step2B Step 2B: Check hENT1 / MDR1 (Efflux Mechanism) ResultB->Step2B

Figure 2: Characterization workflow for validating ECyd sensitivity in Ara-C resistant lines.

References

  • Matsuda A, Sasaki T. (2004). "Antitumor activity of sugar-modified cytosine nucleosides." Cancer Science, 95(2), 105–111.

  • Shimamoto Y, et al. (2002). "Sensitivity of human cancer cells to the new anticancer ribo-nucleoside TAS-106 is correlated with uridine-cytidine kinase activity." Japanese Journal of Cancer Research, 93(7), 825–833.

  • Hattori H, et al. (1996).[5] "Nucleosides and nucleotides. 158. 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)-cytosine, -uracil, and their nucleobase analogs as new potential antitumor nucleosides."[5] Journal of Medicinal Chemistry, 39(25), 5005–5011.

  • Galmarini CM, et al. (2001). "Drug resistance associated with loss of deoxycytidine kinase."[1][6] British Journal of Haematology, 115(4), 868-876.

  • Takatori A, et al. (1999).[5] "Role of uridine-cytidine kinase in the cytotoxicity of 3'-ethynylnucleosides." Cancer Chemotherapy and Pharmacology, 44(2), 165-170.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Context: Why Strict Containment is Non-Negotiable

As a Senior Application Scientist, I understand that integrating highly potent antineoplastic agents like 3'-C-ethinylcytidine (ECyd / TAS-106) into your laboratory workflow requires more than just a basic safety sheet....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that integrating highly potent antineoplastic agents like 3'-C-ethinylcytidine (ECyd / TAS-106) into your laboratory workflow requires more than just a basic safety sheet. It demands a rigorous, self-validating operational framework.

ECyd is a potent nucleoside analog and RNA polymerase inhibitor[1]. Because of its robust cytotoxicity and its secondary utility as an alkyne-containing click chemistry reagent (capable of copper-catalyzed azide-alkyne cycloaddition)[1], improper handling or disposal poses severe risks to personnel and the environment.

This guide provides the authoritative, step-by-step methodologies required to safely handle, utilize, and dispose of 3'-C-ethinylcytidine, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

To understand the necessity of our stringent disposal protocols, we must first understand the compound's mechanism of action. ECyd does not merely disrupt cellular function; it systematically arrests transcription.

Upon cellular entry, ECyd is phosphorylated by uridine-cytidine kinase (UCK) 1 or 2 to form 3'-ethynylcytidine-5'-monophosphate (ECMP)[4]. ECMP competitively inhibits RNA polymerases I, II, and III, leading to rapid transcriptional arrest and apoptosis[4]. Because this mechanism is highly conserved across mammalian cells, accidental exposure (via dermal absorption or inhalation of aerosols) can cause severe off-target cytotoxicity in laboratory personnel.

MOA ECyd 3'-C-ethinylcytidine (ECyd) UCK Uridine-Cytidine Kinase (UCK1 / UCK2) ECyd->UCK Cellular Uptake ECMP ECyd-5'-monophosphate (ECMP) UCK->ECMP Phosphorylation RNAPol RNA Polymerase I, II, III Inhibition ECMP->RNAPol Competitive Binding Apoptosis Transcriptional Arrest & Cell Death RNAPol->Apoptosis Downstream Effect

Caption: Intracellular phosphorylation of ECyd to ECMP leading to RNA polymerase inhibition.

Chemical Profile & Hazard Stratification

All quantitative data and regulatory classifications regarding ECyd are summarized below to facilitate immediate risk assessment.

Property / ParameterSpecification / ClassificationOperational Implication
Synonyms ECyD, TAS-106, 3'-ethynylcytidineCross-reference all inventory logs using these identifiers.
CAS Number 180300-43-0Required for hazardous waste manifesting.
Primary Hazard Cytotoxic / Antineoplastic AgentMust be handled exclusively in a Class II Biological Safety Cabinet (BSC) or dedicated fume hood.
Solubility Highly soluble in DMSO (10 mM)DMSO rapidly penetrates the skin, carrying dissolved ECyd with it. Double-gloving is mandatory.
RCRA Waste Status Listed/Characteristic AntineoplasticSegregation into "Bulk" (Black bin) and "Trace" (Yellow bin) waste streams is legally required.

Operational Protocol: Reconstitution and Experimental Handling

To ensure self-validating safety, every step of the handling process must isolate the operator from the compound.

Prerequisites: Class II BSC, double chemotherapy-rated nitrile gloves, disposable closed-front gown, and safety goggles[2].

  • Preparation of the Workspace: Line the BSC working surface with a plastic-backed absorbent pad. Causality: If a micro-spill occurs, the pad immediately traps the liquid, preventing aerosolization and cross-contamination of the BSC grille.

  • Reconstitution (DMSO):

    • Carefully open the ECyd vial within the BSC.

    • Inject the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution[1].

    • Do not vortex vigorously; instead, gently swirl or pipette up and down to prevent micro-bubble formation which can burst and aerosolize the cytotoxic agent.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, maintaining chemical integrity while drastically reducing the volume of hazardous material handled during daily experiments.

  • Decontamination of Exterior: Wipe the exterior of all sealed aliquot tubes with a 70% ethanol wipe before removing them from the BSC. Dispose of the wipe as Trace Chemotherapy Waste.

RCRA-Compliant Waste Segregation & Disposal Procedures

The EPA mandates strict segregation of antineoplastic waste based on the residual volume of the active pharmaceutical ingredient[3][5]. Commingling these waste streams not only violates federal regulations but drastically increases institutional disposal costs[5].

A. Trace Chemotherapy Waste (Yellow Containers)

Definition: Waste that is "RCRA empty"—meaning it contains less than 3% by weight of the original cytotoxic agent[3][5].

  • Items Included: Empty ECyd stock vials, pipette tips used for transferring the compound, cell culture media aspirated from treated cells, empty IV tubing (if used in animal models), and daily PPE (outer gloves, gowns)[5].

  • Disposal Action: Place directly into rigid, puncture-proof Yellow Chemotherapy Waste Bins . This waste is slated for regulated medical incineration[3].

B. Bulk Chemotherapy Waste (Black Containers)

Definition: Waste containing more than 3% of the original chemotherapy drug, or any highly concentrated source[3][5].

  • Items Included: Unused or expired ECyd stock solutions, partially full vials, heavily contaminated solutions, and all materials used to clean up an ECyd spill [3][5].

  • Disposal Action: Place directly into rigid Black RCRA Hazardous Waste Containers . This waste requires specialized hazardous waste transport and high-temperature incineration[5].

Disposal Start ECyd Waste Generated (Vials, Tips, PPE, Solutions) Decision Does the item contain >3% residual ECyd OR was it used for spill cleanup? Start->Decision Bulk Bulk Chemotherapy Waste (Black RCRA Container) Decision->Bulk Yes (>3% or Spill) Trace Trace Chemotherapy Waste (Yellow Container) Decision->Trace No (<3%, 'RCRA Empty') Incineration High-Temperature Medical Incineration Bulk->Incineration Hazardous Waste Transport Trace->Incineration Regulated Medical Waste

Caption: EPA/RCRA compliant decision tree for segregating 3'-C-ethinylcytidine waste.

Emergency Spill Response Protocol

Because ECyd is often dissolved in DMSO—a universal solvent that rapidly carries solutes through the epidermal layer—spills must be treated as immediate chemical emergencies.

  • Isolate the Area: Immediately halt work. If the spill is outside the BSC, evacuate personnel from the immediate vicinity to prevent tracking the compound.

  • Don Spill PPE: Put on a fresh pair of heavy-duty utility gloves over your double-nitrile gloves, a face shield, and a respirator (if the spill is large and outside of engineering controls)[2].

  • Containment: Surround the liquid spill with absorbent spill-control pads to prevent spreading.

  • Absorption & Cleanup: Gently place absorbent pads over the spill. Do not wipe vigorously, as this spreads the contamination. Once absorbed, use tongs to pick up the contaminated pads.

  • Chemical Deactivation (Washing): Wash the surface three times with a high-pH detergent or a specialized chemotherapy deactivation solvent, followed by a thorough rinse with distilled water.

  • Mandatory Bulk Disposal: Place all absorbent pads, wipes, and contaminated PPE used during this cleanup into a Black Bulk Chemotherapy Waste (RCRA) Container [5]. Spill cleanup materials can never be classified as trace waste, regardless of the spill size[5].

References

  • Fukushima, H., et al. "3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction." Biomarker Research, NIH/PMC. Available at:[Link]

  • University of Rhode Island (URI) Environmental Health and Safety. "Safe Handling and Disposal of Antineoplastic and Other Drugs." URI.edu. Available at: [Link]

  • TriHaz Solutions. "What Goes in the Yellow Bin? Bulk vs Trace Chemotherapy Waste." TriHazSolutions.com. Available at:[Link]

  • Daniels Health. "How to Dispose of Chemotherapy Waste." DanielsHealth.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3'-C-ethinylcytidine

Operational Guidance for High-Potency Active Pharmaceutical Ingredients (HPAPI) Part 1: Executive Hazard Analysis & Mechanism The "Why" Behind the Protocol To safely handle 3'-C-ethinylcytidine (ECyd), one must understan...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guidance for High-Potency Active Pharmaceutical Ingredients (HPAPI)

Part 1: Executive Hazard Analysis & Mechanism

The "Why" Behind the Protocol

To safely handle 3'-C-ethinylcytidine (ECyd), one must understand its mechanism. Unlike standard alkylating agents that target DNA replication, ECyd is a potent RNA polymerase inhibitor (targeting Pol I, II, and III).

  • Mechanism of Action: ECyd is metabolized into its triphosphate form (ECTP), which competes with Cytidine-5'-triphosphate (CTP). This inhibits RNA synthesis, leading to apoptosis.[1]

  • Safety Implication: Because it targets transcription (RNA synthesis), it is toxic not only to rapidly dividing cells but also to metabolically active non-dividing tissues (e.g., neurons). Clinical trials (TAS-106) revealed dose-limiting toxicities including peripheral sensory neuropathy and dermatological toxicity .[2]

  • Risk Categorization: Treat as OEB 4 (Occupational Exposure Band 4) or Safebridge Category 3/4 . It is a potent antineoplastic and potential reproductive toxin.

Part 2: The Hierarchy of Controls

PPE is the last line of defense. It is only effective when layered upon engineering controls.

Hierarchy Level1 1. Engineering Controls (Primary Barrier) Level2 2. Administrative Controls (SOPs & Training) Level1->Level2 Must be validated first BSC Class II Type A2/B2 Biosafety Cabinet Level1->BSC Isolator Barrier Isolator (For powder weighing) Level1->Isolator Level3 3. Personal Protective Equipment (The Final Barrier) Level2->Level3 Supports Training Spill Drills & Surrogate Powder Testing Level2->Training Gloves Double Nitrile (ASTM D6978) Level3->Gloves

Figure 1: The containment hierarchy. PPE selection relies on the assumption that Engineering Controls (Level 1) are functional.

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not use standard latex examination gloves. ECyd is often solubilized in DMSO, which permeates latex rapidly, carrying the toxin through the skin.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Inner) Nitrile Glove (4-5 mil) Spec: Standard nitrile examination glove.Role: Acts as a second skin. Tape the cuff to the lab coat to seal the wrist gap.
Hand Protection (Outer) Nitrile/Neoprene (Extended Cuff) Spec: Tested to ASTM D6978 (Chemotherapy Drug Resistance).Rationale: Must resist permeation by carrier solvents (DMSO/Methanol) for >30 mins. Change every 30-60 mins or immediately upon splash.
Respiratory PAPR or N95 Scenario A (Inside BSC): Surgical mask (product protection only).Scenario B (Outside BSC/Spill): NIOSH-approved N95 or P100. Rationale: Powder formulation creates invisible aerosols during weighing.
Body Impervious Gown Spec: Polyethylene-coated polypropylene (e.g., Tyvek® or Chemotherapy-rated gown).Rationale: Cotton lab coats absorb and hold spills against the skin. You need a material that repels liquid.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1 compliant.Rationale: Safety glasses leave gaps. ECyd is a mucous membrane irritant; complete seal is required.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing (Highest Risk)

The solid state presents the highest inhalation risk due to static-induced dust.

  • Static Control: Use an anti-static gun or bar inside the Biosafety Cabinet (BSC) before opening the vial. ECyd powder is often electrostatic.

  • Surface Prep: Line the BSC work surface with a plastic-backed absorbent pad (absorbent side up).

  • Weighing:

    • Preferred: Weigh inside a closed balance enclosure within the BSC.

    • Technique: Do not use a spatula. Use the "tap and pour" method or disposable antistatic weighing boats to minimize tool contamination.

  • Solubilization: Add solvent (usually DMSO or water) gently down the side of the vial to avoid puffing. Cap immediately.

    • Note: Once in solution, the inhalation risk drops, but the cutaneous absorption risk (via DMSO) increases significantly.

Phase B: Waste Disposal & Decontamination

ECyd is a hazardous chemical waste, not biohazardous waste (unless mixed with biologic agents).

Disposal Start Waste Generation Type Is it Trace or Bulk? Start->Type Trace Trace (<3% residue) Gloves, empty vials, pads Type->Trace Empty Containers Bulk Bulk (>3% residue) Stock solutions, spills Type->Bulk Stock/Spills Bin_Yellow Yellow Chemotherapy Bin (Incineration) Trace->Bin_Yellow Bin_Black Black RCRA Haz Waste (High Temp Incineration) Bulk->Bin_Black

Figure 2: Disposal Decision Tree. Never autoclave ECyd waste; heat may volatilize it or fail to destroy the chemical structure.

Decontamination Protocol:

  • Do not use simple ethanol. Ethanol spreads the powder but does not deactivate it.

  • Step 1: Apply a detergent/surfactant solution (e.g., 2% SDS or commercially available decontamination solution) to lift the chemical.

  • Step 2: Rinse with water.[3][4]

  • Step 3: Final wipe with 70% Isopropanol to remove residue.

  • Dispose of all wipes in the Yellow Chemotherapy Bin .

Part 5: Emergency Response

Self-Validating System: Ensure a "Spill Kit" is visible and sealed within 3 meters of the work area.

  • Skin Contact:

    • Immediately remove contaminated gloves/gown.

    • Wash skin with soap and water for 15 minutes . (Do not scrub hard; abrasion increases absorption).

    • Notify the safety officer.

  • Eye Contact:

    • Flush with eyewash for 15 minutes.

    • Seek medical attention immediately (Opthalmology consult recommended due to potential mucosal toxicity).

References
  • National Institutes of Health (NIH) / PubChem. Compound Summary: 3'-Ethynylcytidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.[4][5][6] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Hazardous Drug Exposures in Health Care. Retrieved from [Link]

  • Naito, T., et al. (2007). An apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis mediated by RNase L. Nucleic Acids Symposium Series. Retrieved from [Link]

  • Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs (ASTM D6978). ASTM International. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.